Product packaging for Cy7 dise(diso3)(Cat. No.:CAS No. 916648-50-5)

Cy7 dise(diso3)

Cat. No.: B3302398
CAS No.: 916648-50-5
M. Wt: 963.1 g/mol
InChI Key: LTIDBSJSIFTEDW-UHFFFAOYSA-N
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Description

Cy7 dise(diso3) is a useful research compound. Its molecular formula is C47H54N4O14S2 and its molecular weight is 963.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cy7 dise(diso3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy7 dise(diso3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H54N4O14S2 B3302398 Cy7 dise(diso3) CAS No. 916648-50-5

Properties

IUPAC Name

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5E,7Z)-7-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-3,3-dimethylindol-1-ium-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H54N4O14S2/c1-46(2)34-30-32(66(58,59)60)20-22-36(34)48(28-14-8-12-18-44(56)64-50-40(52)24-25-41(50)53)38(46)16-10-6-5-7-11-17-39-47(3,4)35-31-33(67(61,62)63)21-23-37(35)49(39)29-15-9-13-19-45(57)65-51-42(54)26-27-43(51)55/h5-7,10-11,16-17,20-23,30-31H,8-9,12-15,18-19,24-29H2,1-4H3,(H-,58,59,60,61,62,63)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIDBSJSIFTEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H54N4O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to Cy7-dise(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure, properties, and applications of Cy7-dise(diso3), a near-infrared (NIR) fluorescent dye. This bifunctional labeling reagent is critical for a variety of applications in biological imaging and detection.

Core Structure and Properties

Cy7-dise(diso3), systematically known as diSulfo-Cy7-bis-N-hydroxysuccinimidyl (NHS) ester, is a water-soluble cyanine dye. Its core structure consists of two indolenine rings linked by a heptamethine chain. The defining features of this molecule are the two sulfonate (SO3) groups that impart hydrophilicity and the two N-hydroxysuccinimidyl ester functional groups that allow for covalent conjugation to primary amines on biomolecules.

Physicochemical and Spectral Properties

The key quantitative properties of diSulfo-Cy7-bis NHS ester are summarized in the table below, providing a basis for experimental design and comparison with other fluorophores.

PropertyValueReference(s)
Molecular Formula C50H57KN4O14S2[1][2]
Molecular Weight 1041.3 g/mol [1]
Excitation Maximum (λex) 750 nm[1][2]
Emission Maximum (λem) 773 nm[1][2]
Extinction Coefficient 240,600 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield 0.24[1][3]
Solubility Good in water, DMSO, and DMF[1][2]

Experimental Protocols

The following is a detailed protocol for the covalent labeling of proteins, such as antibodies, with Cy7-dise(diso3). This protocol is a synthesis of methodologies provided by various suppliers and should be optimized for specific proteins and applications.[4]

Materials
  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS at pH 7.2-7.4)

  • diSulfo-Cy7-bis NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Gel filtration column (e.g., Sephadex G-25) or other desalting column

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure
  • Protein Preparation :

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine, and stabilizers like BSA.[5]

    • If necessary, dialyze the protein against 1X PBS.

    • Adjust the protein concentration to 2-10 mg/mL.[6]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 by adding 1 M sodium bicarbonate buffer.[4]

  • Dye Preparation :

    • Immediately before use, dissolve the diSulfo-Cy7-bis NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] Vortex to ensure complete dissolution.

  • Conjugation Reaction :

    • A starting point for optimization is a 10:1 molar ratio of dye to protein.[4] This ratio may need to be adjusted depending on the specific protein.

    • Slowly add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.[5][7]

  • Purification of the Conjugate :

    • Prepare a gel filtration column according to the manufacturer's instructions.

    • Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.

    • Elute with PBS and collect the fractions containing the protein-dye conjugate.

    • Combine the fractions with the highest protein concentration.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the conjugate solution at 280 nm (A280) and 750 nm (A750).

    • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

  • Storage :

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage.[5] For long-term storage, consider adding a cryoprotectant and aliquoting to avoid freeze-thaw cycles.

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with Cy7-dise(diso3).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage protein_prep Protein Preparation (Amine-free buffer, pH 8.5-9.0) conjugation Conjugation (1 hr, room temp, dark) protein_prep->conjugation dye_prep Dye Preparation (10 mg/mL in DMSO/DMF) dye_prep->conjugation purification Purification (Gel Filtration) conjugation->purification dol Degree of Labeling (DOL) (Optional) purification->dol storage Storage (4°C or -20°C) dol->storage

Protein Labeling Workflow
Amine Reaction Signaling Pathway

The fundamental reaction involves the N-hydroxysuccinimidyl ester reacting with a primary amine on a biomolecule to form a stable amide bond.

G cluster_reactants Reactants cluster_products Products cy7_nhs Cy7-dise(diso3) (NHS Ester) conjugate Cy7-Biomolecule Conjugate (Stable Amide Bond) cy7_nhs->conjugate protein_amine Biomolecule (Primary Amine) protein_amine->conjugate nhs_byproduct N-hydroxysuccinimide (Byproduct)

NHS Ester Amine Reaction

References

An In-depth Technical Guide to Cy7 diso3 (di-sulfonated Cyanine7 NHS Ester)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and relevant biological pathways associated with Cy7 diso3, a near-infrared (NIR) fluorescent dye crucial for advanced biological imaging and analysis.

Core Physical and Chemical Properties

Cy7 diso3, often commercially available as di-sulfonated Cyanine7 N-hydroxysuccinimidyl (NHS) ester, is a water-soluble, amine-reactive fluorescent dye. The presence of two sulfonate groups (diso3) significantly enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents. This property is especially beneficial for sensitive proteins that are prone to denaturation.[1]

Below is a summary of its key quantitative properties, compiled from various commercial and academic sources.

PropertyValueNotes
Full Chemical Name di-sulfonated Cyanine7 N-hydroxysuccinimidyl esterVaries slightly by manufacturer.
Molecular Formula C41H46N3NaO10S2May vary (e.g., as a potassium salt).
Molecular Weight Approximately 828 g/mol Can differ based on the counter-ion.
Excitation Maximum (λex) ~750 nm
Emission Maximum (λem) ~773 nm
Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹In aqueous solution.
Quantum Yield (Φ) ~0.28-0.30
Solubility High in water, DMSO, and DMF
Storage Conditions -20°C, desiccated and protected from lightStable for at least 12 months under these conditions.

Experimental Protocols

The primary application of Cy7 diso3 NHS ester is the covalent labeling of primary amines (-NH2) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The NHS ester reacts with amines in a pH-dependent manner to form a stable amide bond.

Protein and Antibody Labeling Workflow

The following diagram outlines a typical workflow for labeling an antibody with Cy7 diso3 NHS ester.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage antibody_prep Antibody Preparation (Buffer Exchange, Concentration) conjugation Conjugation (pH 8.3-8.5, Room Temp, 1-2 hours) antibody_prep->conjugation Purified Antibody dye_prep Dye Preparation (Dissolve in DMSO/Water) dye_prep->conjugation Activated Dye purification Purification (Size-Exclusion Chromatography) conjugation->purification Labeled Antibody Mixture analysis Characterization (Spectrophotometry, DOL Calculation) purification->analysis Purified Conjugate storage Storage (-20°C) analysis->storage

Caption: Workflow for Antibody Conjugation with Cy7 diso3.

Detailed Methodologies

1. Preparation of Antibody:

  • The antibody solution should be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA).

  • Perform buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) using dialysis or a spin filtration column.

  • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.

2. Preparation of Cy7 diso3 NHS Ester:

  • Immediately before use, dissolve the Cy7 diso3 NHS ester in high-quality, anhydrous dimethyl sulfoxide (DMSO) or water to a concentration of 10 mg/mL.

3. Conjugation Reaction:

  • Add the dissolved Cy7 diso3 NHS ester to the antibody solution. A molar excess of 8-15 fold of dye to antibody is a common starting point for optimization.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

4. Purification of the Conjugate:

  • Separate the labeled antibody from unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column).

  • The first colored fraction to elute will be the Cy7-labeled antibody.

5. Characterization and Storage:

  • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Cy7).

  • Store the purified conjugate at -20°C in a suitable buffer containing a preservative like sodium azide.

Applications in Research and Drug Development

The near-infrared fluorescence of Cy7 diso3 makes it an invaluable tool for a range of applications where deep tissue penetration and low background autofluorescence are critical.

In Vivo Imaging

Cy7-labeled molecules, particularly antibodies, are widely used for non-invasive in vivo imaging in small animal models. This allows for real-time tracking of drug distribution, tumor targeting, and cellular trafficking. For instance, a Cy7-labeled antibody against a tumor-specific antigen can be used to visualize tumor margins and monitor therapeutic efficacy.

Fluorescence Microscopy

In fluorescence microscopy, Cy7 conjugates enable the visualization of specific proteins or cellular structures in fixed or live cells. Its emission in the far-red spectrum minimizes spectral overlap with other common fluorophores, making it suitable for multiplex imaging experiments.

Flow Cytometry

Cy7-labeled antibodies are frequently employed in flow cytometry for the identification and sorting of specific cell populations. Its brightness and distinct spectral properties allow for clear separation of cell subsets, even those with low antigen expression.

Signaling Pathway Example: EGFR Targeting

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Cy7-labeled anti-EGFR antibodies can be used to visualize EGFR expression on cancer cells and to study the initial steps of receptor-ligand interaction and subsequent signaling.

The diagram below illustrates the binding of a Cy7-labeled anti-EGFR antibody to its target and the subsequent activation of downstream signaling pathways.

cy7_ab Cy7-labeled Anti-EGFR Antibody egfr EGFR cy7_ab->egfr Binding dimer EGFR Dimerization egfr->dimer autophos Autophosphorylation dimer->autophos Activation ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway autophos->ras_raf_mek_erk pi3k_akt PI3K-Akt Pathway autophos->pi3k_akt proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival pi3k_akt->survival

Caption: EGFR Signaling Pathway Activation.

This guide provides a foundational understanding of Cy7 diso3 for its effective implementation in research and development. For specific applications, further optimization of the provided protocols may be necessary.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Cyanine Dimes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectral Properties of Cy7 Dyes

Cyanine 7 (Cy7) dyes are a class of fluorescent molecules widely used in various bio-imaging and diagnostic applications due to their emission in the near-infrared spectrum (700-900 nm). This region is advantageous for in vivo imaging as it minimizes tissue autofluorescence and allows for deeper tissue penetration.[][2] The spectral properties of cyanine dyes are determined by their molecular structure, specifically the two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[3]

The following table summarizes the typical spectral characteristics of Cy7 and related dyes. It is important to note that these values can be influenced by environmental factors such as the solvent, pH, and conjugation to biomolecules.[4][5]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Solvent/Conditions
Cy7756779Not specifiedNot specifiedNot specified
Cy7 NHS Ester756779Not specifiedNot specifiedNot specified[6]
Sulfo-Cy7750773Not specifiedNot specifiedNot specified[]
Generic Cy7~750~770>100,000VariesAqueous Buffer[]
Heptamethine Cyanine Dyes610-817Not specified27,000 - 270,0000.01 - 0.33Various Solvents[5]

Experimental Protocols for Spectral Characterization

The determination of the excitation and emission spectra, as well as the quantum yield, of a cyanine dye like Cy7 dise(diso3) involves a series of standardized spectroscopic measurements.

1. Preparation of Dye Solutions:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the cyanine dye in a high-purity solvent such as dimethyl sulfoxide (DMSO) or methanol.[7] Store this solution in the dark at a low temperature (e.g., 0°C) to prevent degradation.[7]

  • Working Solutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS). The final concentrations for absorbance and fluorescence measurements are typically in the micromolar (µM) range.[7]

2. Absorbance Spectroscopy:

  • Instrumentation: Use a calibrated UV-Visible spectrophotometer.

  • Procedure:

    • Record a baseline spectrum using the experimental buffer as a blank.

    • Measure the absorbance spectrum of each diluted dye solution across a relevant wavelength range (e.g., 500-850 nm for Cy7).

    • The wavelength at which the maximum absorbance is observed is the excitation maximum (λex).

    • The molar extinction coefficient (ε) can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

3. Fluorescence Spectroscopy:

  • Instrumentation: Utilize a calibrated fluorescence spectrophotometer or spectrofluorometer.

  • Procedure for Emission Spectrum:

    • Set the excitation wavelength of the instrument to the determined λex.

    • Scan the emission wavelengths over a range that includes the expected emission of the dye (e.g., 750-900 nm for Cy7).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

  • Procedure for Excitation Spectrum:

    • Set the emission detector to the determined λem.

    • Scan the excitation wavelengths across a range below the emission maximum.

    • The resulting spectrum should resemble the absorbance spectrum and confirms the optimal excitation wavelength.

4. Quantum Yield Determination:

  • Principle: The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is often determined relative to a well-characterized fluorescence standard.[8]

  • Procedure:

    • Select a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with the sample dye. For the far-red region, standards like aluminum(III) phthalocyanine tetrasulfonate may be used.[8]

    • Prepare a series of dilutions of both the sample dye and the standard in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is low (typically < 0.1) to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of each solution, exciting at the same wavelength used for the absorbance measurements.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to their quantum yields.

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (ηsample² / ηstandard²) where Φstandard is the quantum yield of the standard, and η is the refractive index of the solvent.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for fluorescence spectroscopy and a conceptual signaling pathway where a fluorescently labeled molecule might be used.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis stock Dye Stock Solution dilutions Serial Dilutions stock->dilutions uv_vis UV-Vis Spectrophotometer dilutions->uv_vis Measure Absorbance fluorometer Fluorescence Spectrophotometer dilutions->fluorometer Measure Fluorescence abs_spectrum Absorbance Spectrum uv_vis->abs_spectrum lambda_ex Determine λex abs_spectrum->lambda_ex qy Calculate Quantum Yield abs_spectrum->qy em_spectrum Emission Spectrum fluorometer->em_spectrum ex_spectrum Excitation Spectrum fluorometer->ex_spectrum lambda_em Determine λem em_spectrum->lambda_em em_spectrum->qy ex_spectrum->lambda_ex

Caption: Workflow for determining the spectral properties of a fluorescent dye.

signaling_pathway ligand Cy7-Labeled Ligand receptor Cell Surface Receptor ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Conceptual signaling pathway using a Cy7-labeled ligand for tracking.

References

Technical Guide to the Quantum Yield of Cy7 dise(diso3) Fluorescent Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield of the near-infrared (NIR) fluorescent dye Cy7, with a specific focus on its sulfonated forms, such as Cy7 dise(diso3). This document details its photophysical properties, experimental protocols for quantum yield determination, and its applications in biomedical research and drug development.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter for any fluorophore, representing the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield indicates a brighter fluorophore, which is crucial for applications requiring high sensitivity, such as in vivo imaging and low-concentration analyte detection. The quantum yield of cyanine dyes can be highly dependent on their molecular environment, including solvent viscosity, binding to biomolecules, and the presence of quenchers.[1]

Quantitative Data: Photophysical Properties of Cy7 and its Derivatives

Cy7 is a heptamethine cyanine dye known for its absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deep tissue imaging.[2] The "dise(diso3)" nomenclature refers to a disulfonated version of the Cy7 dye. Sulfonation significantly increases the water solubility of the dye, which is advantageous for biological applications, and can also improve its photophysical properties.[]

While specific data for a dye named "Cy7 dise(diso3)" is not prevalent in the literature, the properties of "Sulfo-Cy7" are well-documented and considered analogous. Several suppliers report that sulfonated Cy7 derivatives feature an enhanced quantum yield compared to the parent dye.[4][5][6]

The table below summarizes the key quantitative data for Cy7 and its sulfonated form.

PropertyCy7 (General)Sulfo-Cy7UnitsNotes
Quantum Yield (Φ) 0.3[7]> 0.3-Sulfonation is reported to increase the quantum yield by up to 20% over the parent structure.[4][5]
Absorption Max (λabs) ~750[]~750[2]nmIn aqueous buffers like PBS.
Emission Max (λem) ~764 - 773[]~773[2]nmIn aqueous buffers like PBS.
Molar Extinction Coefficient (ε) 199,000 - 240,600[8]~240,600[8]M⁻¹cm⁻¹Indicates strong light-absorbing capability.
Stokes Shift ~14 - 23~23[2]nmThe difference between absorption and emission maxima.

Experimental Protocol: Relative Quantum Yield Measurement

The most common method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Principle

The quantum yield of an unknown sample (x) is calculated relative to a standard (st) by measuring their respective integrated fluorescence intensities and absorbances. The governing equation is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent.

When the same solvent is used for both the sample and the standard, the refractive index term (ηₓ²/ηₛₜ²) cancels out.

Materials and Equipment
  • Fluorophore Standard: A well-characterized dye with a known quantum yield in the same spectral region as Cy7 (e.g., Alexa Fluor 750, QY = 0.12 in PBS).

  • Test Sample: Cy7 dise(diso3) dye.

  • Solvent: Phosphate-buffered saline (PBS) or another appropriate aqueous buffer.

  • Spectrophotometer (UV-Vis): To measure absorbance.

  • Spectrofluorometer: To measure fluorescence emission spectra.

  • Cuvettes: 10 mm path length quartz cuvettes.

Methodology
  • Preparation of Stock Solutions: Prepare stock solutions of the standard dye and the Cy7 dise(diso3) test sample in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of five dilutions for both the standard and the test sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Set the spectrophotometer to the excitation wavelength of the standard.

    • Record the absorbance of the solvent blank and all five dilutions of the standard.

    • Repeat the process for the Cy7 test sample at its excitation wavelength (~750 nm).

  • Fluorescence Measurement:

    • Set the spectrofluorometer with the excitation wavelength used for the absorbance measurements. Set the emission slit width to capture the full emission spectrum.

    • Record the fluorescence emission spectrum for the solvent blank and all five dilutions of the standard and the test sample. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector gain) are identical for all measurements within a series.

  • Data Analysis:

    • Correct each fluorescence spectrum by subtracting the solvent blank's spectrum.

    • Calculate the integrated fluorescence intensity (the area under the curve) for each corrected spectrum.

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

    • Perform a linear regression for each data set to obtain the slope (gradient, Grad). The plot should be linear, confirming the absence of concentration-dependent quenching.

    • Calculate the quantum yield of the Cy7 dise(diso3) sample using the equation from section 3.1.

Visualizations: Workflows and Applications

Cy7 dyes are instrumental in preclinical research, particularly for in vivo imaging, due to their favorable spectral properties.

In Vivo Imaging Workflow

The following diagram illustrates a typical experimental workflow for using a Cy7-labeled antibody for tumor targeting and imaging in a live animal model.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment Antibody Targeting Antibody Conjugation Conjugation & Purification Antibody->Conjugation Cy7 Cy7 dise(diso3) NHS Ester Cy7->Conjugation QC Quality Control (DOL, Purity) Conjugation->QC Injection Systemic Injection QC->Injection AnimalModel Tumor-Bearing Animal Model AnimalModel->Injection Imaging NIR Fluorescence Imaging (IVIS) Injection->Imaging Time Points (e.g., 6, 24, 48h) Analysis Image Analysis (Signal Quant.) Imaging->Analysis

Caption: Workflow for in vivo tumor imaging using a Cy7-labeled antibody.

Advantages of NIR Dyes in Biological Imaging

This diagram outlines the logical relationships that make NIR dyes like Cy7 superior for in vivo applications.

NIR_Advantages cluster_properties Tissue Properties in NIR Window cluster_benefits Resulting Advantages NIR_Dye NIR Dye (e.g., Cy7) λem > 700 nm LowScatter Reduced Photon Scattering NIR_Dye->LowScatter LowAbs Low Absorption by Hemoglobin & Water NIR_Dye->LowAbs LowAutoF Minimal Tissue Autofluorescence NIR_Dye->LowAutoF DeepPen Deeper Tissue Penetration LowScatter->DeepPen LowAbs->DeepPen HighSNR High Signal-to-Noise Ratio LowAutoF->HighSNR HighSens Improved Detection Sensitivity DeepPen->HighSens HighSNR->HighSens

Caption: Rationale for using NIR fluorescent dyes in biological imaging.

Conclusion

Cy7 dise(diso3) and related sulfonated Cy7 dyes are powerful tools for researchers in drug development and life sciences. Their high quantum yield, strong molar absorptivity, and emission in the near-infrared window enable sensitive and deep-tissue imaging that is not achievable with visible-light fluorophores. Understanding and accurately measuring the quantum yield is essential for the quantitative application of these dyes in preclinical and biological studies.

References

Technical Guide: Molar Extinction Coefficient of Cy7 dise(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient and other key photophysical properties of Cy7 dise(diso3), a near-infrared (NIR) fluorescent dye crucial for a variety of research and drug development applications. This document details the quantitative characteristics of closely related Cy7 derivatives, outlines a detailed experimental protocol for determining the molar extinction coefficient, and presents a typical workflow for its application in in vivo imaging.

Core Concepts

Cy7 dise(diso3), a disulfonated cyanine 7 dye featuring two N-hydroxysuccinimide (NHS) esters, is a highly effective tool for labeling biomolecules. The sulfonate groups enhance its water solubility, a critical feature for biological applications, while the NHS esters allow for covalent conjugation to primary amines on proteins, peptides, and other molecules. Its fluorescence in the NIR spectrum is particularly advantageous for deep-tissue and whole-animal imaging, where background autofluorescence is minimized.

A key parameter for any fluorescent probe is its molar extinction coefficient (ε), a measure of how strongly it absorbs light at a specific wavelength. A high molar extinction coefficient is desirable as it contributes to the brightness of the fluorophore, enabling sensitive detection.

Quantitative Data

Compound NameMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Excitation Max (λex) (nm)Emission Max (λem) (nm)Solvent/Buffer
Cy7 NHS Ester199,000750773Not Specified
Cy7 NHS Ester255,000753776PBS
Sulfo-Cyanine7 dicarboxylic acid240,600750773Water, DMF, DMSO
Cy7 Azide255,000753775Water, DMSO, DMF
Cy7 NHS Ester (non-sulfonated)199,000750773DMSO
Cy7 NHS Ester200,000747776Not Specified

Experimental Protocol: Determination of Molar Extinction Coefficient

This protocol outlines the spectrophotometric method for determining the molar extinction coefficient of a fluorescent dye such as Cy7 dise(diso3) based on the Beer-Lambert law (A = εcl).

Materials:

  • Cy7 dise(diso3) or a comparable Cy7 derivative

  • High-purity solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or ethanol)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Calibrated micropipettes

  • Cuvettes (1 cm path length)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount (e.g., 1 mg) of the Cy7 dye using an analytical balance.

    • Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration. For example, dissolving 1 mg of a dye with a molecular weight of approximately 950 g/mol in 1 mL of solvent yields a stock solution of roughly 1.05 mM.

  • Preparation of Serial Dilutions:

    • Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

    • Set the spectrophotometer to scan a wavelength range that includes the expected maximum absorbance of the Cy7 dye (e.g., 600-800 nm).

    • Use a cuvette filled with the pure solvent to blank the spectrophotometer, setting the absorbance to zero across the entire wavelength range.

    • Measure the absorbance spectrum for each of the prepared dilutions, starting with the least concentrated solution. Record the absorbance value at the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot the measured absorbance at λmax on the y-axis against the corresponding molar concentration on the x-axis.

    • Perform a linear regression analysis on the data points. The data should form a straight line that passes through the origin, in accordance with the Beer-Lambert law.

    • The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as the path length (l) is 1 cm.

Mandatory Visualizations

In Vivo Fluorescence Imaging Workflow

The following diagram illustrates a typical experimental workflow for in vivo imaging using a Cy7-labeled targeting agent, such as an antibody or peptide, in a preclinical cancer model.

in_vivo_imaging_workflow Workflow for In Vivo Imaging with Cy7-labeled Agents cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase prep_agent 1. Labeling of Targeting Agent (e.g., Antibody) with Cy7 dise(diso3) purification 2. Purification of Cy7-labeled Agent prep_agent->purification injection 4. Intravenous Injection of Cy7-labeled Agent purification->injection animal_model 3. Establishment of Animal Model (e.g., Tumor Xenograft) animal_model->injection imaging_session 5. In Vivo Fluorescence Imaging at Multiple Time Points injection->imaging_session roi_analysis 6. Region of Interest (ROI) Analysis of Tumor and Organs imaging_session->roi_analysis ex_vivo 7. Ex Vivo Imaging of Excised Tissues imaging_session->ex_vivo data_quant 8. Quantification of Fluorescence Signal roi_analysis->data_quant ex_vivo->data_quant

Caption: A flowchart of the in vivo imaging experimental process.

Beer-Lambert Law Relationship

The following diagram illustrates the logical relationship of the variables in the Beer-Lambert Law, which is fundamental to the determination of the molar extinction coefficient.

beer_lambert_law Beer-Lambert Law Relationship cluster_factors Determining Factors A Absorbance (A) epsilon Molar Extinction Coefficient (ε) epsilon->A proportional to c Concentration (c) c->A proportional to l Path Length (l) l->A proportional to

Caption: The relationship of variables in the Beer-Lambert Law.

The Inner Workings of a Near-Infrared Workhorse: A Technical Guide to the Fluorescence of Cy7-dise(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological imaging and therapeutic development, near-infrared (NIR) fluorescent probes are indispensable tools. Among these, heptamethine cyanine dyes, and specifically Cy7 derivatives, have carved out a significant niche due to their spectral properties that align with the biological near-infrared window, minimizing tissue autofluorescence and enabling deep-tissue imaging. This guide provides an in-depth exploration of the core fluorescence mechanism of a representative Cy7 derivative, Cy7-di-NHS ester-di-sulfonate, herein referred to as Cy7-dise(diso3), a molecule designed for high water solubility and covalent labeling of biomolecules.

Core Fluorescence Mechanism

The fluorescence of Cy7-dise(diso3) originates from its extended π-conjugated system within the polymethine chain linking two indolenine heterocyclic rings. The absorption of a photon with appropriate energy excites a π-electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in the first excited singlet state (S₁).

Following excitation, the molecule rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, it can return to the ground state through several pathways, as illustrated by the Jablonski diagram. The desired pathway for fluorescence applications is radiative decay, where a photon is emitted, giving rise to the characteristic fluorescence signal. However, non-radiative decay pathways, which compete with fluorescence and reduce the quantum yield, are also prevalent.

// Transitions s0_v0 -> s1_v2 [label="Absorption", arrowhead=vee, color="#4285F4", fontcolor="#4285F4"]; s1_v2 -> s1_v0 [label="Vibrational\nRelaxation", arrowhead=vee, style=dashed, color="#EA4335", fontcolor="#EA4335"]; s1_v0 -> s0_v1 [label="Fluorescence", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; s1_v0 -> s0_v3 [label="Internal\nConversion", arrowhead=vee, style=dashed, color="#EA4335", fontcolor="#EA4335"]; s1_v0 -> t1_v1 [label="Intersystem\nCrossing", arrowhead=vee, style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; t1_v0 -> s0_v2 [label="Phosphorescence", arrowhead=vee, color="#FBBC05", fontcolor="#FBBC05"];

{rank=same; s0_v0; s0_v1; s0_v2; s0_v3;} {rank=same; s1_v0; s1_v1; s1_v2; s1_v3;} {rank=same; t1_v0; t1_v1; t1_v2;} } caption: "Jablonski diagram for Cy7-dise(diso3)."

A critical non-radiative pathway for cyanine dyes is photoisomerization . The flexible polymethine chain can rotate around its carbon-carbon bonds in the excited state, leading to a transition from the fluorescent trans isomer to a non-fluorescent or very weakly fluorescent cis isomer.[1][2][3] This process is highly sensitive to the local environment. Factors that restrict this rotation, such as high solvent viscosity or covalent attachment to a large biomolecule, can significantly enhance the fluorescence quantum yield.

Isomerization_Pathway S₀ (trans) S₀ (trans) S₁ (trans) S₁ (trans) S₀ (trans)->S₁ (trans) Excitation (hν) S₁ (trans)->S₀ (trans) Fluorescence Twisted S₁ Intermediate Twisted S₁ Intermediate S₁ (trans)->Twisted S₁ Intermediate Isomerization S₀ (cis) S₀ (cis) Twisted S₁ Intermediate->S₀ (cis) Non-radiative decay S₀ (cis)->S₀ (trans) Thermal relaxation

The Role of Sulfonate and NHS Ester Groups

The "diso3" and "dise" moieties in Cy7-dise(diso3) are crucial for its application in biological systems.

  • Disulfonate (diso3): The two sulfonate (SO₃⁻) groups confer high aqueous solubility to the dye.[4][5] This is critical for preventing aggregation in physiological buffers. Cyanine dyes, being planar aromatic molecules, have a strong tendency to stack and form aggregates (often H-aggregates) in aqueous solutions, which leads to significant fluorescence quenching.[6][7] The electrostatic repulsion between the negatively charged sulfonate groups counteracts these intermolecular forces, keeping the dye in its monomeric, fluorescent state.[6]

  • Di-N-hydroxysuccinimide (dise) Ester: The two NHS ester groups are reactive moieties that readily form stable amide bonds with primary amines, such as the ε-amino group of lysine residues on proteins or the N-terminus of peptides.[8][9] This allows for the covalent conjugation of the Cy7 dye to biomolecules, enabling their use as targeted imaging agents or in fluorescence-based assays. Covalent attachment to a macromolecule can also restrict the conformational freedom of the cyanine backbone, thereby reducing non-radiative decay through isomerization and often leading to an increase in fluorescence quantum yield.

Quantitative Photophysical Data

The precise photophysical properties of Cy7-dise(diso3) can vary depending on the solvent, conjugation partner, and local environment. The following table summarizes typical quantitative data for sulfonated Cy7 derivatives in aqueous buffers like PBS.

ParameterTypical ValueSignificance
Excitation Maximum (λex) ~750 nmCorresponds to the peak of the absorption spectrum for efficient excitation.[1]
Emission Maximum (λem) ~773 nmThe peak of the fluorescence emission spectrum.[1]
Molar Extinction Coefficient (ε) ~200,000 - 250,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at λex. Higher values indicate a brighter dye.[5]
Fluorescence Quantum Yield (ΦF) 0.1 - 0.3 (unconjugated in PBS)The ratio of emitted photons to absorbed photons. This can increase upon conjugation.[5]
Fluorescence Lifetime (τ) ~0.7 - 1.2 nsThe average time the molecule spends in the excited state before returning to the ground state.[10]
Stokes Shift ~23 nmThe difference between the excitation and emission maxima. A larger shift is beneficial for minimizing spectral overlap.[1]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of Cy7-dise(diso3) relative to a known standard (e.g., Alexa Fluor 750, ΦF = 0.12 in PBS).[10]

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of the Cy7-dise(diso3) sample and the reference standard (e.g., 1 mM in DMSO).

  • Prepare Dilutions: Create a series of dilutions for both the sample and the standard in the desired buffer (e.g., PBS, pH 7.4). The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 740 nm).

  • Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample² / nstd²)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term is 1.

QY_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A1 Prepare stock solutions (Sample & Standard) A2 Create serial dilutions in PBS (Abs < 0.1) A1->A2 B1 Measure Absorbance (UV-Vis Spectrophotometer) A2->B1 B2 Measure Fluorescence (Fluorometer) A2->B2 C2 Plot Integrated Intensity vs. Absorbance B1->C2 C1 Integrate emission spectra B2->C1 C1->C2 C3 Calculate Gradient (Slope) C2->C3 C4 Calculate Quantum Yield C3->C4

Assessment of Photostability

This protocol provides a method to compare the photostability of Cy7-dise(diso3) by measuring its fluorescence decay under continuous illumination.

Methodology:

  • Prepare Sample: Prepare a solution of the dye (e.g., 1 µM in PBS) in a fluorescence cuvette. If conjugated to a biomolecule, use the conjugate at a relevant concentration.

  • Set up Fluorometer: Place the cuvette in a fluorometer. Set the excitation and emission wavelengths to the dye's maxima (e.g., λex = 750 nm, λem = 773 nm) with appropriate slit widths.

  • Continuous Illumination: Start a time-course measurement, recording the fluorescence intensity at fixed intervals (e.g., every 30 seconds) while continuously illuminating the sample with the excitation light. The excitation shutter should remain open for the duration of the experiment.

  • Data Acquisition: Continue the measurement until the fluorescence intensity has decreased significantly (e.g., to 50% of the initial value or for a fixed total time, such as 30 minutes).

  • Data Analysis: Plot the normalized fluorescence intensity (I/I₀) as a function of time. The rate of decay is an indicator of the dye's photostability under those specific conditions. The time taken for the intensity to drop to 50% (the photobleaching half-life) can be used as a quantitative measure for comparison with other dyes.[11]

Conclusion

The fluorescence mechanism of Cy7-dise(diso3) is a multifaceted process governed by the electronic structure of its polymethine core and significantly influenced by its local environment and functional modifications. The di-sulfonate groups ensure aqueous solubility and prevent aggregation-induced quenching, while the di-NHS ester moieties allow for stable covalent linkage to biomolecules for targeted applications. A thorough understanding of its photophysical properties, particularly the competing non-radiative decay pathways like photoisomerization, is crucial for the rational design of experiments and the development of robust and sensitive NIR probes for advanced research in life sciences and drug development.

References

Disulfonate Modification of Cy7 Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of disulfonate modification in Cyanine 7 (Cy7) dyes. Cy7 dyes, as near-infrared (NIR) fluorophores, are pivotal in various research and drug development applications due to their deep tissue penetration and minimal autofluorescence. The introduction of sulfonate groups significantly enhances their utility, a topic this guide will comprehensively cover.

The Significance of Sulfonation in Cy7 Dyes

Cyanine dyes are a class of synthetic polymethine dyes.[1][2] Cy7, specifically, possesses a long polymethine chain that dictates its absorption and emission in the near-infrared spectrum.[][4] This characteristic is highly advantageous for biological imaging.[] However, the parent, non-sulfonated Cy7 molecule exhibits poor water solubility, a significant limitation for its use in aqueous biological environments.[][5][6] To address this, disulfonate modification, the addition of two sulfonate (-SO₃⁻) groups to the dye's molecular structure, is a key chemical alteration. This modification dramatically improves water solubility and reduces the tendency of the dye molecules to aggregate, thereby enhancing their performance in biological applications.[][6]

Structural and Physicochemical Impact of Disulfonation

The addition of sulfonate groups imparts a negative charge and increases the polarity of the Cy7 molecule. This seemingly simple modification has a profound impact on the dye's physicochemical properties, making the sulfonated version superior for most biological applications.

G Chemical Structures of Non-Sulfonated and Disulfonated Cy7 cluster_0 Non-Sulfonated Cy7 cluster_1 Disulfonated Cy7 NonSulfonated_Structure Indolenine Ring - (CH=CH)n=3 - Indolenine Ring (Low Water Solubility) Aggregation Aggregation in Aqueous Media NonSulfonated_Structure->Aggregation Disulfonated_Structure Sulfonated Indolenine Ring - (CH=CH)n=3 - Sulfonated Indolenine Ring (High Water Solubility) NonSulfonated_Structure->Disulfonated_Structure Sulfonation NoAggregation Reduced Aggregation in Aqueous Media Disulfonated_Structure->NoAggregation

Caption: Structural comparison of non-sulfonated and disulfonated Cy7.

Quantitative Comparison of Cy7 Dyes

The introduction of sulfonate groups has a discernible effect on the photophysical and solubility properties of Cy7 dyes. The following tables provide a quantitative comparison.

Table 1: Photophysical Properties of Non-Sulfonated vs. Disulfonated Cy7

PropertyNon-Sulfonated Cy7Disulfonated Cy7 (Sulfo-Cy7)Reference(s)
Excitation Maximum (λex) ~750 - 770 nm~750 nm[][4]
Emission Maximum (λem) ~775 - 800 nm~773 nm[][4]
Molar Extinction Coefficient (ε) ~199,000 M⁻¹cm⁻¹~240,600 M⁻¹cm⁻¹[7]
Quantum Yield (Φ) ~0.3Improved by ~20% vs. non-sulfonated[7]

Table 2: Solubility of Non-Sulfonated vs. Disulfonated Cy7

PropertyNon-Sulfonated Cy7Disulfonated Cy7 (Sulfo-Cy7)Reference(s)
Water Solubility LowGood, Soluble up to 0.10 M (76 g/L)[5][8]
Organic Solvent Solubility Soluble in DMSO, DMF, DichloromethaneSoluble in DMSO, DMF[5]

Experimental Protocols

Synthesis of Disulfonated Cy7

The synthesis of disulfonated Cy7, often in the form of indocyanine green (ICG) derivatives, involves the condensation of sulfonated heterocyclic precursors. The following is a generalized protocol based on ICG synthesis.

Materials:

  • Sulfonated indolenine precursor

  • Glutaconaldehyde dianil hydrochloride (or similar polymethine chain precursor)

  • Anhydrous solvents (e.g., acetic anhydride, pyridine)

  • Reaction vessel with reflux condenser and stirring mechanism

  • Purification apparatus (e.g., chromatography column)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the sulfonated indolenine precursor in an appropriate anhydrous solvent such as pyridine.

  • Condensation: Add the polymethine chain precursor (e.g., glutaconaldehyde dianil hydrochloride) to the reaction mixture.

  • Heating: Heat the mixture under reflux with constant stirring. The reaction progress can be monitored by observing the color change of the solution.

  • Purification: After the reaction is complete, the crude product is purified. This is typically achieved through precipitation followed by column chromatography to isolate the disulfonated Cy7 dye.

  • Characterization: The final product should be characterized using techniques such as mass spectrometry and NMR to confirm its structure and purity.

Labeling Antibodies with Disulfonated Cy7-NHS Ester

This protocol outlines the conjugation of a disulfonated Cy7 N-hydroxysuccinimide (NHS) ester to a primary antibody.

Materials:

  • Disulfonated Cy7-NHS ester

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the disulfonated Cy7-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.

    • Elute the conjugate with PBS (pH 7.2-7.4). The first colored fraction contains the labeled antibody.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorption maximum of the dye (~750 nm).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

Visualizing Experimental Workflows

The enhanced properties of disulfonated Cy7 dyes make them ideal for a range of applications. The following diagrams illustrate typical experimental workflows.

G In Vivo Imaging Workflow with Disulfonated Cy7-Labeled Antibody cluster_0 Preparation cluster_1 Administration & Imaging cluster_2 Analysis Antibody Labeling Labeling of Tumor-Specific Antibody with Sulfo-Cy7 Purification Purification of Labeled Antibody Antibody Labeling->Purification Injection Intravenous Injection of Labeled Antibody Purification->Injection Animal Model Establishment of Tumor Xenograft Model Animal Model->Injection Imaging In Vivo Fluorescence Imaging at Multiple Time Points Injection->Imaging Biodistribution Ex Vivo Imaging of Organs and Tumor Imaging->Biodistribution Quantification Quantification of Fluorescence Signal Biodistribution->Quantification G Flow Cytometry Workflow with Disulfonated Cy7-Labeled Antibody cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Cell Staining Staining of Cell Suspension with Sulfo-Cy7 Labeled Antibody Washing Washing to Remove Unbound Antibody Cell Staining->Washing Flow Cytometer Acquisition on a Flow Cytometer Washing->Flow Cytometer Gating Gating of Cell Populations Flow Cytometer->Gating Quantification Quantification of Marker Expression Gating->Quantification

References

The Decisive Advantage: A Technical Guide to Disulfonated Cy7 Dyes in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of molecular biology and drug development, the precision and reliability of fluorescent probes are paramount. Among the arsenal of available tools, near-infrared (NIR) cyanine dyes, particularly Cy7, have carved a significant niche due to their favorable spectral properties for deep-tissue imaging. However, the advent of disulfonated Cy7 has marked a pivotal advancement, addressing key limitations of its non-sulfonated predecessor. This technical guide provides an in-depth exploration of the core advantages of utilizing disulfonated Cy7 dyes, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers, scientists, and drug development professionals in their quest for more robust and reproducible results.

Core Advantages of Disulfonation: Enhancing Solubility and Performance

The primary and most impactful advantage of disulfonated Cy7 dyes lies in their significantly enhanced water solubility.[1][2][3][4] The addition of two sulfonate groups to the cyanine core structure transforms the molecule from being sparingly soluble in aqueous solutions to highly water-soluble.[1][2][3][4] This fundamental change in physicochemical properties underpins a cascade of benefits that streamline experimental workflows and improve the quality of results.

Elimination of Organic Co-solvents: Traditional non-sulfonated Cy7 dyes necessitate the use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to achieve sufficient concentration for labeling reactions in aqueous buffers.[5][6] These organic solvents can be detrimental to the structure and function of sensitive biomolecules like proteins and antibodies, potentially leading to denaturation and loss of activity. Disulfonated Cy7, with its inherent water solubility, can be directly dissolved in aqueous buffers, obviating the need for organic co-solvents and preserving the integrity of the biological target.[1][2][]

Reduced Aggregation and Enhanced Stability: The hydrophobic nature of non-sulfonated cyanine dyes can lead to aggregation in aqueous environments, a phenomenon that can quench fluorescence and lead to non-specific binding.[6] The negatively charged sulfonate groups in disulfonated Cy7 not only enhance water solubility but also reduce intermolecular interactions, thereby minimizing aggregation.[6] This results in more stable and homogeneously labeled conjugates with improved fluorescence output and reliability.

Improved Bioconjugation Efficiency: By eliminating the solubility issues and reducing aggregation, disulfonated Cy7 dyes can lead to more efficient and reproducible bioconjugation reactions. The dye molecules are more readily available to react with the target functional groups on biomolecules, resulting in higher labeling densities and more consistent batch-to-batch production of fluorescently labeled probes.

Quantitative Comparison: Disulfonated vs. Non-sulfonated Cy7

While the spectral properties of sulfonated and non-sulfonated Cy7 are nearly identical, allowing for their interchangeable use with the same optical filters and instrumentation, key performance metrics show a notable improvement with sulfonation.[5][6]

PropertyNon-sulfonated Cy7 NHS EsterDisulfonated Cy7 NHS EsterAdvantage of Disulfonation
Excitation Maximum (λex) ~750 nm~750 nmNo significant change
Emission Maximum (λem) ~773 nm~773 nmNo significant change
Molar Extinction Coefficient (ε) 199,000 M⁻¹cm⁻¹[8]240,600 M⁻¹cm⁻¹[2][4]Higher absorbance, leading to brighter signal
Fluorescence Quantum Yield (Φ) ~0.3[8]Reported as ~20% higher than non-sulfonated Cy7[1][2][]Increased fluorescence efficiency
Photostability ModerateHigher[1][2][]More robust signal for longer imaging experiments
Water Solubility Low (requires organic co-solvents)[5][6]High (soluble in aqueous buffers)[1][2][3][4]Enables labeling of sensitive biomolecules without organic solvents

Experimental Protocols

Protocol 1: Labeling of Antibodies with Disulfonated Cy7 NHS Ester

This protocol outlines a general procedure for the covalent labeling of primary amines on antibodies with a disulfonated Cy7 N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • Disulfonated Cy7 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for initial dye stock (optional, as some commercial formulations are readily water-soluble)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Storage buffer (e.g., PBS with a protein stabilizer like BSA)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the disulfonated Cy7 NHS ester in anhydrous DMSO or directly in the reaction buffer if the dye is sufficiently soluble.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to antibody (typically a 5-15 fold molar excess).

    • Slowly add the dye solution to the antibody solution while gently vortexing or stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye from the labeled antibody using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~750 nm). The DOL is calculated as: DOL = (A_dye × ε_protein) / ((A_280 - (A_dye × CF_280)) × ε_dye) where A is the absorbance, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm.

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Final Product antibody Antibody in Amine-Free Buffer mix Mix Antibody and Dye antibody->mix dye Disulfonated Cy7 NHS Ester Solution dye->mix incubate Incubate (1-2h, RT, Protected from Light) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Characterize (DOL Calculation) purify->analyze store Store Labeled Antibody analyze->store

Workflow for Antibody Labeling with Disulfonated Cy7 NHS Ester.
Protocol 2: In Vivo Imaging with Disulfonated Cy7-Labeled Antibody

This protocol provides a general guideline for performing in vivo fluorescence imaging in a mouse model using an antibody labeled with disulfonated Cy7.

Materials:

  • Disulfonated Cy7-labeled antibody

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system equipped with appropriate excitation and emission filters for Cy7

  • Anesthetic agent

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Place the animal in the imaging chamber of the in vivo imaging system.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the animal to determine the level of autofluorescence.

  • Injection:

    • Inject the disulfonated Cy7-labeled antibody intravenously (e.g., via the tail vein) at a predetermined dose. The optimal dose should be determined empirically for each antibody and model system.

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor targeting of the labeled antibody.

  • Image Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in other organs to assess the targeting efficiency and clearance of the conjugate.

  • Ex Vivo Imaging (Optional):

    • At the end of the in vivo imaging study, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo biodistribution results.

InVivo_Imaging_Workflow start Start anesthetize Anesthetize Animal start->anesthetize pre_image Acquire Baseline Fluorescence Image anesthetize->pre_image inject Inject Disulfonated Cy7-Labeled Antibody pre_image->inject post_image Acquire Post-Injection Images at Time Points inject->post_image analyze Analyze Image Data (Biodistribution, Targeting) post_image->analyze ex_vivo Optional: Ex Vivo Organ Imaging analyze->ex_vivo end End analyze->end ex_vivo->end

General Workflow for In Vivo Imaging with a Disulfonated Cy7-Labeled Antibody.

Logical Relationship: The Impact of Sulfonation on Experimental Outcomes

The decision to use a disulfonated Cy7 dye has a direct and positive impact on the subsequent experimental steps and the quality of the data obtained. This logical relationship can be visualized as a cascade of benefits.

Sulfonation_Benefits cluster_property Core Property Change cluster_advantages Immediate Advantages cluster_workflow Workflow Improvements cluster_outcomes Improved Outcomes sulfonation Addition of Two Sulfonate Groups solubility Increased Water Solubility sulfonation->solubility aggregation Reduced Aggregation sulfonation->aggregation no_organic No Organic Co-solvents Needed solubility->no_organic stable_conjugates More Stable Conjugates aggregation->stable_conjugates gentle_labeling Gentler Labeling of Sensitive Biomolecules no_organic->gentle_labeling reproducibility Higher Reproducibility gentle_labeling->reproducibility data_quality Improved Data Quality stable_conjugates->data_quality in_vivo Enhanced In Vivo Performance reproducibility->in_vivo data_quality->in_vivo

The Cascade of Benefits from Disulfonation of Cy7 Dyes.

References

A Technical Guide to Cy7-dise(diso3) for Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cy7-dise(diso3), a near-infrared (NIR) fluorescent dye, focusing on its application in preclinical imaging. We cover its physicochemical properties, detailed protocols for antibody conjugation and in vivo imaging, and its role in targeted cancer research.

Introduction to Near-Infrared (NIR) Imaging with Cy7

Near-infrared fluorescence imaging is a powerful tool for in vivo research, offering significant advantages such as deep tissue penetration and minimal autofluorescence from biological tissues.[1][2] Cyanine dyes, particularly Cy7 and its derivatives, are widely used for these applications due to their high extinction coefficients, favorable quantum yields, and emission wavelengths within the NIR window (700-900 nm).[1]

Cy7-dise(diso3) is an amine-reactive heptamethine cyanine dye. The "-dise(diso3)" modification indicates the presence of sulfonate groups, which enhance water solubility and reduce the tendency of the dye to aggregate—a common issue with cyanine dyes that can quench fluorescence.[3] This improved solubility is critical for creating stable and bright fluorescent conjugates for in vivo studies.[3] The dye is typically supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on proteins, such as lysine residues on antibodies, to form stable covalent bonds.[4][5][6]

Physicochemical and Spectroscopic Properties

The properties of Cy7 dyes make them well-suited for sensitive detection in biological systems. While specific values for "Cy7-dise(diso3)" are not distinctly published, the data below are representative of typical Cy7 NHS esters used for NIR imaging.

PropertyValueReference
Reactive Group N-hydroxysuccinimidyl (NHS) Ester[4][5]
Reactivity Primary Amines (e.g., Lysine)[6][7]
Excitation Maximum (λex) ~750 - 756 nm[7]
Emission Maximum (λem) ~773 - 779 nm[7]
Molar Extinction Coefficient ~199,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield ~0.3
Solubility Soluble in organic solvents (DMSO, DMF)

Experimental Protocols

Detailed and reproducible protocols are essential for successful conjugation and imaging experiments. The following sections provide step-by-step methodologies for labeling monoclonal antibodies and performing in vivo imaging.

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. It is crucial to ensure that the antibody solution is free from amine-containing stabilizers like bovine serum albumin (BSA) or glycine, which will compete for reaction with the NHS ester.[8][9]

Materials:

  • IgG Antibody (1-2 mg/mL)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10]

  • Cy7-dise(diso3)-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)[8]

  • Purification Column: Sephadex G-25 desalting column or 7K MWCO spin column[8][10]

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody buffer to the Reaction Buffer using a spin concentrator. Adjust the final antibody concentration to 2 mg/mL.[9][11]

  • Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the Cy7-dise(diso3)-NHS ester by dissolving 1 mg of the dye in 100 µL of anhydrous DMSO.[5][8] Vortex briefly to ensure it is fully dissolved.[5]

  • Conjugation Reaction:

    • Determine the desired molar ratio of dye to antibody. Ratios between 5:1 and 20:1 are common starting points.[8] For a 10:1 molar ratio to label 1 mg of IgG (MW ~150 kDa), add approximately 5.87 µL of the 10 mg/mL dye solution to 500 µL of the 2 mg/mL antibody solution.[8]

    • Add the dye solution to the antibody solution slowly while gently vortexing.[5]

    • Incubate the mixture for 1 hour at room temperature, protected from light, with continuous rotation or stirring.[4][8]

  • Purification:

    • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[8]

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody using PBS buffer. The first colored band to elute is the conjugated antibody; the second, slower-moving band is the unconjugated free dye.

    • Alternatively, use a 7K MWCO spin desalting column for purification.[10]

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7 dye).

    • Calculate the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. A typical DOL for imaging antibodies is 2-3.[10]

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like 0.1% BSA and store at -20°C.[11]

This protocol describes a general workflow for imaging tumor-bearing mice using a Cy7-labeled antibody.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts).[12]

  • Cy7-labeled antibody conjugate.

  • Sterile PBS or saline for injection.

  • Anesthesia (e.g., isoflurane or intraperitoneal pentobarbital).[13]

  • In Vivo Imaging System (e.g., IVIS Spectrum) equipped with appropriate NIR filters.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable protocol to ensure immobilization during imaging.[13]

    • Acquire a baseline, pre-injection image of the animal to check for background autofluorescence.

  • Probe Administration:

    • Dilute the Cy7-labeled antibody in sterile PBS. A typical dose is 0.5 mg/kg.[13][14]

    • Administer the probe via intravenous (tail vein) injection in a volume of approximately 200 µL.[13][14]

  • Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber.[14]

    • Set the imaging system with the appropriate filters for Cy7 (e.g., excitation ~745 nm, emission ~800 nm).[13]

    • Acquire images at multiple time points post-injection (e.g., immediately, 4, 24, 48, and 72 hours) to monitor probe distribution, tumor targeting, and clearance.[12][15] Tumor accumulation is often optimal after 24 hours as the unbound conjugate clears from circulation.[12][16]

  • Data Analysis:

    • Use the system's software to draw Regions of Interest (ROIs) over the tumor and a non-target tissue (e.g., muscle).

    • Quantify the average radiant efficiency (fluorescence intensity) within the ROIs at each time point to determine the tumor-to-background ratio.

  • Ex Vivo Analysis (Optional):

    • After the final imaging session, euthanize the animal.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm the biodistribution of the probe.[13][16]

Visualizations and Workflows

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & QC Ab Antibody in Bicarbonate Buffer (pH 8.5) Mix Mix Dye and Antibody (Molar Ratio 10:1) Ab->Mix Dye Cy7-NHS Ester in Anhydrous DMSO Dye->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate Purify Purify via Desalting Column Incubate->Purify QC Characterize DOL (Absorbance) Purify->QC

Workflow for labeling an antibody with Cy7-NHS ester.

InVivo_Targeting_Mechanism cluster_systemic Systemic Phase cluster_tumor Tumor Microenvironment Injection IV Injection of Cy7-Antibody Circulation Systemic Circulation Injection->Circulation Extravasation Enhanced Permeability & Retention (EPR) Effect Circulation->Extravasation Binding Specific Binding to Tumor Cell Antigen Extravasation->Binding Signal NIR Fluorescence Signal Detected Binding->Signal

Mechanism of tumor targeting using a Cy7-labeled antibody.

Applications in Drug Development and Cancer Research

Cy7-labeled antibodies are invaluable tools in oncology and drug development. Their primary applications include:

  • Tumor Visualization: Providing clear delineation of tumors for preclinical studies.[12][17] Cy7 is superior to shorter wavelength dyes for visualizing deeper tumors.[17]

  • Pharmacokinetics: Tracking the biodistribution, accumulation, and clearance of antibody-based therapeutics in real-time.[15]

  • Target Engagement: Confirming that a therapeutic antibody reaches and binds to its intended target antigen within the tumor microenvironment.

  • Surgical Guidance: Acting as a fluorescent guide to help distinguish tumor margins from healthy tissue.

The development of probes based on Cy7 and its derivatives continues to advance the field of molecular imaging, providing new strategies for cancer diagnosis and therapy.[1]

References

Cy7-dise(diso3): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cy7-dise(diso3) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its exceptional photophysical properties, including strong absorption and emission in the NIR spectrum, make it an invaluable tool for a wide range of applications in biological research and drug development. The "dise(diso3)" designation indicates that this particular derivative is a di-sulfonated cyanine dye functionalized with a succinimidyl ester (SE), enhancing its water solubility and enabling covalent labeling of biomolecules. This guide provides an in-depth overview of the key features, benefits, and experimental applications of Cy7-dise(diso3).

Core Features and Benefits

Cyanine dyes, in general, are characterized by their high molar extinction coefficients and good photostability.[1] The heptamethine cyanine, Cy7, exhibits fluorescence in the near-infrared region, which is highly advantageous for biological applications due to minimal autofluorescence from cells and tissues in this spectral range.[2] This leads to an improved signal-to-noise ratio, enabling sensitive detection in complex biological samples.[2]

The di-sulfonation of the Cy7 core in Cy7-dise(diso3) significantly enhances its water solubility. This is a crucial feature for biological experiments, as it allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents that could potentially denature or alter the function of the biomolecule of interest.[3][4]

The succinimidyl ester (SE) functional group is an amine-reactive moiety that readily forms stable covalent amide bonds with primary amino groups on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This enables robust and specific labeling for downstream applications.

Key Benefits:

  • Near-Infrared Fluorescence: Minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[2]

  • High Water Solubility: The di-sulfonate groups ensure good solubility in aqueous buffers, simplifying labeling procedures and preserving biomolecule integrity.[3][4]

  • Amine-Reactive Labeling: The succinimidyl ester allows for efficient and stable covalent conjugation to proteins and other amine-containing molecules.

  • Photostability: Cyanine dyes are known for their relatively high photostability, allowing for prolonged imaging and analysis.[1]

  • High Molar Extinction Coefficient: Contributes to the brightness of the dye, enabling the detection of low-abundance targets.[5]

Photophysical Properties

PropertyValueReference
Excitation Maximum (λex) ~750 nm[3]
Emission Maximum (λem) ~773 nm[3]
Stokes Shift ~23 nm[3]
Quantum Yield (Φ) High[3][4]
Molar Extinction Coefficient (ε) High[5]
Recommended Laser Line 633 or 640 nm[6]

Experimental Applications and Protocols

Cy7-dise(diso3) is a versatile tool for a variety of applications that leverage its fluorescent properties.

Common Applications:

  • Fluorescence Microscopy: Labeling of antibodies or other probes for immunofluorescence imaging of cells and tissues.

  • Flow Cytometry: Conjugation to antibodies for the identification and sorting of specific cell populations.[6]

  • In Vivo Imaging: The NIR properties of Cy7 allow for deep tissue penetration, making it suitable for non-invasive imaging in small animals to track cells, monitor tumor growth, or study drug distribution.[2][5]

  • Nucleic Acid Detection: Labeling of probes for techniques such as fluorescence in situ hybridization (FISH).[2]

  • Protein Analysis: Labeling of proteins for various assays and detection methods.

Experimental Workflow: Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with Cy7-dise(diso3).

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-7.4) m Mix Protein and Cy7-dise(diso3) (Molar Ratio 5-15:1 Dye:Protein) p->m Add dropwise d Dissolve Cy7-dise(diso3) in DMSO or DMF d->m i Incubate at Room Temperature (1-2 hours, protected from light) m->i c Gel Filtration Column (e.g., Sephadex G-25) i->c e Elute with Buffer c->e s Spectrophotometry (Determine Degree of Labeling) e->s a Application (e.g., IF, Flow Cytometry) s->a

Workflow for Protein Labeling with Cy7-dise(diso3).
Detailed Protocol for Antibody Labeling with Cy7-dise(diso3)

This protocol is a general guideline for labeling antibodies. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody to be labeled (in an amine-free buffer such as PBS)

  • Cy7-dise(diso3)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate (pH 8.5-9.0)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • If the antibody buffer contains primary amines (e.g., Tris) or sodium azide, these should be removed by dialysis against PBS.

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate.

  • Dye Preparation:

    • Shortly before use, dissolve Cy7-dise(diso3) in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the Cy7-dise(diso3) solution. A molar excess of 5 to 15-fold of dye to antibody is a good starting point.

    • While gently vortexing the antibody solution, slowly add the calculated volume of the Cy7-dise(diso3) solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a gel filtration column according to the manufacturer's instructions, equilibrating with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions).

  • Characterization of the Conjugate:

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the Cy7 dye).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. An optimal DOL is typically between 2 and 8.

Signaling Pathway Application: Photodynamic Therapy

While Cy7 dyes are primarily used as passive labels, certain derivatives have been explored for therapeutic applications such as photodynamic therapy (PDT). In PDT, a photosensitizer (in this case, a Cy7 derivative) is excited by light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) that can induce cell death in targeted tissues, such as tumors.[7]

The following diagram illustrates the proposed mechanism of ROS-induced apoptosis following PDT with a Cy7-based photosensitizer.

G cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_apoptosis Apoptotic Signaling cy7 Cy7 Photosensitizer (Ground State) light NIR Light (~750 nm) cy7_excited Cy7 Photosensitizer (Excited State) light->cy7_excited Excitation cy7_excited->cy7 Relaxation ros Reactive Oxygen Species (ROS) cy7_excited->ros Energy Transfer oxygen Molecular Oxygen (O2) oxygen->ros mito Mitochondrial Damage ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Mechanism of ROS-Induced Apoptosis in Photodynamic Therapy.

In this pathway, the Cy7 photosensitizer absorbs near-infrared light, transitioning to an excited state.[7] It then transfers this energy to molecular oxygen, generating highly reactive oxygen species.[7] These ROS can cause cellular damage, particularly to mitochondria, which initiates a signaling cascade involving the activation of caspases, ultimately leading to programmed cell death or apoptosis.[7] This application highlights the potential of Cy7 derivatives not just as imaging agents but also as active components in therapeutic strategies.

References

Cy7-diso3: An In-depth Technical Guide to a Versatile Near-Infrared Fluorescent Label for Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy7-diso3, a sulfonated heptamethine cyanine dye, for the fluorescent labeling of biomolecules. Its exceptional properties in the near-infrared (NIR) spectrum make it an invaluable tool for a range of applications, from in vitro assays to in vivo imaging.

Core Properties of Cy7-diso3

Cy7-diso3 is a water-soluble, near-infrared fluorescent dye characterized by its high molar extinction coefficient and good quantum yield. The presence of two sulfonate (SO3) groups significantly enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents. This property minimizes the risk of denaturation and precipitation of sensitive biomolecules during the conjugation process.

The spectral characteristics of Cy7-diso3 fall within the "NIR window" of biological tissues (700-900 nm), where light absorption and scattering by endogenous chromophores like hemoglobin and melanin are minimal. This results in deeper tissue penetration and reduced autofluorescence, leading to a higher signal-to-noise ratio in imaging applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of a commercially available, structurally analogous sulfonated Cy7 dye, which can be considered representative for Cy7-diso3.

PropertyValueReference
Chemical Formula C₃₉H₄₈N₂O₁₀S₂[1]
Molecular Weight 768.9 g/mol [1]
Excitation Maximum (λex) ~750 nm[2]
Emission Maximum (λem) ~773 nm[2]
Molar Extinction Coefficient (ε) 240,600 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.24[3]
Stokes Shift ~23 nm[2]

Experimental Protocols

Effective labeling of biomolecules with Cy7-diso3 relies on the covalent conjugation of the dye to specific functional groups on the target molecule. The most common approaches involve the use of N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting free thiols.

Amine-Reactive Labeling using Cy7-diso3 NHS Ester

This protocol is suitable for labeling proteins (e.g., antibodies) and other biomolecules containing primary amine groups (-NH₂).

Materials:

  • Biomolecule solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

  • Cy7-diso3 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate solution

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Prepare Biomolecule Solution: Dissolve the biomolecule in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. Adjust the pH of the solution to 8.0-8.5 using 1 M sodium bicarbonate to facilitate the reaction with the NHS ester.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Cy7-diso3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dye stock solution to the biomolecule solution. A common starting molar ratio of dye to protein is 10:1 to 20:1. This ratio may need to be optimized for each specific biomolecule.

    • Mix the reaction gently by vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled biomolecule from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled biomolecule, which will be the first colored fractions to elute.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~750 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye] where A_max is the absorbance at the dye's maximum absorption, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF_280 is the correction factor for the dye's absorbance at 280 nm.

Thiol-Reactive Labeling using Cy7-diso3 Maleimide

This protocol is designed for biomolecules containing free sulfhydryl (thiol) groups (-SH), such as cysteine residues in proteins.

Materials:

  • Biomolecule solution (1-10 mg/mL in a degassed buffer, e.g., PBS pH 7.0-7.5)

  • Cy7-diso3 maleimide

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reducing agent (e.g., TCEP or DTT) (optional)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare Biomolecule Solution: Dissolve the biomolecule in a degassed buffer at a pH of 7.0-7.5. The buffer should be free of any thiol-containing compounds.

  • (Optional) Reduction of Disulfides: If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide dye.

  • Prepare Dye Stock Solution: Dissolve the Cy7-diso3 maleimide in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the dye solution to the biomolecule solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

    • Flush the reaction vial with an inert gas, cap it tightly, and mix thoroughly.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate using a size-exclusion chromatography column as described in the amine-reactive labeling protocol.

  • Characterization: Determine the degree of labeling as described previously.

Visualizations

Experimental Workflow: Biomolecule Labeling with Cy7-diso3 NHS Ester

experimental_workflow_nhs cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Biomolecule (2-10 mg/mL, pH 8.0-8.5) reaction Mix & Incubate (1-2 hours, RT, dark) prep_protein->reaction prep_dye Prepare Cy7-diso3 NHS Ester (10 mg/mL in DMSO) prep_dye->reaction purify Size-Exclusion Chromatography reaction->purify analyze Spectrophotometry (Calculate DOL) purify->analyze

Workflow for labeling biomolecules with Cy7-diso3 NHS ester.

Experimental Workflow: In Vivo Imaging with Cy7-diso3 Labeled Antibody

in_vivo_workflow cluster_injection Probe Administration cluster_imaging Imaging cluster_analysis Data Analysis injection Intravenous Injection of Cy7-diso3-Antibody Conjugate into Animal Model imaging Near-Infrared (NIR) Fluorescence Imaging (e.g., IVIS Spectrum) injection->imaging Allow for probe circulation and target accumulation quantification Quantification of Fluorescence Signal in Target Tissue imaging->quantification biodistribution Ex Vivo Imaging of Organs for Biodistribution Analysis imaging->biodistribution

Workflow for in vivo imaging using a Cy7-diso3 labeled antibody.

Signaling Pathway: EGFR Signaling and its Investigation with Cy7-diso3 Probes

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers. Cy7-diso3 labeled antibodies targeting EGFR, such as Cetuximab-Cy7, can be used to visualize and quantify EGFR expression in tumors, thereby providing insights into the pathway's activity in a disease context.[2]

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Cetuximab_Cy7 Cetuximab-Cy7 (Fluorescent Probe) Cetuximab_Cy7->EGFR Binds & Blocks (Allows Visualization) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation

EGFR signaling pathway and its visualization with a Cy7-labeled antibody.

References

An In-depth Technical Guide to the Solubility and Stability of Disulfonated Cy7 (Cy7 diso3) in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of disulfonated Cyanine7 (Cy7 diso3), a near-infrared (NIR) fluorescent dye crucial for various applications in research and drug development. Understanding these properties is paramount for ensuring the accuracy, reproducibility, and efficacy of experimental results.

Introduction to Cy7 diso3

Disulfonated Cy7, hereafter referred to as Cy7 diso3, is a water-soluble derivative of the cyanine dye family. The addition of two sulfonate groups significantly enhances its hydrophilicity compared to its non-sulfonated counterpart, making it highly suitable for biological applications in aqueous environments. This modification reduces the tendency of the dye to aggregate, a common issue with cyanine dyes that can lead to fluorescence quenching and altered spectral properties. Cy7 diso3 is widely used for labeling biomolecules such as antibodies, peptides, and nucleic acids, enabling their detection in techniques like in-vivo imaging, flow cytometry, and fluorescence microscopy.[1][2]

Solubility of Cy7 diso3 in Aqueous Buffers

The sulfonate groups on the Cy7 diso3 molecule render it highly soluble in aqueous solutions. While precise solubility can vary slightly depending on the specific counter-ion and any modifications, the following table summarizes the available quantitative data and general solubility characteristics in common laboratory buffers.

Table 1: Solubility of Sulfonated Cy7 Derivatives in Various Solvents

Solvent/BufferConcentrationRemarks
Water0.10 M (for sulfo-Cyanine7 carboxylic acid)Highly soluble.[3]
Dimethylformamide (DMF)0.10 M (for sulfo-Cyanine7 carboxylic acid)Soluble.[3]
Dimethyl sulfoxide (DMSO)0.10 M (for sulfo-Cyanine7 carboxylic acid)Soluble.[3]
Phosphate-Buffered Saline (PBS)Not specified, but generally highSulfonated cyanine dyes are well-suited for use in PBS.
TRIS BufferNot specified, but generally highAmine-free buffers like TRIS are recommended for conjugation reactions with NHS esters.[4]
HEPES BufferNot specified, but generally highA commonly used buffer for biological experiments, compatible with Cy7 diso3.[5]

Note: The term "diso3" is interpreted as a disulfonated form of Cy7. The data presented is for closely related sulfonated Cy7 compounds, which are expected to have very similar solubility profiles.

Stability of Cy7 diso3 in Aqueous Buffers

The stability of Cy7 diso3 is influenced by several factors, including light exposure (photostability), temperature (thermal stability), and the chemical environment (e.g., pH).

Photostability

Cyanine dyes are susceptible to photodegradation, and Cy7 is known to be less photostable than its shorter-wavelength counterparts like Cy5.[2] However, sulfonation can improve photostability. For critical applications requiring high photostability, it is recommended to minimize light exposure by using amber vials and working in a dimly lit environment.

Table 2: Factors Affecting Photostability and Mitigation Strategies

FactorEffect on StabilityMitigation Strategy
Light IntensityHigher intensity increases the rate of photodegradation.[6]Use the lowest possible laser power or illumination intensity.
Exposure TimeLonger exposure leads to more significant photobleaching.[6]Minimize the duration of light exposure during imaging.
OxygenThe presence of oxygen can lead to photo-oxidation.[6]Use oxygen scavengers in the imaging buffer for in vitro experiments.
Thermal Stability

Elevated temperatures can accelerate the degradation of Cy7 dyes.[7] For long-term storage, it is crucial to keep Cy7 diso3 and its conjugates at low temperatures.

Table 3: Thermal Stability of Sulfonated Cy7 Derivatives

Storage ConditionExpected Stability
-20°C in the dark≥ 24 months for the solid form.[3][8]
Room temperatureUp to 3 weeks for transportation.[3][8]
Aqueous solution at 4°CShort-term storage (days) is generally acceptable.
Aqueous solution at 37°CIncreased degradation can be expected over hours to days.[9]
Chemical Stability

The chemical environment, particularly pH, can impact the stability of Cy7 diso3, especially if it is a reactive form like an N-hydroxysuccinimide (NHS) ester. The NHS ester is prone to hydrolysis, which is accelerated at higher pH values. For conjugation reactions, a pH range of 7.2-8.5 is typically recommended as a compromise between labeling efficiency (deprotonated amines) and NHS ester stability.[10]

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a method for estimating the solubility of Cy7 diso3 in a specific aqueous buffer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Weigh a precise amount of Cy7 diso3 prep_buffer Prepare a series of concentrations in the desired buffer prep_dye->prep_buffer incubate Incubate samples at a controlled temperature (e.g., 25°C) prep_buffer->incubate observe Visually inspect for precipitate incubate->observe measure Measure absorbance at λmax (~750 nm) of the supernatant after centrifugation observe->measure plot Plot absorbance vs. concentration measure->plot determine Identify the concentration at which absorbance plateaus (solubility limit) plot->determine

Figure 1. Workflow for determining the aqueous solubility of Cy7 diso3.

Methodology:

  • Preparation: Prepare a high-concentration stock solution of Cy7 diso3 in the desired aqueous buffer (e.g., PBS, TRIS, HEPES). Create a series of dilutions from this stock solution.

  • Equilibration: Incubate the solutions at a controlled temperature for a set period (e.g., 24 hours) to allow them to reach equilibrium.

  • Observation and Measurement: Visually inspect each solution for any undissolved particulate matter. Centrifuge the samples to pellet any precipitate and carefully collect the supernatant. Measure the absorbance of the supernatant at the maximum absorption wavelength of Cy7 (approximately 750 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the absorbance values against the corresponding concentrations. The concentration at which the absorbance reading plateaus indicates the solubility limit of the dye in that specific buffer and at that temperature.

Protocol for Assessing Photostability

This protocol outlines a method to evaluate the photostability of Cy7 diso3 in an aqueous buffer.

G cluster_prep Sample Preparation cluster_exp Exposure cluster_analysis Data Analysis prep_sol Prepare a solution of Cy7 diso3 in the desired buffer at a known concentration prep_control Prepare a control sample protected from light (e.g., wrapped in foil) prep_sol->prep_control expose Expose the test sample to a controlled light source (e.g., fluorometer, microscope) prep_sol->expose measure Measure the fluorescence intensity at regular time intervals expose->measure plot Plot fluorescence intensity vs. exposure time measure->plot calculate Calculate the photobleaching rate or half-life plot->calculate G cluster_prep Sample Preparation cluster_exp Incubation cluster_analysis Analysis prep_samples Prepare multiple aliquots of Cy7 diso3 solution in the desired buffer incubate Incubate aliquots at different temperatures for a set duration (e.g., 24, 48, 72 hours) prep_samples->incubate measure Measure the absorbance and/or fluorescence of each aliquot incubate->measure control Maintain a control sample at 4°C control->measure plot Plot the percentage of remaining dye vs. time for each temperature measure->plot calculate Determine the degradation rate constant and half-life plot->calculate G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_visualization Visualization with Cy7 EGF EGF EGFR EGFR Dimer EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Gene Gene Expression (Proliferation, Survival) TF->Gene Cy7_Ab Cy7-labeled anti-EGFR Antibody Cy7_Ab->EGFR Binding for Imaging/Flow Cytometry

References

Unveiling the Potential of Cy7-dise(diso3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide explores the core functionalities and diverse applications of Cy7-dise(diso3), a near-infrared fluorescent dye poised to advance biological imaging and targeted therapeutic strategies. This document provides a comprehensive overview of its properties, detailed experimental protocols, and the underlying biochemical pathways, offering a foundational resource for leveraging this powerful tool in research.

Based on available data, "Cy7-dise(diso3)" is identified as a sulfonated cyanine 7 dye featuring two succinimidyl ester reactive groups. The "di-se" designation likely refers to a di-succinimidyl ester (also known as bis-NHS ester), which enables the covalent labeling of primary amines on biomolecules. The "di-so3" indicates the presence of two sulfonate groups, a modification that significantly enhances the dye's water solubility. This improved solubility is crucial for biological applications, as it prevents aggregation and ensures the stability of labeled conjugates in aqueous environments.[][2]

The core of the molecule, Cy7, is a near-infrared (NIR) fluorophore, meaning it absorbs and emits light in the 700-900 nm spectral range.[] This characteristic is highly advantageous for in vivo imaging, as light in this region can penetrate deeper into biological tissues with minimal interference from background autofluorescence.[]

Core Properties and Quantitative Data

The photophysical and chemical properties of Cy7-dise(diso3) make it a robust tool for a variety of research applications. The following tables summarize the key quantitative data for what is understood to be diSulfo-Cyanine7 bis-NHS ester, the likely chemical identity of Cy7-dise(diso3).

PropertyValueReference(s)
Excitation Maximum (λex)~750 nm[3][4]
Emission Maximum (λem)~773 nm[3][4]
Molar Extinction Coefficient (ε)~240,600 M-1cm-1[3][4]
Quantum Yield (Φ)~0.24[4]
Molecular Weight~1001.20 g/mol [5]
SolubilityGood in water, DMF, and DMSO[3][4][5]

Table 1: Photophysical and Chemical Properties of diSulfo-Cyanine7 bis-NHS ester.

Key Research Applications

The unique characteristics of Cy7-dise(diso3) lend themselves to a range of applications in biological research and drug development:

  • Bioconjugation: The di-succinimidyl ester functional groups readily react with primary amines (such as the lysine residues on proteins) to form stable covalent bonds. This makes the dye ideal for labeling antibodies, peptides, and other biomolecules for subsequent tracking and analysis.[5]

  • In Vivo Imaging: Due to its near-infrared fluorescence, Cy7-dise(diso3) is exceptionally well-suited for deep-tissue in vivo imaging with a high signal-to-noise ratio.[6]

  • Fluorescence Microscopy: Labeled biomolecules can be visualized in cells and tissues with high resolution.[5]

  • Flow Cytometry: The strong fluorescence signal allows for precise cell sorting and analysis.[5]

  • Molecular Probes: It can be used in various bioanalytical assays to study molecular interactions.[6]

Experimental Protocols

Protein Labeling with Cy7-dise(diso3) (diSulfo-Cyanine7 bis-NHS ester)

This protocol outlines the steps for covalently labeling a protein with Cy7-dise(diso3).

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Cy7-dise(diso3) (diSulfo-Cyanine7 bis-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium bicarbonate

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[7]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. This is the optimal pH for the NHS ester reaction with primary amines.[7]

  • Dye Preparation:

    • Dissolve the Cy7-dise(diso3) in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[7]

  • Labeling Reaction:

    • Slowly add the dissolved dye to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein.[7]

    • Incubate the reaction mixture at room temperature for 1 hour in the dark, with gentle mixing.[7]

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).[7]

    • Collect the fractions containing the labeled protein. The labeled protein will be in the first colored fractions to elute.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~750 nm).[8]

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_prot) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

      • A_max is the absorbance at the dye's maximum absorbance wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_prot is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

      • CF_280 is a correction factor for the dye's absorbance at 280 nm (A_280_dye / A_max_dye).[8]

In Vivo Imaging with Cy7-labeled Molecules

This protocol provides a general guideline for in vivo imaging in a mouse model.

Materials:

  • Cy7-labeled molecule (e.g., antibody)

  • Animal model (e.g., nude mice)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • In vivo imaging system equipped for NIR fluorescence detection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Injection:

    • Administer the Cy7-labeled molecule to the animal, typically via intravenous (tail vein) injection. The dosage will depend on the specific probe and experimental design.

  • Imaging:

    • Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

    • Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the labeled molecule.

    • Use an appropriate excitation light source (around 750 nm) and emission filter (around 773 nm) for Cy7.

  • Data Analysis:

    • Analyze the fluorescence intensity in different regions of interest (e.g., tumor, organs) over time to quantify the probe's pharmacokinetics and targeting efficiency.

Visualizing Methodologies with DOT Language

To further elucidate the experimental workflows and underlying principles, the following diagrams have been generated using the DOT language.

protein_labeling_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Solution Protein Solution (Amine-Free Buffer) Adjust_pH Adjust pH to 8.5 Protein_Solution->Adjust_pH Mix Mix Protein and Dye Adjust_pH->Mix Dye_Solution Dissolve Cy7-dise(diso3) in DMSO/DMF Dye_Solution->Mix Incubate Incubate (1 hr, RT, Dark) Mix->Incubate Purify Purify (Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze (Spectroscopy) Purify->Analyze Calculate_DOL Calculate Degree of Labeling Analyze->Calculate_DOL

Caption: Workflow for labeling proteins with Cy7-dise(diso3).

in_vivo_imaging_workflow Start Start Anesthetize Anesthetize Animal Start->Anesthetize Inject Inject Cy7-labeled Molecule Anesthetize->Inject Image Acquire Images (NIR Imaging System) Inject->Image Analyze Analyze Data (Fluorescence Intensity) Image->Analyze End End Analyze->End

Caption: General workflow for in vivo imaging using a Cy7-labeled probe.

amine_labeling_pathway Protein Protein Primary Amine (-NH2) Labeled_Protein Labeled Protein Stable Amide Bond Protein:amine->Labeled_Protein + Dye Cy7-dise(diso3) NHS Ester Dye:nhs->Labeled_Protein

Caption: Covalent bond formation between Cy7-dise(diso3) and a protein.

References

Preliminary Investigation of Cy7-diso3 for In Vivo Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of the near-infrared (NIR) fluorescent dye Cy7-diso3 for in vivo studies. This document collates available data and established protocols to serve as a foundational resource for researchers embarking on preclinical imaging and drug development applications with this agent. Due to a paucity of studies specifically on "Cy7-diso3," this guide draws upon data from closely related disulfonated cyanine dyes and general protocols for in vivo imaging with heptamethine cyanine dyes.

Introduction to Cy7-diso3

Cy7-diso3 is a disulfonated heptamethine cyanine dye. The sulfonation of the cyanine core structure increases the hydrophilicity of the molecule, which is expected to influence its pharmacokinetic and biodistribution profile, favoring renal over hepatobiliary clearance. Cyanine dyes, particularly those in the NIR spectrum like Cy7, are valuable tools for in vivo imaging due to the reduced tissue autofluorescence and deeper photon penetration at these wavelengths.[1][2]

Physicochemical and Optical Properties

PropertyValue/CharacteristicSource
Chemical Name Cy7 (diso3, di et)Inferred
Molecular Formula C31H36N2O6S2Inferred
Excitation Maximum ~745-750 nmGeneral Cy7
Emission Maximum ~767-800 nmGeneral Cy7
Key Feature Disulfonated, leading to increased hydrophilicityInferred

In Vivo Imaging and Biodistribution

The biodistribution of cyanine dyes is significantly influenced by their physicochemical properties. Increased hydrophilicity, as is the case with disulfonated dyes, generally leads to rapid distribution and clearance.

General Biodistribution Profile

Post-injection, cyanine dyes like Cy7 are initially distributed throughout the body via systemic circulation.[3] Due to their hydrophilic nature, disulfonated derivatives are anticipated to exhibit minimal protein binding and rapid renal filtration. This results in a progressive accumulation in the bladder, indicating renal excretion as the primary clearance pathway.[3] This process typically occurs over a period of 4 to 6 hours, although initial signs of renal clearance can be observed as early as 30 minutes post-administration.[3]

Quantitative Biodistribution Data (Conceptual)

The following table presents a conceptual summary of expected biodistribution for a hydrophilic dye like Cy7-diso3 at different time points post-intravenous injection. Note: These values are illustrative and not based on experimental data for Cy7-diso3.

Organ/Tissue1-hour post-injection (%ID/g)4-hours post-injection (%ID/g)24-hours post-injection (%ID/g)
BloodHighModerateLow
LiverLowLowVery Low
KidneysHighModerateLow
SpleenLowVery LowVery Low
LungsModerateLowVery Low
MuscleLowLowVery Low
BladderHigh (accumulating)Very HighLow (post-voiding)

%ID/g = percentage of injected dose per gram of tissue.

Pharmacokinetics

The pharmacokinetic profile of Cy7-diso3 is expected to be characterized by a short plasma half-life due to its rapid renal clearance. A study comparing the pharmacokinetics of the lipophilic indocyanine green (ICG) with a more hydrophilic derivative, SIDAG, demonstrated that increased hydrophilicity significantly shifts the elimination route towards renal excretion and increases acute tolerance.

Key Pharmacokinetic Parameters (Conceptual)

This table provides an estimation of the pharmacokinetic parameters for Cy7-diso3, drawing parallels from studies on similar hydrophilic cyanine dyes.

ParameterEstimated ValueDescription
Plasma Half-life (t½) Short (minutes to a few hours)Rapid clearance from systemic circulation.
Volume of Distribution (Vd) SmallPrimarily confined to the vascular and extracellular space.
Clearance (CL) HighEfficiently removed from the body, primarily by the kidneys.
Primary Route of Elimination RenalExcreted through the urine.

Toxicology and Safety

While specific toxicological studies on Cy7-diso3 are not available, hydrophilic cyanine dyes are generally considered to have a favorable safety profile for in vivo applications. The acute tolerance of a hydrophilic indotricarbocyanine dye, SIDAG, was found to be up to 60-fold higher than that of the more lipophilic ICG. This suggests that the increased water solubility and rapid renal clearance of disulfonated cyanine dyes may contribute to reduced systemic toxicity.

Experimental Protocols

The following are generalized protocols for in vivo imaging studies using Cy7-diso3 in a murine model. These should be adapted and optimized for specific experimental needs.

Animal Models and Preparation
  • Animal Species: SPF BALB/c nude mice, 6-8 weeks old, weighing 18-20 grams are commonly used.[3]

  • Acclimatization: Animals should be allowed to acclimate to the facility for at least one week with free access to food and water.[3]

  • Anesthesia: For imaging procedures, animals should be anesthetized. A common method is an intraperitoneal injection of 2% sodium pentobarbital at a dosage of 215 mg/kg.[3]

Preparation and Administration of Cy7-diso3
  • Reconstitution: Prepare a stock solution of Cy7-diso3 in an appropriate solvent such as dimethyl sulfoxide (DMSO).

  • Dilution: For injection, dilute the stock solution with a vehicle suitable for intravenous administration, such as saline or a mixture of DMSO, PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: Inject the prepared Cy7-diso3 solution via the tail vein. A typical injection volume is 200 μL.[3] The optimal dosage needs to be determined empirically for the specific application and imaging system.[3]

In Vivo Imaging Procedure
  • Positioning: Place the anesthetized mouse in a prone position within the darkroom of a small animal in vivo imaging system.[3]

  • Image Acquisition:

    • Acquire a baseline image before the injection of the dye.

    • After injection, capture fluorescence images at regular intervals (e.g., every 5 minutes initially, then at longer intervals such as 1, 4, and 24 hours) to monitor the distribution and clearance of the dye.[3]

    • Use appropriate excitation (e.g., 700-770 nm) and emission (e.g., >790 nm) filters for Cy7.[3]

  • Control Group: A control group of mice that are not injected with the dye should be imaged under the same conditions to account for background autofluorescence.[3]

Ex Vivo Organ Analysis
  • Euthanasia and Dissection: At the end of the imaging study, euthanize the animals and dissect the major organs (e.g., heart, liver, spleen, lungs, kidneys).[3]

  • Ex Vivo Imaging: Image the dissected organs using the in vivo imaging system to quantify the fluorescence signal in each organ.

  • Histological Analysis (Optional):

    • Fix the organs in 4% paraformaldehyde for at least 4 hours.[3]

    • Process the tissues for sectioning and mount on slides.[3]

    • Observe the sections under a fluorescence microscope to visualize the microscopic distribution of the dye.[3]

Visualizations

Experimental Workflow

experimental_workflow animal_prep Animal Preparation (Acclimatization, Anesthesia) injection Intravenous Injection animal_prep->injection dye_prep Cy7-diso3 Preparation (Reconstitution, Dilution) dye_prep->injection in_vivo_imaging In Vivo Imaging (Time-course) injection->in_vivo_imaging ex_vivo_analysis Ex Vivo Analysis (Organ Dissection & Imaging) in_vivo_imaging->ex_vivo_analysis data_analysis Data Analysis (Biodistribution, Pharmacokinetics) in_vivo_imaging->data_analysis ex_vivo_analysis->data_analysis histology Histological Examination (Optional) ex_vivo_analysis->histology targeted_probe_pathway cluster_cell probe Targeted Cy7-diso3 Probe (Ligand-Cy7) circulation Systemic Circulation probe->circulation Injection tumor_microenv Tumor Microenvironment circulation->tumor_microenv Extravasation clearance Renal Clearance (Non-bound probe) circulation->clearance binding Binding & Internalization tumor_microenv->binding cancer_cell Cancer Cell receptor Target Receptor signal Fluorescence Signal (Detection) binding->signal Signal Activation

References

Methodological & Application

Step-by-Step Guide for Cy7 di-NHS Ester Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the conjugation of Cy7 di-NHS ester to antibodies. The protocols outlined below are intended for research purposes and are applicable to scientists and professionals involved in drug development and various life science fields.

Introduction

Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye commonly used for labeling biomolecules such as antibodies. Its emission in the NIR spectrum (around 770-800 nm) allows for deep tissue penetration and minimizes autofluorescence from biological samples, making it an ideal choice for in vivo imaging and other sensitive fluorescence-based assays.[] The N-hydroxysuccinimide (NHS) ester functional group of Cy7 reacts efficiently with primary amines (e.g., the side chain of lysine residues) on the antibody to form stable amide bonds.[] This protocol details the materials, equipment, and procedures required for successful Cy7 antibody conjugation.

Pre-Conjugation Considerations

Successful antibody conjugation begins with the proper preparation of the antibody and dye. It is crucial to ensure that the antibody is in a suitable buffer and at an optimal concentration.

Antibody Preparation:

  • Purity: The antibody should be purified to remove any contaminating proteins or substances that contain primary amines, such as Tris, glycine, or bovine serum albumin (BSA), as these will compete with the antibody for reaction with the Cy7-NHS ester.[3]

  • Buffer: The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.0-9.0 for optimal conjugation.[3] If the antibody is in an incompatible buffer, it must be exchanged via dialysis or with a desalting column.[3]

  • Concentration: A protein concentration of 2-10 mg/mL is recommended for efficient labeling.[3] Lower concentrations can significantly reduce conjugation efficiency.[3]

Cy7 di-NHS Ester Preparation:

  • The Cy7 di-NHS ester is moisture-sensitive and should be stored desiccated and protected from light at < -15°C.[4]

  • A stock solution is typically prepared by dissolving the Cy7 di-NHS ester in anhydrous dimethyl sulfoxide (DMSO).[3] This stock solution should be used promptly, though it can be stored at < -15°C for a short period (less than two weeks).[4]

Experimental Workflow

The following diagram illustrates the general workflow for Cy7 antibody conjugation.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_qc Quality Control Antibody_Prep Antibody Preparation (Buffer Exchange & Concentration) Conjugation Conjugation Reaction (Antibody + Cy7-NHS Ester) Antibody_Prep->Conjugation Dye_Prep Cy7-NHS Ester Stock Solution Preparation Dye_Prep->Conjugation Purification Purification (Removal of Free Dye) Conjugation->Purification QC Characterization (DOL Calculation) Purification->QC

Caption: Workflow for Cy7 antibody conjugation.

Detailed Protocols

Materials and Equipment
Reagents Equipment
Purified Antibody (2-10 mg/mL)Microcentrifuge
Cy7 di-NHS EsterSpectrophotometer (e.g., NanoDrop)
Anhydrous Dimethyl Sulfoxide (DMSO)pH meter
1 M Sodium Bicarbonate, pH 8.5-9.0Vortex mixer
Phosphate-Buffered Saline (PBS), pH 7.2-7.4Pipettes and tips
Desalting Columns (e.g., Sephadex G-25)Reaction tubes (e.g., microcentrifuge tubes)
0.1% Bovine Serum Albumin (BSA) (for storage)Aluminum foil
Sodium Azide (for storage)
Step-by-Step Conjugation Protocol

Step 1: Preparation of Antibody

  • Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Adjust the antibody concentration to 2-10 mg/mL.

  • Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[3]

Step 2: Preparation of Cy7-NHS Ester Stock Solution

  • Allow the vial of Cy7-NHS ester to warm to room temperature before opening to prevent moisture condensation.[5]

  • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mg/mL stock solution.[4]

  • Vortex briefly to ensure the dye is fully dissolved.[3]

Step 3: Conjugation Reaction

  • The optimal molar ratio of Cy7 to antibody should be determined empirically, but a starting point of 10:1 to 15:1 (dye:antibody) is recommended.[3][4][5]

  • Calculate the volume of Cy7 stock solution needed based on the molar ratio and the amount of antibody.

  • Slowly add the calculated volume of the Cy7 stock solution to the antibody solution while gently vortexing.[6]

  • Protect the reaction mixture from light by wrapping the tube in aluminum foil.[5]

  • Incubate the reaction at room temperature for 1 hour with continuous gentle mixing.[4]

Step 4: Purification of the Conjugated Antibody

  • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[4]

  • Equilibrate the column with PBS, pH 7.2-7.4.[4]

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugated antibody with PBS. The labeled antibody will be in the first colored fractions to elute. Unreacted dye will elute later.

  • Collect the fractions containing the Cy7-conjugated antibody.

Characterization of the Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the dye-to-antibody ratio, is a critical quality control parameter. It can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Cy7, which is approximately 750 nm (A750).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law. A correction factor is needed for the A280 reading to account for the dye's absorbance at this wavelength.

The DOL is calculated using the following formula:

DOL = (Amax × εprotein) / [(A280 - Amax × CF) × εdye]

Where:

  • Amax is the absorbance of the conjugate at the maximum absorption wavelength of Cy7 (~750 nm).

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

  • εdye is the molar extinction coefficient of Cy7 at its Amax (~250,000 M⁻¹cm⁻¹).

  • CF is the correction factor (A280 of the dye / Amax of the dye). For Cy7, this is approximately 0.05.

An optimal DOL for most antibodies is typically between 2 and 10.[3] Over-labeling can lead to antibody aggregation and reduced antigen-binding affinity.[3]

Data Presentation

Parameter Recommended Value/Range Reference
Antibody Concentration2 - 10 mg/mL[3]
Reaction Buffer pH8.0 - 9.0[3]
Dye:Antibody Molar Ratio10:1 to 15:1 (starting point)[3][4]
Reaction Time1 hour[4]
Reaction TemperatureRoom Temperature (20-25°C)[4]
Optimal Degree of Labeling (DOL)2 - 10[3]
Cy7 Properties
Excitation Maximum~750 nm
Emission Maximum~773 nm
Molar Extinction Coefficient~250,000 M⁻¹cm⁻¹

Storage of Cy7-Conjugated Antibody

Proper storage is crucial to maintain the stability and functionality of the fluorescently labeled antibody.

  • Short-term storage: Store at 4°C for up to two months, protected from light.[4] The addition of a carrier protein like 0.1% BSA and a preservative such as 0.02% sodium azide is recommended.[4]

  • Long-term storage: For storage longer than two months, aliquot the conjugate into single-use volumes and store at -20°C or -80°C.[4][7][8] Avoid repeated freeze-thaw cycles.[7] The addition of a cryoprotectant like 50% glycerol can prevent freezing.[8][9]

  • Light protection: Always protect the fluorescent conjugate from light to prevent photobleaching.[9] Store in dark vials or wrap vials in aluminum foil.[9]

Signaling Pathway Visualization

While Cy7 itself is not part of a signaling pathway, antibodies conjugated with Cy7 are instrumental in visualizing and quantifying components of various signaling pathways. For example, a Cy7-conjugated antibody targeting a specific cell surface receptor can be used in flow cytometry or fluorescence microscopy to study receptor expression and trafficking, which are key events in many signaling cascades.

Below is a generic representation of how a Cy7-conjugated antibody can be used to detect a cell surface receptor involved in a signaling pathway.

Signaling_Pathway_Detection cluster_cell Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Activation Antibody Antibody Antibody->Receptor Binding Cy7 Cy7 Antibody->Cy7

Caption: Detection of a cell surface receptor using a Cy7-conjugated antibody.

References

Application Notes and Protocols for Cy7 diso3 NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions and protocols for using Cy7 diso3 NHS ester, a near-infrared fluorescent dye, for labeling biomolecules. N-hydroxysuccinimide (NHS) esters are widely used for conjugating dyes to primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides.[1][2][3][4] The following sections detail the critical parameters, experimental protocols, and visualizations to ensure successful and reproducible conjugation.

I. Principle of Reaction

Cy7 diso3 NHS ester reacts with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins or the N-terminal amine, to form a stable amide bond.[4] The reaction releases N-hydroxysuccinimide (NHS) as a byproduct.[4] The efficiency of this acylation reaction is highly dependent on pH.[1][5]

II. Critical Reaction Parameters

Successful labeling with Cy7 diso3 NHS ester hinges on the careful control of several key parameters. These are summarized in the table below, with optimal ranges derived from various sources.

ParameterRecommended ConditionsNotes
pH 8.0 - 9.0[2][6]The optimal pH for the reaction is typically between 8.3 and 8.5.[1] Lower pH will lead to protonation of the amine, preventing the reaction, while a pH above 9.5 can increase the rate of NHS ester hydrolysis.[1][7]
Buffer Sodium Bicarbonate (0.1 M)[1][3] or Phosphate Buffer (0.1 M)[1]Buffers should be free of primary amines, such as Tris or glycine, as these will compete with the target molecule for the dye.[2][6]
Dye Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)The NHS ester should be dissolved immediately before use.[3] Stock solutions in anhydrous DMSO can be stored at -20°C for a limited time.[1][2] Aqueous solutions should be used immediately due to hydrolysis.[1]
Molar Ratio (Dye:Protein) 5:1 to 20:1[2]The optimal ratio is protein-dependent and should be determined empirically. A starting point of 10:1 is often recommended.[2][7] Over-labeling can affect protein function.[2]
Protein Concentration > 2 mg/mLHigher protein concentrations (5-10 mg/mL) generally lead to greater labeling efficiency.[3][6][8]
Reaction Temperature Room Temperature (approx. 25°C)[9] or 37°C[7]
Incubation Time 30 - 60 minutes[2] to 1 - 4 hours[1]Longer incubation times may be necessary at lower pH values.[5]

III. Experimental Protocols

This section provides a general protocol for labeling a protein with Cy7 diso3 NHS ester. This should be considered a starting point, and optimization may be required for specific applications.

A. Reagent Preparation
  • Protein Solution:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

    • Ensure the protein concentration is at least 2 mg/mL for efficient labeling.[3][6]

    • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against the reaction buffer.[2]

  • Cy7 diso3 NHS Ester Stock Solution:

    • Allow the vial of Cy7 diso3 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[10]

    • Prepare a 10 mg/mL or 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[2][3][7]

    • Vortex briefly to ensure the dye is fully dissolved.[8] This stock solution should be prepared fresh for each labeling reaction.[3]

B. Conjugation Reaction
  • Slowly add the calculated volume of the Cy7 diso3 NHS ester stock solution to the protein solution while gently stirring or vortexing.[3]

  • Incubate the reaction mixture at room temperature for 1-2 hours with continuous stirring.[3][9] Protect the reaction from light to prevent photobleaching of the dye.[9]

C. Purification of the Labeled Conjugate

After the incubation period, it is crucial to remove any unreacted dye.

  • Gel Filtration Chromatography: This is the most common method for purifying labeled proteins.[1]

    • Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.2-7.4).[2][7]

    • Apply the reaction mixture to the column.

    • Collect the fractions containing the labeled protein, which will typically elute first as a colored band.

  • Dialysis: An alternative to gel filtration.

    • Dialyze the reaction mixture against a large volume of buffer (e.g., PBS) at 4°C with several buffer changes to remove free dye.[5]

D. Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (approximately 750 nm).

  • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye. A correction factor for the dye's absorbance at 280 nm should be applied.

IV. Visualizations

Chemical Reaction

The following diagram illustrates the reaction between Cy7 diso3 NHS ester and a primary amine on a target molecule.

G Cy7 diso3 NHS Ester Reaction with a Primary Amine cluster_reactants Reactants cluster_products Products Cy7_NHS Cy7-diso3-NHS Ester Cy7-linker-CO-O-N(succinyl) Conjugate Stable Amide Bond Cy7-linker-CO-NH-R Cy7_NHS->Conjugate + R-NH₂ NHS N-hydroxysuccinimide byproduct Cy7_NHS->NHS release Amine Primary Amine R-NH₂ Amine->Conjugate

Caption: Reaction of Cy7 NHS ester with a primary amine.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for labeling a biomolecule with Cy7 diso3 NHS ester.

G Experimental Workflow for Cy7 diso3 NHS Ester Conjugation start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) start->prep_protein prep_dye Prepare Cy7 NHS Ester Stock Solution (in DMSO) start->prep_dye react Combine and Incubate (Room temp, 1-2 hours, dark) prep_protein->react prep_dye->react purify Purify Conjugate (Gel Filtration or Dialysis) react->purify analyze Analyze (Determine Degree of Labeling) purify->analyze end End analyze->end

References

Application Note: Optimizing Dye-to-Protein Ratio for Cy7 Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Near-infrared (NIR) fluorescent dyes, such as Cyanine7 (Cy7), are invaluable tools in biological research and drug development for applications including in vivo imaging, flow cytometry, and Western blotting.[] Covalent labeling of proteins with Cy7 NHS ester, which targets primary amines on lysine residues and the N-terminus, is a common bioconjugation strategy.[2][3] A critical parameter in this process is the dye-to-protein molar ratio used in the conjugation reaction, as it directly influences the final Degree of Labeling (DOL), or the average number of dye molecules per protein.[4][5]

Optimizing the DOL is essential for generating high-quality conjugates.[] Under-labeling can lead to a poor signal-to-noise ratio, reducing assay sensitivity.[7] Conversely, over-labeling can cause fluorescence self-quenching, decreased protein solubility, and potential loss of biological activity.[5][][8] Therefore, a systematic approach to test different dye-to-protein molar ratios is necessary to determine the optimal condition that yields a bright, functional conjugate for a specific protein and application.[5][8] This document provides a detailed protocol for optimizing the labeling of proteins with Cy7 dise(diso3) NHS ester.

Key Experimental Parameters for Optimization

Successful protein labeling depends on several critical factors that should be carefully controlled and optimized. The following table summarizes the key parameters for Cy7 NHS ester conjugation reactions.

ParameterRecommended Range/ValueNotes
Protein Purity >90%The protein solution must be free of primary amines (e.g., Tris buffer) and ammonium ions, which compete with the labeling reaction.[9]
Protein Concentration 2-10 mg/mLHigher protein concentrations generally improve labeling efficiency.[9]
Reaction Buffer 0.1 M Sodium Bicarbonate or PBSThe pH must be maintained in the optimal range for amine reactivity.
Reaction pH 8.0 - 9.5The pH should be adjusted to 8.5 ± 0.5 for efficient labeling of primary amines.[9][10]
Dye-to-Protein Molar Ratio 3:1 to 20:1A series of ratios (e.g., 5:1, 10:1, 15:1, 20:1) should be tested to find the optimum for a specific protein.[10][11]
Reaction Temperature Room Temperature (20-25°C)The reaction is typically carried out at room temperature to balance reaction speed and protein stability.[][9]
Reaction Time 30 - 60 minutesIncubation time can be adjusted, but 1 hour is a common starting point.[9][10]
Dye Solvent Anhydrous DMSO or DMFThe dye should be dissolved immediately before use, as NHS esters are moisture-sensitive.[2][3]

Experimental Workflow for Optimization

The following diagram illustrates the general workflow for optimizing the Cy7 dye-to-protein labeling ratio.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.5) ratio1 Ratio 1 (e.g., 5:1) prep_protein->ratio1 ratio2 Ratio 2 (e.g., 10:1) prep_protein->ratio2 ratio3 Ratio 3 (e.g., 15:1) prep_protein->ratio3 prep_dye Prepare Cy7 NHS Ester (10 mg/mL in anhydrous DMSO) prep_dye->ratio1 prep_dye->ratio2 prep_dye->ratio3 incubate Incubate 1 hr at RT (Protect from light) ratio1->incubate ratio2->incubate ratio3->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify measure Measure Absorbance (A280 and A750) purify->measure calculate Calculate DOL measure->calculate optimize Select Optimal Ratio calculate->optimize

Caption: Workflow for optimizing Cy7 dye-to-protein labeling ratio.

Detailed Experimental Protocol

This protocol describes the steps to label a protein with Cy7 NHS ester at various molar ratios and determine the final Degree of Labeling (DOL).

1. Preparation of Protein Solution

  • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 1X PBS or 0.1 M sodium bicarbonate).[9]

  • Ensure the buffer pH is between 8.0 and 9.0. If necessary, adjust the pH using 1 M sodium bicarbonate.[10] A pH of 8.5 is often optimal for NHS ester reactions.[9]

  • If the protein solution contains interfering substances like Tris or glycine, it must be dialyzed against the reaction buffer before labeling.[9][12]

2. Preparation of Cy7 NHS Ester Stock Solution

  • Allow the vial of Cy7 NHS ester to warm to room temperature before opening to prevent condensation.[12]

  • Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO).[11]

  • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used immediately.[13]

3. Labeling Reaction

  • Set up parallel reactions to test different dye-to-protein molar ratios (e.g., 5:1, 10:1, 15:1, 20:1).[10][11]

  • Calculate the required volume of the Cy7 stock solution for each desired molar ratio.

  • Slowly add the calculated volume of Cy7 stock solution to the protein solution while gently stirring or vortexing.[9] The final concentration of DMSO in the reaction mixture should not exceed 10% of the total volume.[11]

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[9][10]

4. Purification of the Labeled Protein

  • After incubation, remove the unreacted free dye from the protein conjugate. Size-exclusion chromatography (e.g., a Sephadex G-25 column) is a common and effective method.[9][10][14]

  • Equilibrate the column with PBS (pH 7.2-7.4).[9]

  • Apply the reaction mixture to the column.[9]

  • Elute the protein conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.[9]

  • Collect the fractions containing the purified protein conjugate.

5. Calculation of the Degree of Labeling (DOL)

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~750 nm for Cy7).[15]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~750 nm (Amax).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

      • CF280 is the correction factor for the dye's absorbance at 280 nm (CF = A280 of dye / Amax of dye). For Cy7, this is approximately 0.05.

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = Amax / εdye

      • εdye is the molar extinction coefficient of Cy7 at ~750 nm (typically ~250,000 M-1cm-1).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Interpreting Optimization Results

The goal is to find a dye-to-protein ratio that results in a DOL high enough for strong fluorescence but low enough to preserve protein function. For most antibodies, an optimal DOL is between 2 and 10.[10][16]

Initial Molar RatioExpected DOLOutcomeInterpretation & Next Steps
Low (e.g., 3:1 - 5:1) 0.5 - 2Under-labeled Low signal intensity.[7] Increase the molar ratio in the next experiment.
Medium (e.g., 8:1 - 12:1) 2 - 8Potentially Optimal Good fluorescence, likely retaining protein function.[10] This is often the target range.
High (e.g., 15:1 - 20:1) > 8Over-labeled Risk of fluorescence quenching, protein precipitation, and reduced biological activity.[5][8] Decrease the molar ratio.

Logical Relationship of Labeling Optimization

The following diagram illustrates how the initial dye-to-protein molar ratio influences the final conjugate quality.

G cluster_input Input Variable cluster_outcomes Potential Outcomes cluster_consequences Consequences molar_ratio Initial Dye:Protein Molar Ratio under Under-labeling (Low DOL) molar_ratio->under Too Low optimal Optimal Labeling (Target DOL) molar_ratio->optimal Optimized over Over-labeling (High DOL) molar_ratio->over Too High low_signal Low Signal / Poor Sensitivity under->low_signal good_signal Bright Signal & Maintained Function optimal->good_signal quenching Signal Quenching / Altered Function over->quenching

Caption: Impact of dye-to-protein ratio on labeling outcomes.

By following these protocols and guidelines, researchers can systematically optimize the Cy7 labeling of their specific protein, ensuring the generation of high-quality, reliable conjugates for a wide range of applications.

References

Application Notes and Protocols for Cy7-diso3 Labeling of Oligonucleotides and DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cy7-diso3 NHS ester for labeling oligonucleotides and DNA. Cy7-diso3 is a near-infrared (NIR) fluorescent dye that is well-suited for a variety of applications, including in vivo imaging and Fluorescence Resonance Energy Transfer (FRET) assays, due to its high molar extinction coefficient and emission in a spectral region with minimal tissue autofluorescence. The disulfonate (diso3) modification significantly enhances the water solubility of the dye, simplifying the labeling process of biomolecules.

Properties of Cy7-diso3 NHS Ester

Cy7-diso3 is typically supplied as a N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amino groups on modified oligonucleotides to form stable amide bonds. The key properties of the sulfonated Cy7 dye are summarized in the table below.

PropertyValueReference
Excitation Maximum (λmax) ~740 - 747 nm[1][2]
Emission Maximum (λmax) ~773 - 776 nm[1][2]
Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹[1]
Molecular Weight (Sulfo-Cy7 NHS ester) ~828 g/mol [1]
Solubility High in water, DMSO, DMF[1][3]
Reactivity Reacts with primary amines (amino-modified oligonucleotides)[2]

Applications of Cy7-diso3 Labeled Oligonucleotides

The near-infrared fluorescence of Cy7-diso3 makes it an excellent choice for applications requiring deep tissue penetration and low background signal.

In Vivo Imaging

Cy7-diso3 labeled oligonucleotides, such as antisense oligonucleotides (ASOs) or aptamers, can be used as probes for non-invasive in vivo imaging to study biological processes and for drug development.[4] These probes can be designed to target specific mRNA molecules or cell surface receptors associated with diseases like cancer. The high signal-to-noise ratio in the NIR window allows for sensitive detection of the labeled oligonucleotides accumulated at the target site.

Fluorescence Resonance Energy Transfer (FRET) Assays

Cy7-diso3 can serve as an acceptor in FRET pairs with suitable donor fluorophores (e.g., Cy5.5).[2] FRET-based assays using Cy7-diso3 labeled oligonucleotides are valuable for studying DNA-protein interactions, nuclease activity, and nucleic acid hybridization.[5][6] The efficiency of energy transfer is distance-dependent, providing a sensitive measure of molecular interactions.

Experimental Protocols

Labeling of Amino-Modified Oligonucleotides with Cy7-diso3 NHS Ester

This protocol describes the covalent attachment of Cy7-diso3 NHS ester to an oligonucleotide containing a primary amine modification (e.g., 5'-amino-modifier C6).

Materials:

  • Amino-modified oligonucleotide

  • Cy7-diso3 NHS ester

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Cy7-diso3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to the desired reaction volume.

    • Add a 5- to 20-fold molar excess of the dissolved Cy7-diso3 NHS ester to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 100 mM glycine or Tris buffer.

Purification of Cy7-diso3 Labeled Oligonucleotides

Purification is essential to remove unreacted dye and unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[2][7]

Materials:

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Lyophilizer or speed-vac

Procedure:

  • Sample Preparation: Dilute the labeling reaction mixture with Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the labeled oligonucleotide using a linear gradient of acetonitrile (e.g., 5% to 65% Mobile Phase B over 30 minutes).

    • Monitor the elution at 260 nm (for DNA) and ~747 nm (for Cy7-diso3). The labeled oligonucleotide will absorb at both wavelengths.

  • Fraction Collection: Collect the fractions corresponding to the dual-absorbing peak.

  • Solvent Removal: Lyophilize or use a speed-vac to remove the solvents from the collected fractions.

  • Reconstitution: Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g., PBS or TE buffer).

HPLC Purification Parameters
Column C8 or C18 reverse-phase
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient Linear gradient of 5-95% Acetonitrile over 30 minutes
Detection 260 nm and ~747 nm
Characterization of Labeled Oligonucleotides

Degree of Labeling (DOL) Calculation: The DOL, or the dye-to-oligonucleotide ratio, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 260 nm (A₂₆₀) and the absorbance maximum of Cy7-diso3 (~747 nm, A₇₄₇).

  • Calculate the concentration of the dye and the oligonucleotide using the following equations:

    • Concentration_dye (M) = A₇₄₇ / ε_dye

    • Concentration_oligo (M) = (A₂₆₀ - (A₇₄₇ * CF₂₆₀)) / ε_oligo

      • ε_dye = Molar extinction coefficient of Cy7-diso3 (~240,600 M⁻¹cm⁻¹)[1]

      • ε_oligo = Molar extinction coefficient of the oligonucleotide (calculated based on sequence)

      • CF₂₆₀ = Correction factor (A₂₆₀ of the free dye / A₇₄₇ of the free dye). This value should be determined experimentally for the specific dye lot.

  • Calculate the DOL:

    • DOL = Concentration_dye / Concentration_oligo

Parameter Description
A₂₆₀ Absorbance of the conjugate at 260 nm
A₇₄₇ Absorbance of the conjugate at ~747 nm
ε_dye Molar extinction coefficient of Cy7-diso3 (~240,600 M⁻¹cm⁻¹)
ε_oligo Molar extinction coefficient of the oligonucleotide
CF₂₆₀ Correction factor for dye absorbance at 260 nm

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and potential applications of Cy7-diso3 labeled oligonucleotides.

experimental_workflow cluster_labeling Oligonucleotide Labeling cluster_purification Purification cluster_characterization Characterization AminoOligo Amino-Modified Oligonucleotide Reaction Labeling Reaction (pH 8.3-8.5) AminoOligo->Reaction Cy7Dye Cy7-diso3 NHS Ester Cy7Dye->Reaction HPLC RP-HPLC Purification Reaction->HPLC LabeledOligo Labeled Oligonucleotide HPLC->LabeledOligo Spectro Spectrophotometry (A260 / A747) LabeledOligo->Spectro DOL DOL Calculation Spectro->DOL

Experimental workflow for labeling and purification.

in_vivo_imaging cluster_delivery Systemic Delivery cluster_targeting Tumor Targeting cluster_imaging Imaging and Effect Probe Cy7-diso3 Labeled Antisense Oligonucleotide Injection Intravenous Injection Probe->Injection Hybridization Hybridization Probe->Hybridization TumorCell Tumor Cell Injection->TumorCell EPR Effect TargetRNA Target mRNA (e.g., oncogene) TumorCell->TargetRNA TargetRNA->Hybridization Imaging NIR Fluorescence Imaging Hybridization->Imaging RNaseH RNase H Activation Hybridization->RNaseH TranslationBlock Translation Inhibition RNaseH->TranslationBlock

In vivo tumor imaging with a labeled ASO.

fret_assay cluster_probe FRET Probe cluster_reaction Nuclease Activity Assay cluster_detection Detection Donor Donor Fluorophore (e.g., Cy5.5) OligoProbe Dual-Labeled Oligonucleotide Probe Donor->OligoProbe Acceptor Acceptor (Cy7-diso3) Acceptor->OligoProbe IntactProbe Intact Probe (FRET ON) OligoProbe->IntactProbe CleavedProbe Cleaved Probe (FRET OFF) IntactProbe->CleavedProbe Enzymatic Cleavage Nuclease Nuclease Nuclease->CleavedProbe Excitation Excite Donor CleavedProbe->Excitation DonorEmission Increased Donor Emission Excitation->DonorEmission

FRET-based assay for nuclease activity.

References

Application Notes and Protocols for Cell Staining and Imaging with Cy7-dise(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cy7-dise(diso3), a near-infrared (NIR) fluorescent dye, for cellular imaging applications. This document includes detailed protocols for cell staining, quantitative data on the dye's properties, and a discussion of its mechanism of action, particularly in cancer cell imaging.

Introduction to Cy7-dise(diso3)

Cy7-dise(diso3), chemically identified as Cy7 diacid(di so3), is a water-soluble heptamethine cyanine dye that fluoresces in the near-infrared spectrum. Its hydrophilic nature, due to the presence of sulfonate groups, makes it particularly suitable for biological applications in aqueous environments, as it is less prone to aggregation, a common issue with cyanine dyes. The NIR emission properties of Cy7-dise(diso3) are advantageous for deep tissue imaging and in vivo studies due to reduced autofluorescence from biological tissues and lower light scattering at these longer wavelengths.

Heptamethine cyanine dyes, including Cy7-dise(diso3), have garnered significant interest in cancer research. Studies have shown that these dyes can preferentially accumulate in tumor cells. This selective uptake is partly attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of many cancer cells, which is often regulated by the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, a common feature of the tumor microenvironment.

Quantitative Data

The following tables summarize the key quantitative properties of Cy7-dise(diso3) and related sulfo-Cy7 dyes. It is important to note that while spectral properties are generally consistent for the Cy7 class, photostability and cytotoxicity can vary based on the specific molecular structure and experimental conditions.

Table 1: Physicochemical and Spectroscopic Properties of Cy7-dise(diso3)

PropertyValueReference
Chemical Name Cy7 diacid(di so3)[1][2][3]
CAS Number 146368-12-9[1][2][3]
Molecular Formula C₃₉H₄₈N₂O₁₀S₂[1][3]
Molecular Weight 768.94 g/mol [1][3]
Excitation Maximum (λex) ~750 nm[4]
Emission Maximum (λem) ~773 nm[4]
Stokes Shift ~23 nm[4]
Solubility Water, DMSO, DMF

Table 2: Performance Data of Sulfo-Cy7 Dyes (Representative Values)

ParameterTypical Value RangeSignificance
Molar Extinction Coefficient (ε) 200,000 - 270,000 M⁻¹cm⁻¹High values indicate strong light absorption, leading to brighter fluorescence.
Fluorescence Quantum Yield (Φ) 0.1 - 0.3Represents the efficiency of converting absorbed light into emitted fluorescence.
Photostability Moderate to HighSulfonated cyanine dyes generally exhibit improved photostability compared to non-sulfonated counterparts.[5][6]
Cytotoxicity (IC50) Varies by cell line and exposure timeGenerally, heptamethine cyanine dyes show some level of cytotoxicity at higher concentrations.

Experimental Protocols

The following are generalized protocols for staining live and fixed cells with Cy7-dise(diso3). Optimal conditions, particularly dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Live Cell Imaging Protocol

This protocol is designed for staining the plasma membrane and/or intracellular compartments of living cells.

Materials:

  • Cy7-dise(diso3) stock solution (1 mM in DMSO or water)

  • Live cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or chamber slides

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a working solution of Cy7-dise(diso3) in pre-warmed live cell imaging medium. The final concentration typically ranges from 1 to 10 µM. It is recommended to perform a concentration titration to find the optimal signal-to-noise ratio with minimal cytotoxicity.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. Protect from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: ~775 nm).

Fixed Cell Staining Protocol

This protocol is for staining fixed cells. Note that Cy7-dise(diso3) primarily targets membranes and its staining pattern may be altered by fixation and permeabilization.

Materials:

  • Cy7-dise(diso3) stock solution (1 mM in DMSO or water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Mounting medium

Procedure:

  • Cell Preparation: Culture cells on coverslips or chamber slides to the desired confluency.

  • Fixation: Wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If intracellular targets are desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining: Prepare a working solution of Cy7-dise(diso3) in PBS (typically 1-10 µM). Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with Cy7 filter sets.

Diagrams

Experimental Workflow for Live Cell Staining

LiveCellStainingWorkflow A Culture cells on imaging dish C Wash cells with PBS A->C B Prepare Cy7-dise(diso3) staining solution (1-10 µM) D Incubate cells with staining solution (15-30 min, 37°C) B->D C->D E Wash cells with imaging medium D->E F Image with fluorescence microscope (Ex: ~750 nm, Em: ~775 nm) E->F

Caption: Workflow for staining live cells with Cy7-dise(diso3).

OATP-Mediated Uptake of Cy7-dise(diso3) in Cancer Cells

OATP_Uptake_Pathway cluster_outside Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_hypoxia Tumor Microenvironment Cy7 Cy7-dise(diso3) OATP OATP Cy7->OATP Uptake Cy7_in Cy7-dise(diso3) OATP->Cy7_in Mito Mitochondria/ Lysosomes Cy7_in->Mito Accumulation Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a->OATP Upregulates Expression

Caption: OATP-mediated uptake of Cy7-dise(diso3) in cancer cells.

References

Application Notes and Protocols for the Purification of Cy7 di-NHS Ester (diso3) Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes, such as Cyanine7 (Cy7), have become indispensable tools in biological research and drug development. Their emission wavelength in the NIR spectrum (750-900 nm) allows for deep tissue penetration with minimal autofluorescence, making them ideal for in vivo imaging applications.[1][2][3] Cy7 di-NHS ester (diso3) is a water-soluble, amine-reactive dye designed for the stable covalent labeling of proteins and other biomolecules containing primary amines.[4] Proper purification of the resulting protein-dye conjugate is a critical step to remove unconjugated free dye, which can lead to high background signal and inaccurate quantification. This document provides a detailed protocol for the labeling of proteins with Cy7 di-NHS ester (diso3) and the subsequent purification of the conjugate.

Key Experimental Considerations

Successful labeling and purification of Cy7-labeled proteins depend on several factors that should be carefully considered to ensure optimal results.

ParameterRecommendationRationale
Protein Purity >90%Impurities can compete for labeling and interfere with purification.
Protein Concentration 2-10 mg/mLHigher concentrations generally lead to better labeling efficiency.[5][6]
Labeling Buffer Amine-free (e.g., PBS, HEPES, bicarbonate buffer), pH 8.0-9.0Primary amines in buffers like Tris will compete with the protein for reaction with the NHS ester. The slightly alkaline pH facilitates the reaction with lysine residues.[5][7]
Dye:Protein Molar Ratio 3:1 to 10:1This ratio needs to be optimized for each protein. Over-labeling can lead to protein aggregation, loss of function, and fluorescence quenching. Under-labeling results in a low signal.[4]
Reaction Time 30-60 minutes at room temperatureSufficient time for the labeling reaction to proceed to completion.
Quenching Addition of a primary amine-containing buffer (e.g., Tris or glycine)Stops the labeling reaction by consuming the excess reactive dye.[4]
Purification Method Size-Exclusion Chromatography (e.g., Sephadex G-25) or UltrafiltrationEfficiently separates the larger labeled protein from the smaller, unconjugated dye molecules.[4][7]

Experimental Workflow

The overall process for generating and purifying a Cy7-labeled protein is a multi-step procedure requiring careful execution.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein_prep Protein Preparation (Buffer Exchange) labeling Conjugation Reaction (Protein + Dye) protein_prep->labeling dye_prep Cy7 di-NHS Ester (diso3) Reconstitution dye_prep->labeling quench Quenching (e.g., Tris buffer) labeling->quench purification Removal of Free Dye (Size-Exclusion Chromatography) quench->purification characterization Characterization (UV-Vis Spectroscopy for DOL) purification->characterization storage Storage (-20°C or -80°C) characterization->storage

Caption: Workflow for the labeling and purification of Cy7-tagged proteins.

Detailed Experimental Protocols

Materials
  • Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4)

  • Cy7 di-NHS ester (diso3)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification column: Sephadex G-25 or equivalent size-exclusion chromatography column

  • Elution buffer: 1X PBS, pH 7.2-7.4

  • Spectrophotometer

Protein Preparation
  • If the protein solution contains primary amines (e.g., Tris buffer) or ammonium salts, it must be dialyzed against an amine-free buffer like 1X PBS, pH 7.2-7.4.[7]

  • Adjust the protein concentration to 2-10 mg/mL in the amine-free buffer.

  • Add 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 0.1 M. This will raise the pH to the optimal range for labeling (pH 8.0-9.0).

Cy7 di-NHS Ester (diso3) Preparation
  • Allow the vial of Cy7 di-NHS ester (diso3) to warm to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8] Vortex briefly to ensure the dye is fully dissolved.

Protein Labeling Reaction
  • Calculate the required volume of the Cy7 dye solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 (dye:protein) is often recommended.[9]

  • Slowly add the calculated volume of the dissolved Cy7 dye to the protein solution while gently vortexing or stirring.

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[4] Gentle mixing during incubation can improve labeling efficiency.[5]

Quenching the Reaction
  • After the incubation period, add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. For example, add 1/10th volume of 1 M Tris-HCl, pH 8.0.

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted dye is quenched.

Purification of the Labeled Protein
  • Equilibrate the Sephadex G-25 column with 1X PBS, pH 7.2-7.4, according to the manufacturer's instructions.

  • Carefully load the quenched reaction mixture onto the top of the equilibrated column.

  • Allow the sample to enter the column bed completely.

  • Begin eluting the sample with 1X PBS, pH 7.2-7.4.

  • Collect fractions as the colored, labeled protein separates from the unconjugated dye. The labeled protein will typically elute first in the void volume, appearing as a distinct colored band. The free dye will elute later.

  • Combine the fractions containing the purified, labeled protein.

Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum for Cy7 (approximately 750 nm).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ x CF)] / ε_protein

    • A₂₈₀ = Absorbance at 280 nm

    • A₇₅₀ = Absorbance at ~750 nm

    • CF = Correction factor (A₂₈₀ / A₇₅₀ for the free dye)

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

  • Calculate the DOL using the following formula: DOL = A₇₅₀ / (ε_dye x Protein Concentration (M))

    • ε_dye = Molar extinction coefficient of Cy7 at ~750 nm (typically around 250,000 M⁻¹cm⁻¹)

Storage

Store the purified Cy7-labeled protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, protected from light.[4] Avoid repeated freeze-thaw cycles.[6]

Application Example: In Vivo Tumor Targeting

Cy7-labeled antibodies are frequently used in preclinical research for in vivo imaging of tumors. The antibody's specificity for a tumor-associated antigen directs the fluorescent conjugate to the tumor site, enabling visualization and monitoring of tumor growth and response to therapy.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_imaging Imaging & Analysis injection IV Injection of Cy7-Antibody Conjugate circulation Circulation in Bloodstream injection->circulation extravasation Extravasation into Tumor Tissue circulation->extravasation binding Binding to Tumor Antigen on Cancer Cells extravasation->binding imaging NIR Fluorescence Imaging binding->imaging analysis Tumor Visualization & Quantification imaging->analysis

References

Application Note: Determining the Degree of Labeling for Cy7-Antibody Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes, such as Cy7, to antibodies is a critical process in various research and diagnostic applications, including in vivo imaging, flow cytometry, and immunofluorescence assays. The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody molecule, is a crucial quality control parameter.[1][2][3] An optimal DOL is essential for maximizing signal intensity while avoiding potential issues like fluorescence quenching or altered antibody function that can arise from over-labeling.[2][3] This application note provides a detailed protocol for calculating the DOL of Cy7-antibody conjugates using UV-Vis spectrophotometry.

The calculation is based on the Beer-Lambert law, which relates absorbance to concentration.[4] By measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the protein (280 nm) and the Cy7 dye (around 750 nm), it is possible to determine the concentration of each component and subsequently calculate the DOL.[4][5][6]

Materials and Equipment

  • Cy7-labeled antibody conjugate

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Experimental Protocol

It is imperative that all unbound Cy7 dye is removed from the conjugate solution before measuring absorbance.[7] This can be achieved through methods such as dialysis or gel filtration.[7][8]

  • Sample Preparation: Dilute the purified Cy7-antibody conjugate in PBS to a concentration that results in an absorbance reading at the dye's maximum wavelength (A_max) between 0.1 and 1.0. This ensures the measurement is within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement:

    • Blank the spectrophotometer using the same PBS buffer that the conjugate is diluted in.

    • Measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for Cy7 (~756 nm, A_max).[9] Record these values.

Data and Calculation

The DOL is calculated using the following formula, which accounts for the dye's contribution to the absorbance at 280 nm.[1]

DOL = (A_max × ε_prot) / [(A₂₈₀ - A_max × CF₂₈₀) × ε_dye] [1]

Where:

  • A_max: Absorbance of the conjugate at the λ_max of Cy7 (~756 nm).

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • ε_prot: Molar extinction coefficient of the antibody at 280 nm.

  • ε_dye: Molar extinction coefficient of the Cy7 dye at its λ_max.

  • CF₂₈₀: Correction factor for the Cy7 dye's absorbance at 280 nm.

For most antibodies, an optimal DOL typically falls between 2 and 10.[2][8]

Data Presentation

The constants required for the calculation and a sample dataset are provided in the tables below.

Table 1: Required Constants for DOL Calculation

ParameterSymbolValue
Molar Extinction Coefficient of IgG at 280 nmε_prot210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Cy7 at ~756 nmε_dye250,000 M⁻¹cm⁻¹
Correction Factor for Cy7 at 280 nmCF₂₈₀0.036

Table 2: Sample Experimental Data

MeasurementSymbolValue
Absorbance at ~756 nmA_max0.75
Absorbance at 280 nmA₂₈₀0.40

Table 3: Step-by-Step Calculation Example

StepCalculationResult
1. Corrected Protein AbsorbanceA₂₈₀ - (A_max × CF₂₈₀)0.40 - (0.75 × 0.036) = 0.373
2. Molar Concentration of ProteinCorrected Protein Absorbance / ε_prot0.373 / 210,000 M⁻¹cm⁻¹ = 1.776 × 10⁻⁶ M
3. Molar Concentration of DyeA_max / ε_dye0.75 / 250,000 M⁻¹cm⁻¹ = 3.000 × 10⁻⁶ M
4. Degree of Labeling (DOL)Molar Concentration of Dye / Molar Concentration of Protein(3.000 × 10⁻⁶ M) / (1.776 × 10⁻⁶ M) = 1.69

Visualizations

The following diagrams illustrate the experimental workflow and the logical flow of the DOL calculation.

G cluster_0 Experimental Workflow A Purify Cy7-Antibody Conjugate B Dilute Conjugate in PBS A->B C Blank Spectrophotometer with PBS B->C D Measure Absorbance at 280 nm and ~756 nm C->D E Record A280 and Amax D->E

Caption: Experimental workflow for DOL determination.

G cluster_1 DOL Calculation Logic Amax A_max CorrectedA280 Corrected A280 Amax->CorrectedA280 Amax * CF280 DyeConc Dye Concentration Amax->DyeConc / ε_dye A280 A280 ProtConc Protein Concentration A280->ProtConc A280 - (Amax * CF280) Eprot ε_prot Eprot->ProtConc / ε_prot Edye ε_dye Edye->DyeConc / ε_dye CF CF280 CF->CorrectedA280 Amax * CF280 CorrectedA280->ProtConc A280 - (Amax * CF280) ProtConc->ProtConc DOL DOL ProtConc->DOL / DyeConc->DOL /

Caption: Logical flow of the DOL calculation.

References

Application Notes and Protocols for Cy7-dise(diso3) in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7-dise(diso3) is a near-infrared (NIR) cyanine dye ideally suited for flow cytometry applications. Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio and enhanced sensitivity, which is particularly advantageous for detecting low-abundance antigens. The "dise(diso3)" designation indicates a di-isothiocyanate derivative that is di-sulfonated. The isothiocyanate groups allow for covalent conjugation to primary amines on antibodies and proteins, while the sulfonate groups impart water solubility, reducing aggregation and facilitating use in aqueous buffers.

This document provides detailed protocols for conjugating Cy7-dise(diso3) to antibodies and for utilizing these conjugates in cell surface staining for flow cytometry.

Spectral Properties

The near-infrared nature of Cy7 makes it compatible with the red lasers commonly found on modern flow cytometers, and its emission is detected in a channel with minimal spectral overlap from other common fluorochromes, making it an excellent choice for multicolor panel design.

ParameterValueReference
Excitation Maximum~750 nm[1]
Emission Maximum~775 nm
Laser Line Compatibility633 nm, 640 nm[2]
Common Filter Set780/60 nm[2]

Key Advantages in Flow Cytometry

  • Low Autofluorescence Background: Cellular autofluorescence is minimal in the near-infrared region, resulting in cleaner signals.

  • High Signal-to-Noise Ratio: The low background contributes to a higher signal-to-noise ratio, enabling the detection of dimly expressed markers.

  • Multicolor Panel Compatibility: The far-red emission of Cy7 minimizes spectral overlap with many common fluorochromes excited by blue and yellow-green lasers (e.g., FITC, PE), simplifying compensation in multicolor experiments.[2]

Experimental Protocols

Antibody Conjugation with Cy7-dise(diso3)

This protocol describes the covalent labeling of a primary antibody with Cy7-dise(diso3). Isothiocyanates react with primary amines (e.g., on lysine residues) on the antibody to form a stable thiourea bond.

Materials:

  • Purified monoclonal antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS, HEPES).

  • Cy7-dise(diso3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification.

  • Dialysis tubing or centrifugal filtration devices.

Protocol:

  • Antibody Preparation:

    • Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing preservatives and to adjust the pH.[3]

    • Determine the antibody concentration by measuring the absorbance at 280 nm.

  • Dye Preparation:

    • Immediately before use, dissolve Cy7-dise(diso3) in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved Cy7-dise(diso3) to the antibody solution. A molar ratio of 10:1 to 15:1 (dye:antibody) is a good starting point.[1] The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.[4]

    • Alternatively, perform dialysis against PBS at 4°C with multiple buffer changes.

    • Collect the fractions containing the labeled antibody.

  • Storage:

    • Store the purified Cy7-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.[5]

Antibody Conjugation Workflow

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Ab_Prep Antibody Dialysis (Amine-free buffer, pH 9.0) Conjugation Mix Antibody and Dye (2 hrs, RT, dark) Ab_Prep->Conjugation Dye_Prep Dissolve Cy7-dise(diso3) in DMSO Dye_Prep->Conjugation Quench Add Quenching Buffer (1 hr, RT) Conjugation->Quench Purify Size-Exclusion Chromatography or Dialysis Quench->Purify Store Store Conjugate (4°C, dark) Purify->Store

Workflow for conjugating antibodies with Cy7-dise(diso3).
Cell Surface Staining for Immunophenotyping

This protocol provides a general procedure for staining cell surface antigens on suspended cells for flow cytometric analysis.

Materials:

  • Cy7-conjugated primary antibody.

  • Cells in suspension (e.g., peripheral blood mononuclear cells, cultured cell lines).

  • FACS Buffer: PBS with 1-2% BSA or 5-10% FBS and 0.1% sodium azide.[6]

  • (Optional) Fc Receptor Blocking Reagent.

  • (Optional) Viability Dye (with a distinct emission spectrum).

  • FACS tubes (5 mL round-bottom polystyrene tubes).

Protocol:

  • Cell Preparation:

    • Harvest cells and wash them in cold FACS buffer.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.[7]

    • Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell concentration to 1-5 x 10^6 cells/mL.[6]

  • Fc Receptor Blocking (Optional but Recommended):

    • If your cells express Fc receptors (e.g., immune cells), incubate them with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.[1][6]

  • Staining:

    • Aliquot 100 µL of the cell suspension (containing 1-5 x 10^5 cells) into each FACS tube.[1]

    • Add the predetermined optimal amount of the Cy7-conjugated primary antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[8]

  • Washing:

    • Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step twice.

  • Viability Staining (Optional):

    • If desired, resuspend the cells in the viability dye solution according to the manufacturer's instructions. This step is crucial for excluding dead cells, which can bind antibodies non-specifically.

  • Final Resuspension and Acquisition:

    • Resuspend the final cell pellet in 200-500 µL of FACS buffer.[8]

    • Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate filters for Cy7 detection.

Immunophenotyping Workflow

Immunophenotyping_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Harvest Harvest and Wash Cells Count Count and Aliquot Cells Harvest->Count Fc_Block Fc Receptor Block (Optional, 15 min, 4°C) Count->Fc_Block Add_Ab Add Cy7-conjugated Antibody (30 min, 4°C, dark) Fc_Block->Add_Ab Wash Wash Cells (2x) Add_Ab->Wash Viability Viability Staining (Optional) Wash->Viability Acquire Acquire on Flow Cytometer Viability->Acquire

References

Application Notes and Protocols for Cy7-dise(diso3) in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7-dise(diso3) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its emission in the NIR spectrum (~770-800 nm) makes it an invaluable tool for a range of microscopy applications, particularly for in vivo and deep-tissue imaging, due to reduced autofluorescence and deeper light penetration in biological specimens. The "dise" designation likely indicates a di-succinimidyl ester, a reactive group that forms stable covalent bonds with primary amines on proteins and other biomolecules. The "diso3" signifies the presence of two sulfonate groups, which confer high water solubility to the dye. This enhanced solubility prevents aggregation and ensures efficient labeling in aqueous buffers, making it ideal for bioconjugation.

These application notes provide an overview of the properties of a closely related and functionally similar compound, sulfo-Cyanine7, and detailed protocols for the use of Cy7-dise(diso3) in various microscopy techniques.

Chemical and Spectroscopic Properties

PropertyValueReference
Excitation Maximum (λex) ~750 nm[1][]
Emission Maximum (λem) ~773 nm[1][]
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹[3][4]
Fluorescence Quantum Yield (Φ) ~0.24[3]
Recommended Laser Line 730-750 nm
Common Emission Filter 780/60 nm bandpass

Note: The spectral properties of cyanine dyes can be influenced by their local environment. It is recommended to determine the optimal excitation and emission settings for your specific experimental setup.

Key Applications in Microscopy

The favorable properties of Cy7-dise(diso3) make it suitable for a variety of advanced microscopy techniques:

  • Confocal Microscopy: Its high brightness and photostability allow for high-resolution imaging of labeled structures within cells and tissues.[5][6]

  • Stochastic Optical Reconstruction Microscopy (STORM): As a photoswitchable fluorophore, Cy7 can be used in super-resolution imaging to achieve nanoscale resolution.[7][8]

  • In Vivo Imaging: The NIR emission of Cy7 enables deep-tissue imaging in small animals with minimal background fluorescence.[9][10]

Experimental Protocols

Protocol 1: Labeling of Antibodies with Cy7-dise(diso3)

This protocol describes the conjugation of Cy7-dise(diso3) to antibodies via the reaction of the succinimidyl ester with primary amines on the protein.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • Cy7-dise(diso3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • If the antibody solution contains amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified by dialysis against PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to adjust the pH to 8.3-8.5.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve Cy7-dise(diso3) in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Slowly add a 5- to 20-fold molar excess of the dissolved Cy7-dise(diso3) to the antibody solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column pre-equilibrated with PBS.

    • The first colored band to elute from the column is the antibody-dye conjugate.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Diagram of the Antibody Labeling Workflow:

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product Antibody Antibody in Amine-Free Buffer Mix Mix and Incubate (1-2h, RT, dark) Antibody->Mix Dye Cy7-dise(diso3) in DMSO/DMF Dye->Mix Column Gel Filtration Column Mix->Column LabeledAb Labeled Antibody (Store at 4°C or -20°C) Column->LabeledAb

Caption: Workflow for labeling antibodies with Cy7-dise(diso3).

Protocol 2: Immunofluorescence Staining for Confocal Microscopy

This protocol provides a general procedure for immunofluorescent staining of fixed cells using a Cy7-dise(diso3) labeled secondary antibody.

Materials:

  • Cells grown on coverslips

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Cy7-dise(diso3) labeled secondary antibody

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the Cy7-dise(diso3) labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the samples using a confocal microscope equipped with a laser line around 750 nm for excitation and an emission filter centered around 780 nm.

Diagram of the Immunofluorescence Workflow:

Immunofluorescence Start Cells on Coverslip Fix Fixation Start->Fix Perm Permeabilization (optional) Fix->Perm Block Blocking Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Cy7-labeled Secondary Antibody Incubation PrimaryAb->SecondaryAb Mount Mount and Image SecondaryAb->Mount

Caption: General workflow for immunofluorescence staining.

Protocol 3: (d)STORM Imaging

This protocol outlines the key steps for performing direct STORM (dSTORM) using Cy7-dise(diso3) labeled antibodies. dSTORM relies on the photoswitching of single fluorophores in a reducing buffer.

Materials:

  • Immunostained cells with Cy7-dise(diso3) labeled antibodies (as per Protocol 2)

  • STORM imaging buffer:

    • Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl

    • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

    • GLOX solution: 14 mg glucose oxidase, 50 µL catalase (17 mg/mL) in 200 µL Buffer A

    • 1 M MEA (cysteamine) solution

  • High-power laser for excitation (e.g., 750 nm)

  • Activation laser (optional, e.g., 405 nm)

Procedure:

  • Prepare STORM Imaging Buffer:

    • On the day of imaging, prepare the final imaging buffer by mixing:

      • 690 µL Buffer B

      • 7 µL GLOX solution

      • 7 µL 1 M MEA solution

    • The buffer should be used within a few hours.

  • Sample Preparation for Imaging:

    • Mount the coverslip with the stained cells in a suitable imaging chamber.

    • Replace the PBS with the freshly prepared STORM imaging buffer.

  • Image Acquisition:

    • Place the sample on a STORM-capable microscope.

    • Use a high-power laser (e.g., 750 nm) to excite the Cy7 fluorophores and induce photoswitching into a dark state.

    • A sparse subset of individual Cy7 molecules will spontaneously return to the fluorescent state.

    • Acquire a series of thousands of images (frames) to capture the fluorescence from these individual molecules.

    • An optional low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores to the fluorescent state.

  • Image Reconstruction:

    • Process the acquired image series with a localization software to determine the precise coordinates of each detected fluorescent event.

    • Reconstruct the final super-resolution image from these localizations.

Diagram of the dSTORM Imaging Principle:

dSTORM cluster_fluorophores Fluorophore States cluster_imaging Imaging Process On Fluorescent (On) Off Dark State (Off) On->Off Photoswitching Detect Single-Molecule Detection On->Detect Off->On Spontaneous/ Activation Laser Excite High-Power Excitation (~750 nm) Excite->On InVivoImaging Anesthetize Anesthetize Animal Inject Inject Cy7-labeled Probe Anesthetize->Inject Image Acquire Images (Multiple Time Points) Inject->Image Analyze Analyze Biodistribution and Target Accumulation Image->Analyze

References

Practical applications of Cy7 dise(diso3) in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Cy7 in Cancer Research

Introduction

Heptamethine cyanine dyes, such as Cyanine7 (Cy7), are near-infrared (NIR) fluorophores with significant applications in cancer research. Their emission in the NIR window (700-900 nm) allows for deep tissue penetration of light, minimizing autofluorescence from biological tissues and enabling sensitive in vivo imaging. While the specific derivative "Cy7 dise(diso3)" is not widely documented in peer-reviewed literature, this document provides a comprehensive overview of the practical applications of Cy7 and its derivatives in cancer research, focusing on targeted tumor imaging and photodynamic therapy (PDT). The principles and protocols described herein are broadly applicable to various Cy7-based agents.

Cy7 derivatives are commonly used as fluorescent labels for targeting moieties such as antibodies, peptides, and nanoparticles to visualize and quantify tumor burden, assess treatment efficacy, and guide surgical interventions. Furthermore, certain heptamethine cyanine dyes can act as photosensitizers, generating reactive oxygen species (ROS) upon NIR light irradiation, which can be harnessed for photodynamic therapy to induce tumor cell death.

Application 1: Targeted Near-Infrared (NIR) Fluorescence Imaging of Tumors

This application focuses on the use of Cy7 conjugated to a targeting ligand for the in vivo visualization of tumors. A common strategy involves labeling a peptide that specifically binds to a receptor overexpressed on cancer cells, such as the Arg-Gly-Asp (RGD) peptide which targets αvβ3 integrin, a key player in tumor angiogenesis and metastasis.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using Cy7-labeled RGD peptides for tumor imaging in mouse models.

Table 1: In Vitro Binding Affinity of Cy7-RGD Conjugates to αvβ3 Integrin

CompoundIC50 (nM)[1]
Cy7-c(RGDyK) (Monomer)70.1 ± 5.3
Cy7-E[c(RGDyK)]2 (Dimer)28.2 ± 2.8
Cy7-E{E[c(RGDyK)]2}2 (Tetramer)23.1 ± 2.1

Table 2: In Vivo Tumor-to-Normal Tissue (T/N) Ratios of Cy7-RGD Conjugates at 2 Hours Post-Injection

CompoundT/N Ratio (In Vivo Imaging)[1]
Cy7-c(RGDyK) (Monomer)2.50 ± 0.15
Cy7-E[c(RGDyK)]2 (Dimer)2.72 ± 0.08
Cy7-E{E[c(RGDyK)]2}2 (Tetramer)4.35 ± 0.26

Table 3: Ex Vivo Biodistribution of Cy7-E{E[c(RGDyK)]2}2 at 2 Hours Post-Injection (% Injected Dose per Gram of Tissue - %ID/g)

Organ%ID/g (Mean ± SD)
Tumor3.8 ± 0.5
Muscle0.5 ± 0.1
Liver10.2 ± 1.5
Kidney25.6 ± 3.2
Spleen1.8 ± 0.3
Lung2.1 ± 0.4

Note: The data presented are representative and may vary depending on the specific experimental conditions, animal model, and imaging system used.

Experimental Protocols

Protocol 1: Conjugation of Cy7 NHS Ester to RGD Peptide

This protocol describes the labeling of a cyclic RGD peptide containing a lysine residue with a commercially available Cy7 N-hydroxysuccinimide (NHS) ester.

Materials:

  • Cyclic RGD peptide (e.g., c(RGDyK))

  • Cy7 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • PD-10 desalting column (or similar size-exclusion chromatography system)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Lyophilizer

Procedure:

  • Dissolve the c(RGDyK) peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL.

  • Dissolve the Cy7 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Add the Cy7 NHS ester solution to the peptide solution at a molar ratio of 2:1 (dye:peptide).

  • Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.

  • Purify the Cy7-RGD conjugate from the unreacted dye using a PD-10 desalting column equilibrated with PBS.

  • Collect the colored fractions corresponding to the labeled peptide.

  • Measure the absorbance of the purified conjugate at 280 nm (for the peptide) and ~750 nm (for Cy7) to determine the degree of labeling.

  • Lyophilize the purified Cy7-RGD conjugate and store it at -20°C, protected from light.

Protocol 2: In Vivo NIR Fluorescence Imaging of Tumors

This protocol outlines the procedure for in vivo imaging of tumor-bearing mice using a Cy7-labeled targeting agent.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous U87MG human glioblastoma xenografts)

  • Cy7-RGD conjugate (or other Cy7-labeled targeting agent)

  • Sterile PBS

  • In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum) with appropriate filters for Cy7 (Excitation: ~740 nm, Emission: ~770 nm).

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2% in oxygen).

  • Acquire a baseline pre-injection fluorescence image of the mouse.

  • Inject the Cy7-RGD conjugate (e.g., 10 nmol in 100 µL of sterile PBS) intravenously via the tail vein.

  • Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1, 2, 4, 8, and 24 hours). Maintain the mouse under anesthesia during imaging.

  • For quantitative analysis, draw regions of interest (ROIs) over the tumor and a contralateral non-tumor-bearing area (e.g., muscle) to measure the average fluorescence intensity.

  • Calculate the tumor-to-normal tissue (T/N) ratio at each time point.

  • For ex vivo biodistribution, euthanize the mouse at the final time point, dissect the tumor and major organs, and image them ex vivo to quantify the fluorescence signal in each tissue.

Visualizations

experimental_workflow_imaging cluster_synthesis Probe Synthesis cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis peptide RGD Peptide conjugation Conjugation Reaction peptide->conjugation cy7 Cy7 NHS Ester cy7->conjugation purification Purification (SEC) conjugation->purification probe Cy7-RGD Probe purification->probe injection IV Injection probe->injection mouse Tumor-Bearing Mouse mouse->injection imaging NIR Imaging injection->imaging analysis Image Analysis (T/N Ratio) imaging->analysis dissection Organ Dissection imaging->dissection exvivo_imaging Ex Vivo Imaging dissection->exvivo_imaging biodistribution Biodistribution Analysis exvivo_imaging->biodistribution

Caption: Workflow for targeted tumor imaging using a Cy7-RGD probe.

Application 2: Photodynamic Therapy (PDT)

This application describes the use of a heptamethine cyanine dye as a photosensitizer for the light-induced destruction of cancer cells. Upon irradiation with NIR light, the dye generates cytotoxic reactive oxygen species (ROS), leading to localized tumor ablation.

Mechanism of Action

pdt_mechanism cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cell_death Cellular Effects ps_ground Cy7 (Ground State, S0) ps_excited_singlet Cy7 (Excited Singlet State, S1) ps_ground->ps_excited_singlet Absorption light NIR Light (hν) light->ps_excited_singlet ps_excited_triplet Cy7 (Excited Triplet State, T1) ps_excited_singlet->ps_excited_triplet Intersystem Crossing ps_excited_triplet->ps_ground Phosphorescence ros Reactive Oxygen Species (1O2, etc.) ps_excited_triplet->ros Energy Transfer oxygen_ground Molecular Oxygen (3O2) oxygen_ground->ros apoptosis Apoptosis/Necrosis ros->apoptosis tumor_cell Tumor Cell tumor_cell->apoptosis

Caption: Mechanism of Type II photodynamic therapy using a Cy7 photosensitizer.

Experimental Protocols

Protocol 3: In Vitro Phototoxicity Assay

This protocol assesses the light-induced cytotoxicity of a Cy7-based photosensitizer on cancer cells in culture.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium and supplements

  • Cy7-based photosensitizer

  • 96-well plates

  • NIR laser or LED light source with appropriate wavelength (~780 nm)

  • MTT or other cell viability assay kit

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the Cy7 photosensitizer (e.g., 0.1 to 10 µM) for a predetermined incubation time (e.g., 4 hours). Include control wells with no photosensitizer.

  • Wash the cells with PBS to remove the free photosensitizer.

  • Irradiate the designated wells with the NIR light source at a specific power density (e.g., 100 mW/cm²) for a set duration (e.g., 5-10 minutes). Keep a set of non-irradiated (dark toxicity) control plates.

  • Incubate the cells for another 24-48 hours.

  • Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration of the photosensitizer that causes 50% cell death) for the light-treated group.

Protocol 4: In Vivo Photodynamic Therapy in a Murine Tumor Model

This protocol describes the application of PDT in tumor-bearing mice.

Materials:

  • Tumor-bearing mice

  • Cy7-based photosensitizer

  • NIR laser with a fiber optic diffuser

  • Anesthesia system

Procedure:

  • When the tumors reach a palpable size (e.g., 50-100 mm³), intravenously inject the Cy7 photosensitizer at a predetermined dose (e.g., 1-5 mg/kg).

  • Allow the photosensitizer to accumulate in the tumor for an optimal duration (determined from imaging studies, e.g., 24 hours).

  • Anesthetize the mouse.

  • Irradiate the tumor with the NIR laser at a specific power density (e.g., 200 mW/cm²) and for a duration calculated to deliver a total light dose (e.g., 100 J/cm²).

  • Monitor the tumor size and body weight of the mice every 2-3 days for several weeks.

  • A control group should receive the photosensitizer but no light treatment, and another group should receive light treatment without the photosensitizer.

  • At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Quantitative Data Summary

Table 4: Representative In Vivo PDT Efficacy Data

Treatment GroupTumor Volume at Day 14 (mm³)
Saline850 ± 120
Cy7-PS only (No Light)830 ± 110
Light only (No PS)845 ± 130
Cy7-PS + Light150 ± 45

Note: PS refers to the photosensitizer. Data are hypothetical and representative of a successful PDT outcome.

References

Application Notes and Protocols for Small Animal Imaging with Cy7 Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Cy7-based fluorescent probes for in vivo small animal imaging. Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye ideal for deep-tissue imaging due to its emission spectrum (approximately 750-800 nm), which falls within the "NIR window" of biological tissues, minimizing autofluorescence and enhancing tissue penetration.[1][2] This document outlines protocols for labeling biomolecules with Cy7-NHS ester and Cy7-azide, as well as procedures for conducting and quantifying in vivo imaging studies in small animals.

Overview of Cy7 Dyes for In Vivo Imaging

Cy7 dyes are a class of cyanine fluorochromes that are widely used in small animal imaging.[2] Their strong fluorescence intensity and low background signal make them suitable for sensitive detection in complex biological environments.[3] They can be conjugated to a variety of biomolecules, such as antibodies, peptides, nanoparticles, and small molecules, to track their distribution and accumulation in vivo.[4][5]

Two common reactive forms of Cy7 are:

  • Cy7-NHS (N-hydroxysuccinimide) ester: Reacts with primary amines (-NH2) on proteins, antibodies, and other biomolecules to form stable amide bonds.[6][7]

  • Cy7-azide: Used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to label biomolecules containing a terminal alkyne group.[8][9] This bioorthogonal reaction is highly specific and efficient, even in complex biological systems.[10]

Experimental Protocols

Labeling of Biomolecules with Cy7-NHS Ester

This protocol is a general guideline for labeling proteins (e.g., antibodies) with Cy7-NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific application to achieve optimal labeling without compromising the biomolecule's function.[6]

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Cy7-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Gel filtration column (e.g., Sephadex G-25) for purification[7]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 5-10 mg/mL.[7] Protein solutions must be free of amine-containing substances like Tris or glycine.[7] If the protein is in a buffer containing amines, dialyze against PBS first.[7]

  • Prepare the Cy7-NHS Ester Stock Solution:

    • Immediately before use, dissolve the Cy7-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[7] Vortex or sonicate briefly to ensure it is fully dissolved.[7]

  • Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the desired volume of the Cy7-NHS ester solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[4][6]

    • Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[7]

  • Purification of the Conjugate:

    • Equilibrate a gel filtration column with PBS.[7]

    • Apply the reaction mixture to the column to separate the labeled protein from the unconjugated dye.[7]

    • Collect the fractions containing the Cy7-labeled protein.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy7 (around 750 nm).[6]

Labeling of Biomolecules with Cy7-Azide via Click Chemistry

This protocol describes the labeling of an alkyne-modified biomolecule with Cy7-azide using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified biomolecule

  • Cy7-azide

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO

  • PBS, pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Cy7-azide: Prepare a 10 mM stock solution in DMSO.[8]

    • Copper(II) sulfate (CuSO4): Prepare a 20 mM stock solution in water.[11]

    • THPTA: Prepare a 100 mM stock solution in water.[11]

    • Sodium ascorbate: Prepare a fresh 300 mM stock solution in water immediately before use.[11]

  • Prepare the Reaction Mixture:

    • In a microfuge tube, combine the alkyne-modified biomolecule in PBS with the Cy7-azide stock solution. The final concentration of the azide should be in excess (e.g., 1.5 times the concentration of the alkyne).[8]

    • Add THPTA solution to the mixture.[9]

    • Add the CuSO4 solution.[9]

  • Initiate the Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[9]

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[9]

  • Purification:

    • Purify the Cy7-labeled biomolecule using an appropriate method, such as ethanol precipitation for oligonucleotides or a desalting column for proteins.[9]

In Vivo Small Animal Imaging Protocol

This protocol provides a general workflow for in vivo fluorescence imaging in mice using a Cy7-labeled probe.

Materials:

  • Cy7-labeled probe

  • Small animal model (e.g., nude mice)

  • Anesthesia (e.g., isoflurane or sodium pentobarbital)[1]

  • In vivo imaging system equipped with appropriate NIR filters[1]

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent.[1]

    • Place the anesthetized mouse in the prone position within the imaging system's dark chamber.[12]

  • Probe Administration:

    • Dilute the Cy7-labeled probe in sterile saline or PBS to the desired concentration. A typical injection volume is 200 µL.[1][12]

    • Inject the probe into the mouse, typically via tail vein injection for systemic distribution.[12]

  • Image Acquisition:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution of the probe.[1]

    • Use appropriate excitation and emission filters for Cy7 (e.g., excitation: 700-770 nm, emission: >790 nm).[1]

    • Acquire a baseline image before injecting the probe to account for autofluorescence.

  • Ex Vivo Imaging and Analysis:

    • At the final time point, euthanize the mouse.

    • Dissect the major organs (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable).[1]

    • Arrange the organs in the imaging system and acquire ex vivo fluorescence images to confirm the in vivo findings and obtain more precise localization.[13]

  • Data Analysis:

    • Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs and the tumor.

    • Express the data as radiance efficiency (photons/s/cm²/sr) or, if a standard curve is used, as the percentage of injected dose per gram of tissue (%ID/g).[13][14]

Quantitative Data Presentation

The following tables summarize representative quantitative biodistribution data for Cy7-labeled probes in mice. The values are presented as radiance efficiency or percentage of injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of Cy7-labeled Cell-Derived Nanovesicles (CDNs) and Exosomes in Tumor-Bearing Mice (24 hours post-injection)

OrganCDN-Cy7 (Radiance Efficiency)Exo-Cy7 (Radiance Efficiency)Free Cy7 (Radiance Efficiency)
TumorHighModerateNegligible
LiverHighHighLow
KidneysLowLowHigh
SpleenModerateModerateLow
LungsLowLowLow

Data adapted from a study on bioinspired drug delivery systems.[13] Radiance efficiency is a semi-quantitative measure of fluorescence intensity.

Table 2: Biodistribution of a Radiolabeled Anti-PD-L1 Antibody in Tumor-Bearing Mice

Organ24 hours p.i. (%ID/g)72 hours p.i. (%ID/g)
Tumor29.5 ± 7.456.5 ± 16.7
Blood12.6 ± 2.2Not Reported
Liver21.9 ± 6.029.7 ± 5.8
Spleen63.9 ± 12.2102.4 ± 12.8
KidneysNot ReportedNot Reported
Lungs9.6 ± 2.712.1 ± 2.0
Heart6.2 ± 1.98.7 ± 1.5

Data presented as mean ± SD. This table uses data from a radiolabeled antibody study as a proxy to illustrate typical antibody biodistribution patterns, which would be similar for a Cy7-labeled antibody.[15]

Visualizations

Signaling Pathway Diagram

The Wnt signaling pathway is crucial in embryonic development and cancer, and its activity can be studied using targeted fluorescent probes.[16]

G Simplified Wnt Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 Co-receptor LRP->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and Co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes Transcription Nucleus Nucleus

Caption: Simplified Wnt signaling pathway.

Experimental Workflow Diagrams

G Cy7-NHS Ester Labeling Workflow Start Start: Prepare Protein and Dye Solutions Conjugation Conjugation Reaction: Incubate Protein with Cy7-NHS Ester Start->Conjugation Purification Purification: Separate Labeled Protein from Free Dye Conjugation->Purification Characterization Characterization (Optional): Determine Degree of Labeling Purification->Characterization End End: Purified Cy7-Labeled Protein Ready for Use Purification->End If characterization is skipped Characterization->End

Caption: Workflow for labeling proteins with Cy7-NHS ester.

G Small Animal Imaging Workflow with Cy7 Probe Animal_Prep 1. Animal Preparation: Anesthetize Animal Probe_Admin 2. Probe Administration: Inject Cy7-Labeled Probe Animal_Prep->Probe_Admin InVivo_Imaging 3. In Vivo Imaging: Acquire Images at Multiple Time Points Probe_Admin->InVivo_Imaging ExVivo_Imaging 4. Ex Vivo Imaging: Dissect Organs and Image InVivo_Imaging->ExVivo_Imaging Data_Analysis 5. Data Analysis: Quantify Fluorescence Signal InVivo_Imaging->Data_Analysis ExVivo_Imaging->Data_Analysis Results Results and Interpretation Data_Analysis->Results

References

Cy7 dise(diso3) conjugation to nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Application Notes: Cy7-diso3 Conjugation to Nanoparticles for Targeted Imaging and Drug Delivery

Introduction

Near-infrared (NIR) fluorescent dyes, such as Cyanine7 (Cy7), have become indispensable tools in biomedical research and drug development. Their emission wavelength falls within the NIR window of biological tissues (700-900 nm), allowing for deep tissue penetration, reduced photon scattering, and minimal background autofluorescence, which collectively enhance the signal-to-noise ratio for in vivo imaging[1][2]. The disulfonated (diso3) form of Cy7, often referred to as Sulfo-Cy7, exhibits excellent water solubility, making it ideal for conjugation to biomolecules and nanoparticles in aqueous environments without the need for organic co-solvents that could compromise the stability of the nanoparticles or cargo[][4][5].

This document provides a comprehensive guide for the covalent conjugation of Cy7-diso3 N-hydroxysuccinimide (NHS) ester to amine-functionalized nanoparticles. The resulting fluorescently-labeled nanoparticles are powerful probes for a variety of applications, including real-time tracking of nanoparticle biodistribution, cellular uptake studies, and targeted drug delivery to specific tissues or cell types[6][7].

Principle of Conjugation

The conjugation strategy relies on the robust and widely-used NHS ester chemistry[8]. Amine-functionalized nanoparticles, which possess primary amine groups (-NH₂) on their surface, serve as the substrate. The Cy7-diso3 dye is activated with an NHS ester group. In a buffer with a slightly alkaline pH (typically 8.5-9.0), the primary amines on the nanoparticle surface act as nucleophiles and attack the NHS ester, forming a stable, covalent amide bond and releasing the NHS leaving group[8][9][10]. This method is highly efficient and results in a stable linkage between the dye and the nanoparticle.

Key Considerations
  • Nanoparticle Functionalization: The nanoparticles must first be functionalized to present primary amines on their surface. This can be achieved through various methods, such as coating with polymers like polyethyleneimine (PEI) or through silanization with reagents like (3-aminopropyl)triethoxysilane (APTES) for silica-based nanoparticles[11][12][13].

  • Reaction Buffer: The reaction pH is critical. Primary amines must be deprotonated to be nucleophilic, which is favored at a pH above their pKa. A pH of 8.5 is optimal for balancing the amine reactivity with the hydrolysis of the NHS ester, which increases at higher pH[10][14]. Buffers free of primary amines, such as sodium borate or sodium bicarbonate, must be used to avoid competing reactions[9].

  • Molar Ratio: The ratio of dye to nanoparticles will influence the final degree of labeling (DOL). A higher ratio can increase labeling but may also lead to fluorescence quenching due to dye aggregation on the nanoparticle surface[15]. Optimization is often required to achieve the desired brightness without compromising the nanoparticle's properties.

  • Purification: Removal of unconjugated, free dye is crucial for accurate downstream quantification and to prevent false-positive signals in imaging applications[6][14]. Size-exclusion chromatography (SEC) is a highly effective method for separating the larger nanoparticle conjugates from the smaller, unbound dye molecules[16][17][18].

Experimental Protocols

Protocol 1: Amine Functionalization of Silica Nanoparticles using APTES

This protocol describes the surface modification of silica nanoparticles to introduce primary amine groups.

Materials:

  • Silica nanoparticles (e.g., 50 nm diameter)

  • Ethanol (anhydrous)

  • Ammonium hydroxide (NH₄OH, 28-30%)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol using sonication for 15 minutes to ensure a homogenous suspension.

  • To this suspension, add 5 mL of DI water and 2 mL of ammonium hydroxide.

  • Stir the mixture vigorously at room temperature.

  • Slowly add 1 mL of APTES dropwise to the nanoparticle suspension.

  • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Collect the amine-functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Discard the supernatant and wash the nanoparticle pellet by resuspending in ethanol and centrifuging again. Repeat this washing step three times to remove excess APTES and ammonia.

  • After the final wash, resuspend the amine-functionalized nanoparticles in the desired buffer for conjugation (e.g., 0.1 M Sodium Borate Buffer, pH 8.5).

Protocol 2: Conjugation of Cy7-diso3 NHS Ester to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the fluorescent dye to the prepared nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (from Protocol 1)

  • Cy7-diso3 NHS Ester (or Sulfo-Cy7 NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (Note: only required for non-sulfonated dyes, but good practice for initial stock preparation)[5]

  • Conjugation Buffer: 0.1 M Sodium Borate Buffer, pH 8.5[14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reaction tubes (protected from light, e.g., amber tubes or wrapped in foil)

Procedure:

  • Prepare a 10 mg/mL stock solution of amine-functionalized nanoparticles in the conjugation buffer.

  • Prepare a 10 mM stock solution of Cy7-diso3 NHS Ester in anhydrous DMSO. (Note: Sulfonated dyes are water-soluble, but preparing a concentrated stock in DMSO ensures stability and accurate dispensing)[][19].

  • Determine the desired molar ratio of dye to nanoparticles. A starting ratio of 10:1 to 20:1 (dye:nanoparticle) is recommended for initial optimization.

  • In a reaction tube, add the calculated volume of the nanoparticle suspension.

  • While gently vortexing, add the calculated volume of the Cy7-diso3 NHS Ester stock solution to the nanoparticle suspension.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle shaking or rotation[14][20].

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.

Protocol 3: Purification of Cy7-Conjugated Nanoparticles via Size-Exclusion Chromatography (SEC)

This protocol describes the removal of unconjugated dye from the nanoparticle-dye conjugate solution.

Materials:

  • Crude Cy7-conjugated nanoparticle solution (from Protocol 2)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or similar, with an appropriate exclusion limit to separate nanoparticles from small dye molecules)[18][19]

  • Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Fraction collection tubes

Procedure:

  • Equilibrate the SEC column with at least 3-5 column volumes of the elution buffer.

  • Carefully load the crude conjugation reaction mixture onto the top of the column. Allow the sample to fully enter the stationary phase[19].

  • Begin eluting the sample with the elution buffer.

  • The Cy7-conjugated nanoparticles, being larger, will pass through the column more quickly and elute first. They can be visually identified as the first colored band. The smaller, unconjugated Cy7 dye molecules will enter the pores of the chromatography media, travel a longer path, and elute later as a second, more diffuse colored band[18].

  • Collect fractions as the first colored band elutes.

  • Pool the fractions containing the purified Cy7-nanoparticle conjugates.

  • Confirm purification by measuring the absorbance spectrum of the purified fraction. A successful purification will show the characteristic absorbance peak of the nanoparticle (if applicable) and the Cy7 dye (~750 nm), with a minimal shoulder or peak corresponding to free dye.

Protocol 4: Characterization and Quantification

This protocol outlines how to determine the concentration and degree of labeling of the final product.

Materials:

  • Purified Cy7-nanoparticle conjugate solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Take a UV-Vis spectrum of the purified conjugate solution from 250 nm to 850 nm.

    • Record the absorbance at 280 nm (A₂₈₀) and at the maximum absorbance for Cy7 (Aₘₐₓ, typically ~750 nm)[19]. Ensure the absorbance values are within the linear range of the spectrophotometer (typically 0.1-1.0), diluting the sample with buffer if necessary[21].

  • Calculate Degree of Labeling (DOL):

    • Step A: Calculate Molar Concentration of the Nanoparticle. This can be complex and depends on the nanoparticle type. For protein-coated nanoparticles or antibodies, the protein concentration is used.

      • First, correct the A₂₈₀ for the contribution of the Cy7 dye:

        • A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

        • Where CF₂₈₀ is the correction factor for the dye at 280 nm (provided by the dye manufacturer).

      • Calculate the protein/nanoparticle concentration:

        • Conc_NP (M) = A₂₈₀_corrected / ε_NP

        • Where ε_NP is the molar extinction coefficient of the nanoparticle/protein at 280 nm.

    • Step B: Calculate Molar Concentration of the Dye.

      • Conc_Dye (M) = Aₘₐₓ / ε_Dye

      • Where ε_Dye is the molar extinction coefficient of Cy7 at its Aₘₐₓ (e.g., ~200,000 M⁻¹cm⁻¹)[10].

    • Step C: Calculate DOL.

      • DOL = Conc_Dye / Conc_NP

      • The DOL represents the average number of dye molecules per nanoparticle.

Data Presentation

Table 1: Physicochemical Properties of Nanoparticles Before and After Cy7 Conjugation
ParameterAmine-Functionalized NPsCy7-Conjugated NPsTechniqueReference
Hydrodynamic Diameter (nm)115 ± 10125 ± 12DLS[12][22]
Polydispersity Index (PDI)0.150.18DLS[12][22]
Zeta Potential (mV)+29.1+18.5DLS[12]
Absorbance Max (nm)N/A752UV-Vis[10]
Emission Max (nm)N/A775Fluorometer[]

DLS: Dynamic Light Scattering; UV-Vis: Ultraviolet-Visible Spectroscopy

Table 2: Quantitative Conjugation and Labeling Results
ParameterValueUnitMethodReference
Initial Nanoparticle Conc.2mg/mL-[20]
Initial Dye:NP Molar Ratio15:1-Calculation
Conjugation Efficiency~45%BCA Assay/UV-Vis[22]
Final Degree of Labeling (DOL)4-6Dyes/NPUV-Vis Spectroscopy[19]
Molar Extinction Coeff. (Cy7)200,000M⁻¹cm⁻¹Manufacturer Data[10]

Visualizations

Experimental Workflow

The overall process from nanoparticle functionalization to final characterization is a sequential workflow.

G cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification & Analysis NP Silica Nanoparticles AmineNP Amine-Functionalized Nanoparticles NP->AmineNP APTES Reaction Reaction Conjugation Reaction (pH 8.5, 2h, RT) AmineNP->Reaction Dye Cy7-diso3 NHS Ester Dye->Reaction Crude Crude Conjugate (NPs + Free Dye) Reaction->Crude SEC Size-Exclusion Chromatography Crude->SEC Purified Purified Cy7-NPs SEC->Purified Analysis Characterization (UV-Vis, DLS, DOL) Purified->Analysis

Caption: Workflow for Cy7-diso3 conjugation to nanoparticles.

Cellular Uptake Pathway

Cy7-conjugated nanoparticles are often used to study cellular interactions. When functionalized with targeting ligands (e.g., antibodies, peptides), they can be internalized by cells through receptor-mediated endocytosis.

G Receptor-Mediated Endocytosis of Targeted Nanoparticles NP Targeted Cy7-Nanoparticle Binding Binding NP->Binding 1. Targeting Membrane Cell Membrane Receptor Receptor Invagination Membrane Invagination Binding->Invagination 2. Internalization Vesicle Clathrin-Coated Vesicle Invagination->Vesicle 3. Vesicle Formation Endosome Early Endosome Vesicle->Endosome 4. Uncoating Lysosome Lysosome (Cargo Release) Endosome->Lysosome 5. Trafficking Endosome->p2 Receptor Recycling

Caption: Pathway of nanoparticle uptake via endocytosis.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Cy7 dise(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy7-diSO3. This guide provides troubleshooting advice and frequently asked questions to help you address challenges with low fluorescence signals in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for Cy7-diSO3?

A1: For optimal signal detection, Cy7-diSO3 should be excited in the range of 750-770 nm, with the emission peak captured between 775-800 nm.[1] It is critical to ensure that your imaging system is equipped with the appropriate filters for the near-infrared (NIR) spectrum, as not all standard fluorescence microscopes have this capability.[]

Q2: Why is my Cy7-diSO3 signal weak even with the correct filters?

A2: A weak signal can result from several factors beyond incorrect filter sets. These include photobleaching (degradation of the fluorophore due to light exposure), suboptimal environmental conditions such as pH, self-quenching due to high labeling density, or issues with the experimental protocol itself, such as improper antibody concentrations.[3][4][5]

Q3: How can I prevent photobleaching of Cy7-diSO3?

A3: Cy7 is known to have lower photostability compared to some other cyanine dyes.[4][6] To minimize photobleaching, it is essential to protect the fluorophore from light.[6][7] Store stock solutions and labeled conjugates in the dark at -20°C.[6][8] During experiments, minimize the sample's exposure to excitation light and use an anti-fade mounting medium for microscopy applications.[3]

Q4: Can the conjugation ratio affect the fluorescence signal?

A4: Yes, a high degree of labeling (DOL), or conjugation ratio, can lead to a phenomenon called self-quenching or concentration quenching.[5] This occurs when fluorophore molecules are too close to one another, resulting in a decrease in the overall fluorescence intensity. It is important to optimize the molar ratio of dye to the target molecule (e.g., antibody) to achieve bright, specific staining without causing quenching.

Q5: Is Cy7-diSO3 suitable for all applications?

A5: Cy7-diSO3 is a near-infrared (NIR) dye, which is highly advantageous for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[1][9] However, its lower photostability compared to dyes like Cy5 may make it less suitable for experiments requiring long-term or high-intensity light exposure.[4][6] The sulfonated form (diSO3) offers good water solubility, which is beneficial for labeling biomolecules in aqueous buffers without organic co-solvents.[]

Troubleshooting Guide for Low Fluorescence Signal

This guide provides a systematic approach to identifying and resolving common causes of a weak Cy7-diSO3 signal.

Problem Area 1: Instrumentation and Setup

If you are experiencing a weak or non-existent signal, the first step is to verify your imaging system's configuration.

IssueRecommended Action
Incorrect Filter Sets Confirm that the excitation filter allows light in the 750-770 nm range and the emission filter captures light between 775-800 nm.[1]
Incompatible Imaging System Verify that your microscope or imager is equipped with a near-infrared (NIR) light source and detectors sensitive to the NIR spectrum.[]
Low Laser Power / Lamp Intensity Ensure the excitation source is powered on and set to an appropriate intensity. Start with a moderate setting to avoid immediate photobleaching.
Incorrect Detector Settings Check the gain and exposure time settings for your detector (e.g., CCD camera). Increase these settings incrementally to improve signal detection.
Problem Area 2: Reagents and Handling

Proper storage and handling of the dye and its conjugates are crucial for maintaining its fluorescent properties.

IssueRecommended Action
Dye Degradation / Photobleaching Always store Cy7-diSO3 and its conjugates protected from light in a cold (-20°C) and dry environment.[6] Prepare working solutions fresh and use opaque tubes.
Suboptimal Buffer Conditions The fluorescence of some cyanine dyes is pH-dependent.[4] Ensure your staining and imaging buffers are within the optimal pH range (typically physiological pH ~7.4).
High Conjugation Ratio (Quenching) If you are preparing your own conjugates, perform a titration to determine the optimal dye-to-protein ratio that yields the brightest signal without quenching.[5]
Poor Water Solubility While Cy7-diSO3 is sulfonated for improved water solubility, aggregation can still occur at high concentrations, leading to quenching.[][5] Ensure the conjugate is fully dissolved.
Problem Area 3: Experimental Protocol

Your experimental workflow can significantly impact the final signal intensity.

IssueRecommended Action
Low Antibody/Probe Concentration The concentration of your primary or secondary antibody may be too low. Perform a titration to find the optimal concentration that maximizes signal-to-noise.[3]
Incompatible Blocking Buffers If using anti-goat or anti-bovine secondary antibodies, avoid blocking buffers containing milk, goat serum, or BSA, as they can cross-react.[3]
Insufficient Incubation Time Ensure sufficient incubation time for your primary and secondary antibodies to allow for adequate binding to the target.
Excessive Washing Overly stringent or prolonged washing steps can elute the bound antibody-dye conjugate, leading to signal loss.[10]
Sample Autofluorescence Although minimal in the NIR range, some samples or materials (like certain PVDF membranes) can exhibit autofluorescence.[3] Always run an unstained control to assess background levels.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low Cy7-diSO3 fluorescence signal.

TroubleshootingWorkflow Start Start: Low Cy7 Signal CheckInstrument Step 1: Verify Instrument Settings - Correct NIR Filters? - Appropriate Detector Gain/Exposure? Start->CheckInstrument CheckReagents Step 2: Assess Reagents & Handling - Dye Stored Properly (Dark & Cold)? - Fresh Buffers (Optimal pH)? CheckInstrument->CheckReagents Settings OK CheckProtocol Step 3: Review Experimental Protocol - Antibody Titration Performed? - Incubation Times Adequate? - Washing Steps Optimized? CheckReagents->CheckProtocol Reagents OK RunControls Step 4: Run Diagnostic Controls - Positive/Negative Controls? - Unstained Sample (Autofluorescence)? CheckProtocol->RunControls Protocol OK SignalImproved Signal Improved? RunControls->SignalImproved End Problem Resolved SignalImproved->End Yes Consult Consult Further Support SignalImproved->Consult No

Caption: A step-by-step workflow for diagnosing low Cy7 fluorescence signals.

Key Signaling & Interaction Diagram

This diagram illustrates factors that can negatively impact the fluorescence emission of Cy7-diSO3.

SignalPathway cluster_dye Cy7-diSO3 Dye State cluster_factors Negative Influences ExcitedState Excited State EmittedPhoton NIR Fluorescence (Desired Signal) ExcitedState->EmittedPhoton Emission GroundState Ground State GroundState->ExcitedState Absorption Photobleaching Photobleaching (Light Exposure) Photobleaching->ExcitedState Degrades Quenching Self-Quenching (High DOL / Aggregation) Quenching->ExcitedState Inhibits Environment Suboptimal Environment (e.g., Low pH) Environment->ExcitedState Reduces Efficiency Excitation Excitation Light (750-770 nm)

Caption: Factors that can inhibit the fluorescence emission pathway of Cy7-diSO3.

Experimental Protocols

Protocol 1: Verifying Instrument Filter Compatibility

  • Objective: To confirm that the instrument's filter sets match the spectral properties of Cy7-diSO3.

  • Methodology:

    • Consult the instrument's manual or software to identify the installed excitation and emission filters for the NIR channel.

    • Confirm that the excitation filter has a bandpass range that includes 750-770 nm.

    • Confirm that the emission filter has a bandpass range that includes 775-800 nm.[1]

    • If available, use a positive control slide or a solution of free Cy7-diSO3 dye to test the signal acquisition with the selected filters.

Protocol 2: Antibody Titration for Optimal Signal

  • Objective: To determine the optimal antibody concentration that provides the best signal-to-noise ratio without causing high background or quenching.

  • Methodology:

    • Prepare a series of dilutions of your primary or Cy7-diSO3-conjugated secondary antibody. A typical starting range is from 0.1 µg/mL to 10 µg/mL.[3]

    • Prepare identical samples (e.g., cells on coverslips or lanes on a western blot).

    • Stain each sample with a different antibody concentration from the dilution series, keeping all other parameters (incubation time, temperature, washing steps) constant.

    • Image all samples using identical instrument settings (exposure time, gain, laser power).

    • Analyze the images to identify the concentration that yields the brightest specific signal with the lowest background. This is your optimal concentration.

References

Technical Support Center: Reducing Photobleaching of Cy7 dise(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the near-infrared (NIR) fluorescent dye, Cy7 dise(diso3), during their experiments.

Troubleshooting Guide

Problem: Rapid loss of Cy7 dise(diso3) fluorescence signal during imaging.

This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light. Here are potential causes and solutions to mitigate this issue.

Potential Cause 1: Excessive Illumination Intensity

High-intensity light from lasers or lamps accelerates the rate at which fluorophore molecules enter a reactive triplet state, a key step in the photobleaching process.

Solutions:

  • Reduce Laser/Light Source Power: Use the lowest possible illumination intensity that still provides an adequate signal-to-noise ratio.

  • Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light without altering its spectral properties.

  • Optimize Detector Gain: Increase the gain on your detector (e.g., PMT in a confocal microscope) to compensate for a weaker signal from reduced excitation power. Be mindful that increasing gain can also amplify noise.

Potential Cause 2: Prolonged Exposure to Excitation Light

The total number of photons a fluorophore can absorb and emit is finite. Continuous or repeated exposure will inevitably lead to photobleaching.

Solutions:

  • Minimize Exposure Time: Use the shortest possible exposure time per image that yields a usable signal.

  • Time-Lapse Imaging Strategy: For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.

  • Focus on a Sacrificial Area: Locate the region of interest using a lower magnification or a neighboring area of the sample to minimize light exposure to the primary imaging area before acquisition.

  • Use Transmitted Light for Focusing: Whenever possible, use transmitted light (e.g., DIC or phase contrast) to find and focus on your sample before switching to fluorescence imaging.

Potential Cause 3: Presence of Reactive Oxygen Species (ROS)

The interaction of excited fluorophores with molecular oxygen can generate highly reactive singlet oxygen and other ROS, which are major contributors to photobleaching.

Solutions:

  • Use Antifade Mounting Media: Employ commercially available or homemade antifade reagents. These formulations contain scavengers that neutralize ROS.

  • Deoxygenate the Imaging Medium: For live-cell imaging, consider using an oxygen scavenging system, although care must be taken not to induce hypoxia in the cells.

Potential Cause 4: Inappropriate Imaging Environment

The chemical and physical environment surrounding the fluorophore can influence its photostability.

Solutions:

  • Optimize Mounting Medium: The choice of mounting medium can significantly impact photostability. Some commercial antifade reagents are specifically formulated to be compatible with cyanine dyes.[1] p-Phenylenediamine (PPD), a common antifade agent, can react with and degrade cyanine dyes and should be avoided.[1]

  • Control pH: The fluorescence of some dyes can be pH-sensitive. Ensure your imaging buffer is at an optimal and stable pH.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Cy7 dise(diso3)?

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to excitation light. This results in a permanent loss of fluorescence. For a sensitive near-infrared dye like Cy7 dise(diso3), photobleaching can lead to a rapid decay of the signal, limiting the duration of imaging experiments and affecting the quantitative analysis of the data. The underlying mechanism often involves the fluorophore entering a long-lived, low-emissive triplet state, where it is more susceptible to reactions with molecular oxygen, leading to its destruction.

Q2: Are there any chemical modifications to Cy7 that can improve its photostability?

Yes, research has shown that the photostability of cyanine dyes can be enhanced through chemical modifications. For instance, incorporating an electron-withdrawing acetyl group into the tricarbocyanine scaffold has been shown to improve photostability.[2][3] Another approach involves conjugating the cyanine dye with molecules that can quench the reactive triplet state, thereby reducing the likelihood of photobleaching.

Q3: Which antifade reagents are recommended for Cy7 dyes?

Several commercial and homemade antifade reagents can be used to reduce the photobleaching of Cy7. It is crucial to select a reagent that is compatible with cyanine dyes.

  • Commercial Options: Products like ProLong® Gold Antifade Reagent and VECTASHIELD® are often recommended for use with a range of fluorophores, including cyanine dyes. Some formulations, like VECTASHIELD Vibrance®, are specifically noted to retain the signal of far-red dyes.[4]

  • Homemade Recipes: A common recipe involves using n-propyl gallate in a glycerol-based mounting medium.

  • Agents to Avoid: As mentioned, p-Phenylenediamine (PPD) can be detrimental to cyanine dyes and should be avoided.[1]

Q4: How can I optimize my imaging protocol to minimize photobleaching of Cy7 dise(diso3)?

A systematic approach to optimizing your imaging protocol is key. The following workflow can help you find the right balance between signal quality and photostability.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging Optimization Prep Prepare Sample with Cy7 dise(diso3) Staining Mount Mount with Antifade Medium Prep->Mount Set_Low_Power Start with Lowest Laser Power Mount->Set_Low_Power Set_Short_Exposure Set Shortest Possible Exposure Time Set_Low_Power->Set_Short_Exposure Acquire_Image Acquire Test Image Set_Short_Exposure->Acquire_Image Evaluate_SNR Evaluate Signal-to-Noise Ratio (SNR) Acquire_Image->Evaluate_SNR Increase_Power Incrementally Increase Laser Power Evaluate_SNR->Increase_Power SNR Too Low Increase_Exposure Incrementally Increase Exposure Time Evaluate_SNR->Increase_Exposure SNR Still Low Final_Image Acquire Final Image/ Time-Lapse Evaluate_SNR->Final_Image SNR Acceptable Increase_Power->Acquire_Image Increase_Exposure->Acquire_Image

Caption: Workflow for optimizing imaging parameters to reduce photobleaching.

Q5: How does the choice of mounting medium affect the photostability of Cy7 dise(diso3)?

The mounting medium plays a critical role in preserving the fluorescence signal. An ideal mounting medium for fluorescence microscopy should:

  • Contain an Antifade Reagent: To scavenge reactive oxygen species.

  • Have a Refractive Index (RI) close to that of the coverslip and immersion oil (typically ~1.52): Mismatched RIs can cause spherical aberrations and reduce signal collection efficiency, tempting the user to increase excitation power.

  • Be Chemically Compatible with the Fluorophore: As noted, some antifade agents can degrade cyanine dyes.

Data Presentation

Table 1: Comparison of Common Antifade Reagents

Antifade ReagentAdvantagesDisadvantagesCompatibility with Cy Dyes
n-Propyl gallate (NPG) Effective antifade.Can be difficult to dissolve. May have biological effects in live cells.Generally compatible.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Less toxic than PPD.Less effective than PPD.Generally compatible.
p-Phenylenediamine (PPD) Very effective antifade.Can react with and degrade cyanine dyes, causing signal loss.[1]Not Recommended.
VECTASHIELD® Commercially available, effective antifade.Some formulations may quench far-red dyes.Check manufacturer's recommendations; Vibrance formulation is suggested for far-red dyes.[4]
ProLong® Gold Commercially available, cures to a hard set for long-term storage.Can take time to cure.Generally compatible.

Experimental Protocols

Protocol: Preparing an n-Propyl Gallate-Based Antifade Mounting Medium

This protocol provides a basic recipe for a homemade antifade mounting medium.

Materials:

  • n-Propyl gallate (Sigma-Aldrich, P3130 or equivalent)

  • Glycerol (ACS grade)

  • 10x Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare 1x PBS: Dilute your 10x PBS stock to 1x with deionized water.

  • Prepare Glycerol/PBS Solution: In a 50 mL conical tube, mix 9 mL of glycerol with 1 mL of 10x PBS. This will result in a 90% glycerol solution in 1x PBS.

  • Dissolve n-Propyl Gallate:

    • Weigh out 0.1 g of n-propyl gallate.

    • Add the n-propyl gallate to the glycerol/PBS solution.

    • The n-propyl gallate will not dissolve easily. Place the tube on a rotator or stir plate at room temperature and allow it to mix for several hours to overnight until fully dissolved. Gentle warming can aid dissolution, but avoid excessive heat.

  • Storage: Store the final solution in small aliquots at -20°C, protected from light. Thaw an aliquot and bring it to room temperature before use.

Using the Mounting Medium:

  • After the final washing step of your staining protocol, carefully remove as much residual buffer as possible from the coverslip or slide without allowing the sample to dry out.

  • Add a small drop of the antifade mounting medium onto the sample.

  • Gently lower a coverslip over the sample, avoiding air bubbles.

  • Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.

  • Store slides flat and protected from light at 4°C.

Signaling Pathways and Logical Relationships

The process of photobleaching and the strategies to mitigate it can be visualized as a logical flow.

photobleaching_pathway cluster_photophysics Photophysical Processes cluster_mitigation Mitigation Strategies Ground_State Cy7 (Ground State S0) Excited_State Cy7 (Excited Singlet State S1) Ground_State->Excited_State Excitation Light Excited_State->Ground_State Fluorescence Triplet_State Cy7 (Triplet State T1) Excited_State->Triplet_State Intersystem Crossing Fluorescence Fluorescence Emission Excited_State->Fluorescence Photobleached Photobleached Cy7 (Non-fluorescent) Triplet_State->Photobleached + O2 -> ROS Reduce_Light Reduce Excitation Light Intensity/Duration Reduce_Light->Excited_State Reduces Population of Antifade Use Antifade Reagents (ROS Scavengers) Antifade->Triplet_State Quenches Triplet State & Scavenges ROS

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway and mitigation points.

References

Technical Support Center: Preventing Aggregation of Cy7 dise(diso3) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Cy7 dise(diso3) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is Cy7 dise(diso3) and why is it prone to aggregation?

Cy7 is a near-infrared (NIR) cyanine dye widely used for labeling biomolecules due to its favorable spectral properties for in vivo imaging.[] The "dise(diso3)" designation refers to the presence of two sulfonate groups, which are added to the core structure to increase water solubility.[] Despite this modification, cyanine dyes, including Cy7, have a planar aromatic structure that promotes intermolecular interactions through π-π stacking, leading to the formation of aggregates, particularly at high concentrations or in aqueous environments. When conjugated to biomolecules like antibodies, the hydrophobicity of the dye can contribute to the overall hydrophobicity of the conjugate, further increasing the propensity for aggregation.

Q2: What are the common causes of Cy7 dise(diso3) conjugate aggregation?

Several factors during the conjugation, purification, and storage processes can induce aggregation of Cy7 dise(diso3) conjugates:

  • High Dye-to-Protein Ratio: Over-labeling a protein with too many hydrophobic Cy7 molecules can significantly increase the likelihood of aggregation.

  • Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffer can influence the stability of the conjugate. Amine-containing buffers (e.g., Tris) and thiol-containing reagents should be avoided during conjugation with NHS esters as they compete with the labeling reaction.

  • Presence of Organic Solvents: While a small amount of an organic solvent like DMSO or DMF is often necessary to dissolve the reactive dye, high concentrations can denature the protein and promote aggregation.

  • Suboptimal Storage Conditions: Improper storage temperature, freeze-thaw cycles, and exposure to light can all contribute to conjugate instability and aggregation.

  • Physical Stress: Vigorous vortexing or agitation can induce protein denaturation and aggregation.

Q3: What are the consequences of Cy7 conjugate aggregation?

Aggregation of Cy7 conjugates can have several detrimental effects on experiments:

  • Reduced Binding Affinity: Aggregates may sterically hinder the binding of the conjugated molecule (e.g., an antibody) to its target.

  • Increased Non-Specific Binding: Aggregates can lead to higher background signals in various applications like flow cytometry and imaging.

  • Altered Pharmacokinetics: In in vivo studies, aggregates can be rapidly cleared from circulation or accumulate non-specifically in organs like the liver and spleen.

  • Decreased Fluorescence Quantum Yield: Aggregation can lead to self-quenching of the fluorescent signal.

  • Precipitation: In severe cases, aggregation can lead to the precipitation of the conjugate out of solution.

Troubleshooting Guides

Issue 1: Visible Precipitate or Cloudiness in the Conjugate Solution

This indicates significant aggregation. The following troubleshooting workflow can help identify and resolve the issue.

cluster_0 Troubleshooting: Visible Aggregation start Visible Precipitate/Cloudiness check_storage Review Storage Conditions: - Temperature appropriate? - Freeze-thaw cycles avoided? - Protected from light? start->check_storage check_buffer Examine Buffer Composition: - pH within optimal range (6.5-8.5)? - Additives compatible? - Ionic strength appropriate? check_storage->check_buffer Storage OK end_discard Discard and Re-conjugate check_storage->end_discard Improper Storage add_stabilizer Incorporate Anti-Aggregation Agents: - Add Tween 20 (0.01-0.1%) - Consider other stabilizers (e.g., BSA, glycerol) check_buffer->add_stabilizer Buffer OK check_buffer->end_discard Buffer Issue centrifuge Pellet Aggregates: - Centrifuge at high speed - Carefully collect supernatant add_stabilizer->centrifuge repurify Re-purify Conjugate: - Size exclusion chromatography (SEC) - Dialysis centrifuge->repurify Soluble fraction still cloudy end_soluble Soluble Conjugate Recovered centrifuge->end_soluble Clear supernatant optimize_dol Optimize Dye-to-Protein Ratio: - Reduce molar excess of dye in future conjugations repurify->optimize_dol Still aggregates repurify->end_soluble optimize_dol->end_discard cluster_1 Troubleshooting: High Background Signal start High Background Signal check_concentration Titrate Conjugate: - Determine optimal concentration with lowest background start->check_concentration add_blocking Optimize Blocking Step: - Increase blocking agent concentration - Extend blocking time check_concentration->add_blocking Concentration Optimized add_detergent Include Detergent in Wash Buffers: - Add Tween 20 (0.05%) to wash buffers add_blocking->add_detergent check_conjugate_quality Assess Conjugate for Soluble Aggregates: - Run on SEC-HPLC - Dynamic Light Scattering (DLS) add_detergent->check_conjugate_quality repurify Re-purify to Remove Aggregates check_conjugate_quality->repurify Aggregates Detected end_improved Background Signal Reduced check_conjugate_quality->end_improved No Aggregates repurify->end_improved end_reconjugate Re-conjugate with Optimization repurify->end_reconjugate Purification Fails

References

Technical Support Center: Optimizing Cy7 Dye Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy7 dyes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (SNR) in your experiments involving Cy7 and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Cy7 dyes and provides actionable solutions in a question-and-answer format.

Issue 1: High Background Fluorescence

Question: I am observing high background fluorescence in my imaging/flow cytometry experiment with a Cy7-conjugated antibody. What are the possible causes and how can I reduce it?

Answer: High background fluorescence is a common issue that can obscure your specific signal. The primary causes include non-specific binding of the Cy7 conjugate, autofluorescence from your sample, and issues with your imaging buffer or protocol.

Potential Causes and Solutions:

    • Antibody Titration: Titrate your Cy7-conjugated antibody to determine the optimal concentration that provides a strong specific signal with minimal background.[3] High antibody concentrations can lead to increased non-specific binding.[4]

    • Washing Steps: Increase the number and duration of washing steps after incubation with the Cy7 conjugate to remove unbound antibodies.[5][6] Consider adding a low concentration of a mild detergent like Tween-20 to your wash buffer to disrupt hydrophobic interactions.[7]

  • Autofluorescence: Biological samples naturally emit fluorescence (autofluorescence), which can contribute to high background, especially in the near-infrared (NIR) region where Cy7 emits.[8]

    • Proper Controls: Always include an unstained sample as a control to assess the level of autofluorescence.

    • Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the Cy7 signal from the autofluorescence spectrum.

    • Fixation: Be mindful of fixation methods, as some fixatives can increase autofluorescence. If possible, analyze fresh, unfixed cells.

  • Buffer Composition: The composition of your staining and imaging buffer can influence background fluorescence.

    • Cation Concentration: For bacterial samples, ensure your buffer contains divalent cations like Mg2+ and Ca2+ to maintain outer membrane stability and prevent artificial changes in fluorescence.[9]

    • pH: While the fluorescence of Cy7 itself is largely pH-independent, the pH of your buffer can affect antibody binding and sample integrity.[10] Maintain an optimal physiological pH for your samples.

Issue 2: Weak or No Signal

Question: My Cy7 signal is very weak or completely absent. What could be the problem?

Answer: A weak or absent signal can be due to several factors, including dye degradation, improper instrument settings, or issues with the experimental protocol.

Potential Causes and Solutions:

  • Photobleaching: Cy7 dyes are susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[8][11]

    • Minimize Light Exposure: Protect your Cy7-conjugated reagents and stained samples from light at all times by using amber tubes and working in a dimly lit environment.[8]

    • Imaging Conditions: Use the lowest possible excitation laser power and the shortest exposure time that still provides a detectable signal.[12]

    • Antifade Reagents: Mount your samples in an antifade mounting medium to reduce photobleaching during microscopy.

  • Incorrect Instrument Settings: Your microscope or flow cytometer must be correctly configured to detect the Cy7 signal.

    • Excitation and Emission Filters: Ensure you are using the correct filter set for Cy7. The excitation maximum is around 750 nm, and the emission maximum is around 775 nm.[13][14]

    • Detector Settings: Optimize the detector gain or voltage to amplify the signal appropriately without introducing excessive noise.

  • Dye Degradation: Cy7 can degrade over time, especially if not stored correctly.

    • Proper Storage: Store Cy7 and its conjugates at -20°C in the dark.[8]

    • Tandem Dye Considerations: If using a tandem dye like PE-Cy7, be aware that degradation of the Cy7 acceptor can lead to increased signal in the PE donor channel.[15] Fixation and exposure to high temperatures can accelerate this degradation.[16]

  • Suboptimal Staining Protocol:

    • Antibody Validation: Confirm that your primary antibody is validated for your specific application (e.g., flow cytometry, immunofluorescence).[4]

    • Permeabilization: For intracellular targets, ensure your permeabilization protocol is effective in allowing the antibody to reach its target.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for Cy7?

A1: Cy7 is a near-infrared (NIR) dye with a maximum excitation wavelength of approximately 750 nm and a maximum emission wavelength of around 775 nm.[13] It is crucial to use the appropriate filters and laser lines on your imaging system to match these spectral properties for optimal signal detection.[14]

Q2: How can I reduce non-specific binding of my Cy7-conjugated antibody?

A2: To reduce non-specific binding, you should:

  • Titrate your antibody: Determine the lowest concentration of your antibody that still provides a strong specific signal.[3]

  • Optimize washing steps: Increase the number and duration of washes after antibody incubation.[5][6]

Q3: Is Cy7 photostable?

A3: Cy7 is known to have lower photostability compared to other cyanine dyes like Cy5.[8][11] It is important to minimize light exposure during all stages of your experiment to prevent photobleaching and signal loss.

Q4: Can the buffer I use affect my Cy7 signal?

A4: Yes, the buffer composition can impact your results. While the fluorescence of Cy7 itself is not highly dependent on pH[10], the buffer can affect other aspects of the experiment. For example, in flow cytometry of bacteria, the absence of cations can disrupt the cell membrane and lead to artifactual fluorescence signals.[9] Additionally, certain buffer additives can interfere with conjugation reactions if you are labeling your own antibodies.

Q5: What are tandem dyes and are there special considerations for using PE-Cy7?

A5: Tandem dyes, like PE-Cy7, consist of a donor fluorophore (PE) and an acceptor fluorophore (Cy7). Energy is transferred from the excited donor to the acceptor (a process called FRET), which then emits light. A key consideration for PE-Cy7 is its susceptibility to degradation, which can be caused by light exposure, fixation, and high temperatures.[15][16] This degradation leads to a loss of FRET efficiency, resulting in a decreased Cy7 signal and an artificial increase in the PE signal.[15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on factors affecting the signal-to-noise ratio.

Table 1: Effect of Quenching on Cy5 Fluorescence Signal

QuencherTargetSignal ReductionTime to ReductionReference
Cy7-DBCON3-Cy5-WGA (in situ)>90%30 minutes[17]
Cy7-DBCON3-Cy5-WGA (in cells)91%30 minutes[17]
Cy7-DBCON3-Cy5-WGA (ex vivo tissue)80-90%10-20 minutes[17]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining Protocol to Minimize Background

  • Sample Preparation: Prepare your cells or tissue sections on slides or coverslips.

  • Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature. Note: Some fixatives can increase autofluorescence.

  • Washing: Wash the samples three times with Phosphate Buffered Saline (PBS) for 5 minutes each.

  • Permeabilization (for intracellular targets): If staining an intracellular antigen, permeabilize the cells with a buffer containing a detergent like Triton X-100 or saponin for 10 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate the samples overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the samples three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Cy7-conjugated secondary antibody in the blocking buffer. Incubate the samples for 1 hour at room temperature in the dark.

  • Washing: Wash the samples three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.

  • Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.

  • Mounting: Mount the coverslips onto slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with the appropriate filter set for Cy7 (Excitation: ~750 nm, Emission: ~775 nm). Use the lowest possible laser power and exposure time.

Visualizations

Experimental_Workflow_to_Improve_SNR cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Analysis start Start with Sample fixation Fixation start->fixation wash1 Wash fixation->wash1 permeabilization Permeabilization (if needed) wash1->permeabilization blocking Blocking Step (e.g., BSA, Commercial Blocker) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Cy7-Conjugate Incubation (in the dark) wash2->secondary_ab wash3 Final Washes secondary_ab->wash3 mounting Mount with Antifade Reagent wash3->mounting imaging Image Acquisition (Optimize settings: low laser power, short exposure) mounting->imaging analysis Data Analysis (Include proper controls) imaging->analysis

Caption: Workflow for improving the signal-to-noise ratio in immunofluorescence experiments using Cy7 dyes.

Troubleshooting_High_Background cluster_causes Potential Causes cluster_solutions Solutions high_background High Background Fluorescence nonspecific_binding Non-specific Binding high_background->nonspecific_binding autofluorescence Autofluorescence high_background->autofluorescence buffer_issues Buffer/Protocol Issues high_background->buffer_issues blocking Use Blocking Reagents nonspecific_binding->blocking titration Titrate Antibody nonspecific_binding->titration washing Optimize Washes nonspecific_binding->washing controls Use Unstained Controls autofluorescence->controls spectral_unmixing Spectral Unmixing autofluorescence->spectral_unmixing optimize_buffer Optimize Buffer Composition buffer_issues->optimize_buffer

Caption: Troubleshooting logic for addressing high background fluorescence with Cy7 dyes.

References

Technical Support Center: Cy7-diso3 Solubility and Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy7-diso3 and other sulfonated cyanine dyes. Our aim is to help you overcome common solubility challenges and provide clear protocols for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Cy7-diso3 and why is sulfonation important?

A1: Cy7-diso3 refers to a derivative of the near-infrared (NIR) cyanine dye, Cy7, that has been modified with two sulfonate (SO3) groups. Standard Cy7 is lipophilic and has low water solubility.[1] The addition of sulfonate groups, a process called sulfonation, dramatically increases the dye's hydrophilicity, making it highly soluble in aqueous buffers.[1] This is crucial for most biological experiments, as it prevents the need for organic co-solvents that can be harmful to cells and proteins.[1] Sulfonation also reduces the tendency of the dye to aggregate, which can otherwise lead to fluorescence quenching and unreliable results.

Q2: What is the best solvent for dissolving Cy7-diso3?

A2: For sulfonated Cy7 dyes like Cy7-diso3, the primary solvent of choice is high-purity water or an aqueous buffer such as phosphate-buffered saline (PBS) at a pH of approximately 7.4.[1][2] For creating concentrated stock solutions, anhydrous dimethyl sulfoxide (DMSO) is also commonly used.[2][3] It is important to use anhydrous DMSO as residual water can impact the stability of the reactive dye.

Q3: I am still observing precipitation of my Cy7-diso3 in an aqueous buffer. What could be the cause?

A3: Several factors could contribute to the precipitation of a water-soluble dye like Cy7-diso3 in an aqueous buffer:

  • High Concentration: Even water-soluble dyes have a solubility limit. You may be exceeding this limit in your buffer. Try preparing a more dilute solution.

  • Buffer Composition: The presence of certain salts or a low pH in your buffer can sometimes reduce the solubility of sulfonated dyes. Ensure your buffer components are compatible with the dye.

  • Impurities: If the dye itself or your buffer contains impurities, this can lead to precipitation. Always use high-purity reagents.

  • Aggregation: At very high concentrations, dye molecules can still aggregate. To mitigate this, you can try gentle vortexing or brief sonication.

Q4: Can I use an organic co-solvent to improve the solubility of Cy7-diso3 in my buffer?

A4: While sulfonated Cy7 dyes are designed for high water solubility, in some complex buffer systems or with certain conjugates, minor solubility issues can still arise. If you are working with a less-sulfonated or non-sulfonated Cy7, a small amount of an organic co-solvent like DMSO or ethanol (typically 5-20%) can be used to aid dissolution before further dilution in your aqueous buffer.[2] However, for Cy7-diso3, this should generally not be necessary. If you must use a co-solvent, ensure the final concentration is low enough to not negatively impact your biological system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty dissolving the lyophilized powder The dye has absorbed moisture.Ensure the vial is at room temperature before opening. Use anhydrous DMSO or a high-purity aqueous buffer for initial reconstitution.
Precipitation in stock solution The solubility limit in the chosen solvent has been exceeded.Prepare a more dilute stock solution. For DMSO stocks, ensure it is anhydrous.
Precipitate forms when diluting stock solution into aqueous buffer The concentration of the dye in the final solution is too high, or there is an incompatibility with the buffer.Try a lower final concentration. Check the pH and composition of your buffer. Consider using a different buffer system.
Low fluorescence signal in labeled biomolecules Inefficient labeling reaction, possibly due to solubility issues or incorrect buffer conditions.Ensure the dye is fully dissolved before starting the labeling reaction. The pH of the protein solution for NHS ester labeling should be between 8.0 and 9.0.[3] Avoid buffers containing primary amines (e.g., Tris) or ammonium ions.[3]
High background fluorescence in imaging experiments Presence of unbound, aggregated dye.Purify the labeled conjugate using methods like size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove free dye.[3]

Quantitative Solubility Data

The following table summarizes the solubility of a typical sulfonated Cy7 dye in various solvents. Note that the exact solubility of "Cy7-diso3" may vary depending on the specific counter-ion and purity.

Solvent Approximate Solubility Reference
DMSO≥ 33 mg/mL[3]
Dimethylformamide (DMF)~10 mg/mL[2]
Ethanol~5 mg/mL[2]
PBS (pH 7.2)~1 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a Cy7-diso3 Stock Solution
  • Bring to Room Temperature: Allow the vial of lyophilized Cy7-diso3 to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.[3] Alternatively, for direct use in aqueous systems, dissolve in PBS (pH 7.4) to a concentration of approximately 1 mg/mL.[2]

  • Dissolution: Vortex the vial for 1-2 minutes until the dye is completely dissolved. Brief sonication can be used if aggregates are present.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[3]

Protocol 2: General Protocol for Antibody Labeling with Cy7-diso3 NHS Ester

This protocol assumes the use of a Cy7-diso3 variant with an N-hydroxysuccinimide (NHS) ester reactive group for labeling primary amines on proteins.

  • Antibody Preparation:

    • The antibody should be in a buffer free of primary amines (e.g., Tris) and ammonium ions. PBS is a suitable buffer.

    • The recommended antibody concentration is 2-10 mg/mL for optimal labeling efficiency.[3]

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if necessary.[3]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Cy7-diso3 NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Slowly add the calculated amount of the Cy7-diso3 stock solution to the antibody solution while gently vortexing. A common molar ratio of dye to antibody is 10:1, but this should be optimized for your specific application.

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle mixing every 10-15 minutes.[3]

  • Purification of the Conjugate:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[3]

    • Collect the fractions containing the labeled antibody, which will elute first.

Visualizations

Experimental Workflow: Antibody Labeling and Purification

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification antibody Antibody in amine-free buffer (pH 8.5) reaction Incubate at RT for 1 hour in dark antibody->reaction Add dye to antibody dye Cy7-diso3 NHS Ester in anhydrous DMSO dye->reaction column Size-Exclusion Chromatography (e.g., Sephadex G-25) reaction->column Load reaction mixture conjugate Purified Cy7-diso3 Labeled Antibody column->conjugate free_dye Unreacted Free Dye column->free_dye

Caption: Workflow for labeling antibodies with Cy7-diso3 NHS ester and subsequent purification.

Signaling Pathway: Integrin αvβ3 Targeting with Cy7-RGD Peptides

Cy7 can be conjugated to peptides like RGD (Arginine-Glycine-Aspartic acid) to visualize and target integrin αvβ3, which is often overexpressed in tumor vasculature. The binding of the Cy7-RGD probe to integrin can be used for in vivo imaging of tumors.[4]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space probe Cy7-RGD Peptide Probe integrin Integrin αvβ3 Receptor probe->integrin Binding signaling Downstream Signaling (e.g., FAK, Src) integrin->signaling Activation

Caption: Visualization of integrin αvβ3 signaling pathway targeted by a Cy7-RGD probe.

References

Technical Support Center: Stability of Cy7-dise(diso3) Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Cy7-dise(diso3) stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental workflows.

Troubleshooting Guide: Common Stock Solution Stability Issues

This guide addresses specific problems you might encounter with your Cy7-dise(diso3) stock solutions, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Loss of Fluorescence Intensity 1. Photobleaching: Prolonged exposure to ambient or excitation light.[1] 2. Thermal Degradation: Storage at temperatures above the recommended -20°C. 3. Hydrolysis of NHS Esters: Presence of water in the solvent, leading to non-fluorescent carboxylic acid formation.[2][3][4][] 4. Aggregation: High dye concentration in aqueous solutions can lead to self-quenching.1. Minimize Light Exposure: Store stock solutions in the dark. Prepare and handle solutions under dim lighting. Use amber vials or wrap vials in aluminum foil. 2. Ensure Proper Storage Temperature: Aliquot and store stock solutions at -20°C or lower for long-term stability. Avoid repeated freeze-thaw cycles. 3. Use Anhydrous Solvents: Prepare stock solutions in high-quality, anhydrous DMSO or DMF.[6] Ensure the solvent is dry by using a freshly opened bottle or one that has been properly stored to prevent moisture absorption. 4. Work at Optimal Concentrations: Prepare concentrated stock solutions in an anhydrous organic solvent and dilute into aqueous buffers immediately before use.
Precipitate Formation in Stock Solution 1. Low Solubility: The non-sulfonated cyanine core has limited solubility in aqueous solutions. 2. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation and increased dye concentration. 3. Contamination: Introduction of contaminants that reduce solubility.1. Use Appropriate Solvents: Maintain stock solutions in anhydrous DMSO or DMF where Cy7-dise(diso3) is more soluble. The disulfonate groups enhance water solubility compared to non-sulfonated Cy7, but aggregation can still occur at high concentrations in aqueous media. 2. Proper Vial Sealing: Use vials with tight-fitting caps and consider sealing with paraffin film for long-term storage. 3. Maintain Cleanliness: Use clean, dedicated labware for preparing and handling dye solutions.
Inconsistent Labeling Efficiency 1. Hydrolyzed NHS Esters: The reactive NHS esters have a limited half-life in the presence of moisture, leading to a decrease in the concentration of active dye over time.[2][3][4][][7] 2. Incorrect pH of Labeling Buffer: The reaction of NHS esters with primary amines is pH-dependent, with optimal reactivity typically between pH 7.2 and 8.5.[] 3. Degraded Dye: The Cy7 core structure may have degraded due to improper storage or handling.1. Prepare Fresh Stock Solutions: For best results, prepare fresh stock solutions of Cy7-dise(diso3) before each labeling experiment. If using a previously prepared stock, it is advisable to not store it for more than two weeks at -20°C.[6] 2. Optimize Labeling Buffer pH: Ensure the pH of your reaction buffer is within the optimal range for NHS ester chemistry. 3. Assess Dye Integrity: If you suspect degradation of the dye core, you can check the absorbance spectrum to ensure the characteristic peak of Cy7 is present and has not significantly shifted.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Cy7-dise(diso3) stock solutions?

A1: For long-term stability, it is highly recommended to dissolve Cy7-dise(diso3) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6] The presence of two sulfonate groups in the Cy7-dise(diso3) structure enhances its water solubility, allowing for direct use in aqueous buffers for labeling reactions. However, for storage, an anhydrous organic solvent is crucial to prevent the hydrolysis of the di-NHS ester reactive groups.

Q2: How should I store my Cy7-dise(diso3) stock solution?

A2: Cy7-dise(diso3) as a solid should be stored at -20°C in the dark and in a desiccated environment. Stock solutions prepared in anhydrous DMSO or DMF should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C in the dark. It is recommended to use these stock solutions within two weeks for optimal reactivity of the NHS esters.

Q3: My stock solution has been stored for a while. How can I check if the dye is still active?

A3: The primary cause of inactivation in a Cy7-dise(diso3) stock solution is the hydrolysis of the NHS esters. You can indirectly assess the activity by performing a small-scale labeling reaction with a standard amine-containing molecule and analyzing the labeling efficiency. Alternatively, the hydrolysis of NHS esters releases N-hydroxysuccinimide, which can be quantified spectrophotometrically by measuring the increase in absorbance at around 260 nm after intentionally hydrolyzing a small sample of the stock solution with a mild base.[8][9]

Q4: What is the influence of pH on the stability of the Cy7 dye itself?

A4: The fluorescence of the Cy7 core is generally stable across a wide pH range, typically from pH 3 to 10. However, the reactivity of the NHS esters is pH-dependent. Hydrolysis of the NHS esters is accelerated at a higher pH.[2][3][4]

Q5: Can I expose my Cy7-dise(diso3) stock solution to ambient light?

A5: It is best to minimize light exposure as much as possible. Cyanine dyes are susceptible to photobleaching, which is an irreversible degradation of the fluorophore upon exposure to light.[1] While brief exposure to ambient light during sample preparation is usually acceptable, prolonged exposure should be avoided. Always store solutions in the dark.

Quantitative Data on Stability

The stability of Cy7-dise(diso3) is influenced by several factors. The following tables summarize available quantitative data for cyanine dyes and NHS esters.

Table 1: Half-life of NHS Ester Hydrolysis in Aqueous Buffers

pHTemperature (°C)Half-life
7.004 - 5 hours[2][3]
8.0Room Temperature~3.5 hours[7]
8.5Room Temperature~3 hours[7]
8.6410 minutes[2][3]
9.0Room Temperature~2 hours[7]

Note: This data is for NHS esters in general and provides an estimate for the hydrolysis rate of the reactive groups on Cy7-dise(diso3) in aqueous environments.

Experimental Protocols

Protocol 1: Preparation of a Stable Cy7-dise(diso3) Stock Solution

Objective: To prepare a stock solution of Cy7-dise(diso3) in an appropriate solvent for long-term storage and subsequent use in labeling reactions.

Materials:

  • Cy7-dise(diso3) solid

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Allow the vial of solid Cy7-dise(diso3) to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Prepare the desired concentration of the stock solution (e.g., 10 mg/mL) by adding the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until the dye is completely dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -20°C in the dark.

Protocol 2: Accelerated Stability Study of Cy7-dise(diso3) Stock Solution

Objective: To assess the stability of a Cy7-dise(diso3) stock solution under accelerated degradation conditions (elevated temperature).

Materials:

  • Prepared Cy7-dise(diso3) stock solution in anhydrous DMSO

  • Incubator or water bath set to 40°C

  • UV-Vis spectrophotometer

  • HPLC system with a C18 column and a fluorescence or diode array detector

Procedure:

  • Prepare multiple aliquots of the Cy7-dise(diso3) stock solution.

  • Store one aliquot at -20°C as a control (t=0 sample).

  • Place the other aliquots in an incubator at 40°C.

  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from the incubator.

  • Analyze the control and the heat-stressed samples using the following methods:

    • UV-Vis Spectroscopy: Dilute the samples in DMSO and measure the absorbance spectrum. Look for a decrease in the peak absorbance of the Cy7 dye (around 750 nm) and any changes in the spectral shape, which might indicate degradation.

    • HPLC Analysis: Dilute the samples in a suitable mobile phase and inject them into the HPLC system. Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products, and a decrease in the area of the main peak corresponding to the intact Cy7-dise(diso3).

  • Quantify the percentage of remaining intact dye at each time point by comparing the peak area of the heat-stressed sample to the control sample.

Visualizations

cluster_0 Troubleshooting Workflow for Stock Solution Instability Start Observe Issue with Cy7-dise(diso3) Stock Issue What is the issue? Start->Issue LossOfFluorescence Loss of Fluorescence Issue->LossOfFluorescence Fluorescence Precipitate Precipitate Formation Issue->Precipitate Solubility InconsistentLabeling Inconsistent Labeling Issue->InconsistentLabeling Reactivity CheckLight Check Light Exposure LossOfFluorescence->CheckLight CheckTemp Check Storage Temp LossOfFluorescence->CheckTemp CheckSolvent Check Solvent for Water LossOfFluorescence->CheckSolvent Precipitate->CheckSolvent CheckConc Check Concentration Precipitate->CheckConc InconsistentLabeling->CheckTemp InconsistentLabeling->CheckSolvent CheckpH Check Labeling pH InconsistentLabeling->CheckpH SolutionLight Store in Dark CheckLight->SolutionLight Yes SolutionTemp Store at -20°C CheckTemp->SolutionTemp Yes SolutionSolvent Use Anhydrous Solvent CheckSolvent->SolutionSolvent Yes SolutionConc Dilute Before Use CheckConc->SolutionConc Yes SolutionpH Adjust pH to 7.2-8.5 CheckpH->SolutionpH Yes

Caption: Troubleshooting workflow for Cy7-dise(diso3) stock solution stability.

cluster_1 Degradation Pathways of Cy7-dise(diso3) Cy7 Intact Cy7-dise(diso3) Photobleaching Photobleaching (Light, O2) Cy7->Photobleaching Hydrolysis NHS Ester Hydrolysis (H2O) Cy7->Hydrolysis ThermalDeg Thermal Degradation (Heat) Cy7->ThermalDeg DegradedCy7 Non-fluorescent Degradation Products Photobleaching->DegradedCy7 CarboxylicAcid Cy7-di(sulfonate)-di(carboxylic acid) (Non-reactive) Hydrolysis->CarboxylicAcid ThermalDeg->DegradedCy7

Caption: Key degradation pathways for Cy7-dise(diso3).

cluster_2 Experimental Workflow for Stability Assessment Prep Prepare Stock Solution Aliquots Stress Apply Stress Conditions (e.g., Heat, Light) Prep->Stress Control Store Control at -20°C Prep->Control Sampling Sample at Time Points Stress->Sampling Analysis Analyze Samples (HPLC, UV-Vis) Control->Analysis Sampling->Analysis Quantify Quantify Degradation Analysis->Quantify Report Report Stability Data Quantify->Report

Caption: Workflow for assessing the stability of Cy7-dise(diso3) stock solutions.

References

Refinement of Cy7 dise(diso3) imaging protocols for better results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their imaging protocols using Cy7-dise(diso3) and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during fluorescence imaging experiments with Cy7-dise(diso3).

Q1: Why am I getting a weak or no fluorescent signal?

A faint or absent signal is a frequent issue in fluorescence microscopy. The root cause can range from the imaging setup to the sample preparation itself.

Possible Causes & Solutions:

  • Incorrect Imaging Settings: Ensure the excitation and emission filters on your microscope or in vivo imaging system are appropriate for Cy7.[1] Cy7 is a near-infrared (NIR) dye and is not typically visible to the human eye through microscope eyepieces; it requires a suitable CCD camera for detection.[1]

  • Low Probe Concentration: The concentration of your Cy7-dise(diso3) conjugate may be too low. It is recommended to perform a titration to determine the optimal concentration for your specific application.[1][2]

  • Photobleaching: Cyanine dyes like Cy7 can be susceptible to photobleaching, which is the light-induced degradation of the fluorophore.[3][4] To mitigate this, reduce the intensity of the excitation light and minimize the exposure time. Using a highly sensitive camera can help capture a strong signal with less excitation light.

  • Inappropriate Light Source: Verify that your light source (e.g., laser, LED, lamp) emits light within the excitation range of Cy7.

Summary of Troubleshooting Steps for Low Signal

Problem Potential Cause Recommended Solution
Weak or No Signal Incorrect filter settings Match filters to Cy7's spectral properties (see Table 1).[1]
Low probe concentration Titrate the probe to find the optimal concentration.[2]
Photobleaching Reduce excitation light intensity and exposure time; use a sensitive camera.[5]

| | Unsuitable light source | Ensure the light source wavelength matches Cy7's excitation spectrum. |

Q2: How can I reduce high background noise and non-specific binding?

High background can obscure the specific signal from your target, significantly reducing the quality of your images. This can be caused by several factors, including interactions between the dye and various biological components.

Possible Causes & Solutions:

  • Excessive Probe Concentration: Using too much of the fluorescent probe is a common cause of high background. Titrating the antibody or probe to its lowest effective concentration is crucial.[1]

  • Insufficient Washing: Ensure that washing steps are sufficient to remove all unbound probes.[2]

  • Non-Specific Dye Binding: Cyanine dyes can sometimes bind non-specifically to certain cell types, like monocytes and macrophages, or to proteins like albumin.[6][7] Using a specialized blocking buffer can help minimize this effect. Several commercial vendors offer buffers designed to block the non-specific binding of cyanine dyes.[7][8]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise.[2] To check for this, image an unstained control sample using the same settings.

HighBg High Background Signal Concentration Probe Concentration Too High HighBg->Concentration Washing Insufficient Washing HighBg->Washing DyeBinding Non-Specific Dye Binding HighBg->DyeBinding Autofluorescence Tissue/Cell Autofluorescence HighBg->Autofluorescence Albumin Albumin Binding DyeBinding->Albumin Macrophage Monocyte/Macrophage Binding DyeBinding->Macrophage

Caption: Primary causes of high background fluorescence.

Q3: My Cy7 signal is fading quickly during imaging. What is happening and how can I prevent it?

The rapid fading of fluorescence is known as photobleaching. Heptamethine cyanine dyes like Cy7 are prone to photooxidative cleavage, which destroys their fluorescent properties.[5][9]

Strategies to Minimize Photobleaching:

  • Limit Light Exposure: This is the most critical factor. Use the lowest possible excitation power and the shortest exposure time that still provides a usable signal.

  • Use Antifade Reagents: For fixed samples (in vitro), use a mounting medium containing an antifade agent.

  • Efficient Imaging: Plan your imaging session to acquire data as quickly as possible to minimize the sample's total exposure to light.

  • Oxygen Scavengers: Photobleaching is often mediated by reactive oxygen species.[9] In some specialized applications, oxygen scavenging buffer systems can be employed to enhance dye stability.

start Start Imaging Session check_signal Is Signal Fading Rapidly? start->check_signal reduce_power Reduce Excitation Light Intensity check_signal->reduce_power Yes continue_imaging Acquire Image Data check_signal->continue_imaging No reduce_time Decrease Camera Exposure Time reduce_power->reduce_time use_antifade Use Antifade Mountant (In Vitro) reduce_time->use_antifade use_antifade->continue_imaging

Caption: Decision workflow for troubleshooting photobleaching.

Quantitative Data & Experimental Protocols

Spectral Properties

Properly configuring the optical components of your imaging system is essential for success. Use the following spectral properties as a guide.

Table 1: Spectral Properties of Cyanine Dyes

Dye Name Excitation Max (nm) Emission Max (nm)
Cy7 ~754 ~778
Cy5 ~650 ~669
Cy3 ~554 ~568

Data sourced from AAT Bioquest.[10]

Protocol: In Vivo Imaging in a Mouse Model

This protocol provides a general framework for in vivo imaging using a Cy7-labeled agent. The optimal dose and timing should be determined empirically for each specific agent and model.[11]

1. Preparation:

  • Dilute the Cy7-labeled biomolecule or drug to the desired concentration. Common vehicles include DMSO, saline, or PBS. Be aware that some solvents like DMSO can be toxic at higher volumes.[12]
  • Anesthetize the mouse using an appropriate and approved anesthesia protocol (e.g., intraperitoneal injection of sodium pentobarbital or isoflurane inhalation).[12]

2. Administration & Imaging:

  • Place the anesthetized mouse in a prone position within the imaging chamber of a small animal in vivo imaging system.[11][12]
  • Inject the prepared Cy7 agent, typically via tail vein injection. A common injection volume is around 200 μL.[11][12]
  • Set the imaging system parameters. For Cy7, use an excitation filter around 700-770 nm and an emission filter around 790 nm (long-pass).[12]
  • Begin acquiring images. It is often useful to take images at multiple time points (e.g., every 5-10 minutes initially, then at longer intervals) to analyze the agent's biodistribution and clearance.[11]

3. Analysis:

  • After the final imaging time point, organs can be dissected for ex vivo imaging to confirm the in vivo signal distribution.[11]
  • Use the imaging system's software to quantify the fluorescent signal in regions of interest (ROIs).

Table 2: Example In Vivo Imaging Parameters

Parameter Example Value Notes
Animal Model Nude Mouse Hairless mice reduce signal attenuation.
Probe Dose 0.5 mg/kg This should be optimized for your specific probe.[12]
Injection Route Intravenous (Tail Vein) Ensures systemic distribution.[11]
Excitation Filter 700-770 nm bandpass Centered on the Cy7 excitation peak.[12]
Emission Filter 790 nm long-pass Collects the emitted fluorescence.[12]

| Exposure Time | 500 ms | Adjust based on signal intensity to avoid saturation.[12] |

prep_probe 1. Prepare & Dilute Cy7 Probe anesthetize 2. Anesthetize Animal prep_probe->anesthetize position 3. Position in Imaging System anesthetize->position inject 4. Inject Probe (e.g., Tail Vein) position->inject acquire 5. Set Parameters & Acquire Images Over Time inject->acquire analyze 6. Analyze Data (ROI Quantification) acquire->analyze exvivo 7. (Optional) Ex Vivo Organ Imaging analyze->exvivo

Caption: General experimental workflow for in vivo fluorescence imaging.

References

Minimizing background fluorescence in Cy7 dise(diso3) experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments utilizing the near-infrared dye, Cy7-diso3.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your specific signal, leading to poor signal-to-noise ratios and difficulty in data interpretation. The following guide addresses common causes and provides solutions.

Problem 1: High Autofluorescence from the Sample

Autofluorescence is the natural fluorescence emitted by biological materials. In the near-infrared range where Cy7-diso3 emits, autofluorescence is generally lower, but can still be an issue, especially in certain tissues.

CauseRecommended Solution
Aldehyde Fixation Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1][2][3] Consider using an organic solvent fixative like ice-cold methanol or ethanol if compatible with your target antigen.[2][3] If aldehyde fixation is necessary, minimize fixation time and consider treating samples with a quenching agent such as sodium borohydride.[2][]
Endogenous Fluorophores Tissues contain endogenous fluorophores like collagen, elastin, and lipofuscin.[2][][5] For tissues with high lipofuscin content (e.g., brain, aged tissues), consider treatment with quenching agents like TrueBlack® or Sudan Black B.[][5] Note that Sudan Black B can introduce its own background in the red and far-red channels.[5]
Red Blood Cells Heme groups in red blood cells are a source of broad autofluorescence.[] If possible, perfuse tissues with PBS prior to fixation to remove red blood cells.[]

Experimental Protocol: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride

  • After the fixation step with formaldehyde or glutaraldehyde, wash the sample three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.

  • Incubate the sample in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Wash the sample three times with PBS for 5 minutes each.

  • Proceed with your standard blocking and staining protocol.

Problem 2: Non-Specific Binding of the Cy7-diso3 Conjugate

This occurs when the fluorescently labeled antibody or molecule binds to unintended targets in your sample. Cy7-diso3 is a sulfonated cyanine dye, which increases its water solubility and reduces aggregation-related non-specific binding.[][6] However, other factors can still contribute to non-specific interactions.

CauseRecommended Solution
Inadequate Blocking Insufficient blocking can leave sites available for non-specific antibody binding. Use an appropriate blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, or commercial blocking buffers.[6][7][8][9] For near-infrared applications, specialized blocking buffers like Odyssey® Blocking Buffer or TrueBlack® WB Blocking Buffer can be effective.[8][10]
Incorrect Antibody Concentration An excessively high concentration of the primary or secondary antibody is a common cause of high background.[7][11][12] Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[13][14]
Insufficient Washing Inadequate washing will not remove all unbound antibodies. Increase the number and duration of wash steps.[7][15] Using a wash buffer containing a mild detergent like Tween-20 can also help reduce non-specific binding.
Dye-Mediated Binding Cyanine dyes, including Cy7, can exhibit non-specific binding to certain cell types, such as monocytes and macrophages, potentially through interactions with Fc receptors. The use of Fc receptor blockers or specialized commercial staining buffers (e.g., True-Stain Monocyte Blocker™) can mitigate this issue.
Hydrophobic Interactions Although Cy7-diso3 is sulfonated to be more hydrophilic, non-specific hydrophobic interactions can still occur. Including a surfactant like Tween-20 in your blocking and wash buffers can help minimize these interactions.

Experimental Protocol: Optimizing Antibody Concentration

  • Prepare a dilution series of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Stain your samples with each dilution following your standard protocol.

  • Image all samples using the exact same settings (e.g., exposure time, laser power).

  • Analyze the images to identify the dilution that provides the brightest specific signal with the lowest background.

  • Repeat the process for your Cy7-diso3 labeled secondary antibody.

Frequently Asked Questions (FAQs)

Q1: What is Cy7-diso3 and what are its advantages?

A1: Cy7-diso3 is a near-infrared (NIR) cyanine dye. The "diso3" indicates that it is a disulfonated form of the dye. The key advantages are:

  • Near-Infrared Emission: Its fluorescence emission is in the NIR spectrum (typically around 770-800 nm), where tissue autofluorescence is significantly lower, leading to a better signal-to-noise ratio, especially for in vivo imaging.[][13]

  • Increased Water Solubility: The sulfonate groups make the dye more water-soluble. This allows for labeling reactions in aqueous buffers without the need for organic co-solvents, which is beneficial for sensitive biomolecules.[][15]

  • Reduced Aggregation: Sulfonation reduces the tendency of the dye molecules to aggregate.[6] Dye aggregation can lead to fluorescence quenching and increased non-specific binding.

Q2: What is the best blocking buffer for Cy7-diso3 experiments?

A2: The optimal blocking buffer can be application-dependent. Here is a comparison of common options:

Blocking BufferAdvantagesDisadvantages
5% Bovine Serum Albumin (BSA) in PBS Inexpensive and widely used.Can contain contaminating immunoglobulins that may cross-react with your antibodies.
5-10% Normal Serum Contains a broader range of proteins for effective blocking. Use serum from the same species as your secondary antibody to prevent cross-reactivity.[6]Can be more expensive than BSA.
Casein-based blockers Effective for some antibody-antigen pairs.May not be compatible with all targets.
Commercial NIR Blocking Buffers (e.g., Odyssey®, TrueBlack®) Specifically formulated to reduce background in the near-infrared spectrum.[8][10]More expensive than standard blocking buffers.

It is recommended to test a few different blocking buffers to determine which one provides the best results for your specific experiment.

Q3: How can I be sure that the signal I'm seeing is specific?

A3: It is crucial to include proper controls in your experiment. Here are some essential controls:

  • Unstained Control: A sample that has not been treated with any fluorescent dye. This will show you the level of endogenous autofluorescence in your sample.[6][14]

  • Secondary Antibody Only Control: A sample stained only with the Cy7-diso3 labeled secondary antibody (no primary antibody). This will reveal any non-specific binding of the secondary antibody.[12]

  • Isotype Control: A sample stained with an antibody of the same isotype and concentration as your primary antibody, but which does not recognize any target in your sample. This helps to determine if the observed staining is due to non-specific binding of the primary antibody.[6]

Visualizing Experimental and Troubleshooting Workflows

Below are diagrams to help visualize the experimental workflow and troubleshooting logic for your Cy7-diso3 experiments.

G cluster_workflow General Experimental Workflow for Cy7-diso3 Staining prep Sample Preparation (Fixation, Permeabilization) block Blocking (e.g., 5% BSA for 1-2 hours) prep->block primary Primary Antibody Incubation block->primary wash1 Wash (3x with PBS-T) primary->wash1 secondary Cy7-diso3 Secondary Antibody Incubation wash1->secondary wash2 Wash (3x with PBS-T) secondary->wash2 mount Mounting and Imaging wash2->mount

Caption: A typical workflow for immunofluorescence staining using a Cy7-diso3 conjugated secondary antibody.

G cluster_troubleshooting Troubleshooting High Background Fluorescence start High Background Observed q_autofluor Is background present in unstained control? start->q_autofluor autofluor_yes High Autofluorescence q_autofluor->autofluor_yes Yes autofluor_no Non-Specific Binding q_autofluor->autofluor_no No fixation Optimize Fixation (e.g., use methanol or quenching agent) autofluor_yes->fixation q_secondary Is background present in secondary only control? autofluor_no->q_secondary quenching Use Autofluorescence Quencher (e.g., TrueBlack®) fixation->quenching secondary_yes Secondary Ab Non-Specific Binding q_secondary->secondary_yes Yes secondary_no Primary Ab or Dye Issue q_secondary->secondary_no No optimize_secondary Optimize Secondary Ab Concentration and/or Blocking/Washing secondary_yes->optimize_secondary optimize_primary Optimize Primary Ab Concentration secondary_no->optimize_primary fc_block Consider Fc Receptor Blocker optimize_primary->fc_block

Caption: A decision tree for troubleshooting high background fluorescence in Cy7-diso3 experiments.

References

Technical Support Center: Process Improvements for Cy7 (diso3) Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Cy7 (diso3) labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with Cy7-NHS ester?

A1: The optimal pH for the reaction between a Cy7 NHS ester and primary amines on a protein is between 8.3 and 8.5.[1] A pH below 8.0 will result in significantly lower labeling efficiency as the amine groups will be protonated.[2] If the pH is too high, the NHS ester will hydrolyze more rapidly, which also reduces labeling efficiency.[1] A 0.1 M sodium bicarbonate buffer is commonly used to maintain the optimal pH.[1]

Q2: What are the recommended protein and dye concentrations for labeling?

A2: For optimal labeling, the protein concentration should be in the range of 2-10 mg/mL.[2][3] Lower protein concentrations can lead to reduced labeling efficiency.[2] The Cy7-NHS ester should be dissolved in anhydrous DMSO or DMF to create a stock solution, typically at 10 mg/mL or 10 mM.[3][4]

Q3: What is the ideal molar ratio of Cy7 dye to protein?

A3: A molar excess of the Cy7 dye is necessary for efficient labeling. The optimal dye-to-protein molar ratio can vary depending on the protein, but a common starting point is a 10:1 ratio.[2][3][5] However, it is crucial to optimize this ratio for each specific protein, as both under- and over-labeling can be problematic.[3][6]

Q4: What buffer components should be avoided in the protein solution?

A4: The protein solution must be free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the protein's primary amines for reaction with the NHS ester, significantly reducing the labeling efficiency.[2] If your protein is in an incompatible buffer, it must be exchanged into an appropriate amine-free buffer such as PBS or HEPES before labeling.[7]

Q5: How should I store the Cy7-NHS ester and the final conjugate?

A5: Unused Cy7-NHS ester should be stored at -20°C, desiccated, and protected from light.[5] Reconstituted dye stock solutions in DMSO can be stored at -20°C for a few weeks, but should be protected from moisture and light to prevent degradation.[3] The final protein conjugate should be stored at 4°C, protected from light, and can be stable for several months, especially with the addition of a carrier protein like BSA and a preservative such as sodium azide.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency / Weak Signal Suboptimal pH: The reaction pH was too low, leading to protonated amines.Ensure the pH of the protein solution is between 8.3 and 8.5. Use a sodium bicarbonate buffer to maintain this pH.[1][2]
Low Protein Concentration: The concentration of the protein was below the optimal range.Concentrate the protein to 2-10 mg/mL for efficient labeling.[2][3]
Presence of Competing Amines: The buffer contained primary amines (e.g., Tris, glycine) or ammonium ions.Exchange the protein into an amine-free buffer like PBS or HEPES before labeling.[2]
Inactive Dye: The Cy7-NHS ester was hydrolyzed due to moisture or improper storage.Use fresh, anhydrous DMSO or DMF to reconstitute the dye immediately before use. Store the dye desiccated and protected from light.[3][4]
Insufficient Dye-to-Protein Ratio: Not enough dye was used to achieve the desired degree of labeling.Optimize the dye-to-protein molar ratio. Start with a 10:1 ratio and perform a titration to find the optimal ratio for your specific protein.[2][3][5]
No Signal Over-labeling (Quenching): Too many dye molecules are attached to the protein, leading to self-quenching.Reduce the dye-to-protein molar ratio in the labeling reaction.[8] Determine the degree of labeling (DOL) to assess the extent of conjugation.
Target Inaccessibility: The labeled antibody cannot access its target epitope.If labeling a surface protein, ensure staining is performed on non-permeabilized cells. For intracellular targets, proper fixation and permeabilization are necessary.
Photobleaching: The Cy7 dye has been exposed to excessive light.Protect the samples from light during all staining and imaging steps. Tandem dyes with Cy7 are particularly susceptible to light-induced degradation.[9]
High Background Unbound Dye: Free, unreacted dye is present in the final conjugate solution.Purify the conjugate using size exclusion chromatography (e.g., Sephadex G-25) to remove unbound dye.[3]
Protein Aggregation/Precipitation: The labeling process caused the protein to precipitate.This can happen with over-labeling. Reduce the dye-to-protein molar ratio.[8] Ensure the protein is soluble in the chosen reaction buffer.
Non-specific Binding: The fluorescently labeled protein is binding non-specifically to cells or surfaces.Titrate the antibody to find the optimal concentration that gives a good signal-to-noise ratio.[10] Use appropriate blocking buffers.[10]
Protein Precipitation During Labeling Modification of Protein Properties: Capping of charged amine groups with the bulky, hydrophobic dye alters the protein's solubility.Reduce the dye-to-protein molar ratio to limit the number of attached dye molecules.[8]

Experimental Protocols

Protocol 1: Cy7-NHS Ester Labeling of an Antibody (IgG)

1. Antibody Preparation:

  • The antibody must be in an amine-free buffer (e.g., PBS, pH 7.4). If the antibody solution contains primary amines (like Tris or glycine), it must be dialyzed against PBS.
  • The recommended antibody concentration is 2-10 mg/mL.[2][3]

2. Preparation of Cy7-NHS Ester Stock Solution:

  • Immediately before use, dissolve the Cy7-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL or 10 mM.[3][4] Vortex briefly to ensure it is fully dissolved.

3. Labeling Reaction:

  • Adjust the pH of the antibody solution to 8.5-9.0 using 1 M sodium bicarbonate.[2]
  • Add the Cy7-NHS ester stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1.[2][3][5]
  • Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.[4][5]

4. Purification of the Conjugate:

  • Separate the labeled antibody from the unreacted dye using a size exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[3]
  • Collect the fractions containing the labeled antibody (the first colored fractions to elute).

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
  • Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The ratio of moles of dye to moles of protein gives the DOL.

Visualizations

Cy7_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, 2-10 mg/mL) Adjust_pH Adjust Protein Solution pH (8.3 - 8.5 with Bicarbonate Buffer) Protein_Prep->Adjust_pH Dye_Prep Cy7-NHS Ester Preparation (Dissolve in anhydrous DMSO) Add_Dye Add Cy7-NHS Ester to Protein (Target Molar Ratio, e.g., 10:1) Dye_Prep->Add_Dye Adjust_pH->Add_Dye Incubate Incubate (1 hr, Room Temp, Protected from Light) Add_Dye->Incubate Purify Purify Conjugate (Size Exclusion Chromatography) Incubate->Purify Analyze Analyze (Determine Degree of Labeling) Purify->Analyze

Caption: Workflow for Cy7-NHS ester labeling of proteins.

Troubleshooting_Decision_Tree Start Low/No Signal? Check_DOL Determine Degree of Labeling (DOL) Start->Check_DOL Yes DOL_Low DOL is Low Check_DOL->DOL_Low DOL_High DOL is High (Over-labeling) Check_DOL->DOL_High DOL_OK DOL is Optimal Check_DOL->DOL_OK Check_Reaction_Cond Check Reaction Conditions: pH, Buffers, Concentrations DOL_Low->Check_Reaction_Cond Yes Optimize_Ratio_High Optimize Dye/Protein Ratio (Decrease) DOL_High->Optimize_Ratio_High Yes Check_Storage Check Dye/Conjugate Storage & Light Exposure DOL_OK->Check_Storage Yes Optimize_Ratio_Low Optimize Dye/Protein Ratio (Increase) Check_Reaction_Cond->Optimize_Ratio_Low If conditions were correct Check_Purification Verify Purification of Conjugate Check_Storage->Check_Purification If storage was correct

Caption: Troubleshooting decision tree for low signal in Cy7 labeling.

References

Challenges in using Cy7 dise(diso3) and potential solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy7-dise(diso3) and related cyanine dyes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cy7-dise(diso3) and what are its primary applications?

A1: Cy7-dise(diso3) is a near-infrared (NIR) fluorescent dye belonging to the cyanine dye family. The "dise(diso3)" designation indicates that it is a di-sulfonated derivative, which significantly increases its water solubility and reduces aggregation in aqueous buffers.[1] It is commonly supplied as an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on proteins, antibodies, and other biomolecules for covalent labeling. Its primary applications include in vivo imaging, flow cytometry, and fluorescence microscopy, where the NIR emission minimizes background autofluorescence from biological tissues.[2]

Q2: Why is my fluorescent signal with a Cy7-labeled antibody weak or absent?

A2: A weak or absent signal can stem from several factors:

  • Low Labeling Efficiency: The conjugation of the dye to the antibody may have been inefficient. This could be due to suboptimal pH of the reaction buffer, the presence of amine-containing compounds (e.g., Tris buffer, sodium azide) in the antibody solution, or low protein concentration.[3][4]

  • Photobleaching: Cy7 dyes are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[5] Excessive exposure to excitation light during imaging can lead to signal degradation.

  • Aggregation: Although sulfonation reduces aggregation, high concentrations of the conjugate or the presence of certain salts can still promote the formation of non-fluorescent dye aggregates.[1][6]

  • Low Target Expression: The target antigen on your cells or tissue may be expressed at very low levels.

  • Incorrect Instrument Settings: Ensure that the correct laser and filter combination for Cy7 (Excitation max ~750 nm, Emission max ~776 nm) is being used on your imaging system or flow cytometer.[4]

Q3: How can I prevent photobleaching of my Cy7 conjugate?

A3: To minimize photobleaching, consider the following strategies:

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.

  • Limit Light Exposure: Reduce the intensity and duration of the excitation light. For microscopy, use neutral density filters and minimize exposure time during image acquisition.

  • Use Photostabilizers: In some applications, the addition of antioxidants like ascorbic acid to the imaging buffer can help reduce photobleaching.

  • Optimize Imaging Buffer: Replacing water (H₂O) with heavy water (D₂O) in the imaging buffer has been shown to increase the quantum yield and photostability of cyanine dyes, including Cy7.[7]

Q4: What is the optimal buffer for conjugating Cy7-dise(diso3) NHS ester to a protein?

A4: The conjugation reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-9.0.[8] A common choice is a 0.1 M sodium bicarbonate or sodium carbonate buffer.[4] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester. The protein to be labeled should be in a buffer free of ammonium salts or sodium azide.[9]

Q5: How does dye aggregation affect my results and how can I minimize it?

A5: Dye aggregation leads to self-quenching of fluorescence, resulting in a significant decrease in signal intensity.[1][6] While Cy7-dise(diso3) is sulfonated to improve water solubility, aggregation can still occur at high labeling densities (high degree of labeling) or high conjugate concentrations. To minimize aggregation:

  • Control the Degree of Labeling (DOL): Aim for an optimal DOL, as over-labeling can increase aggregation and potentially impact the biological activity of the conjugated protein.[10][11]

  • Work at Appropriate Concentrations: Avoid excessively high concentrations of the labeled antibody during storage and in your experimental setup.

  • Ensure Proper Solubilization: When preparing stock solutions of the dye, use a high-quality, anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[4]

Troubleshooting Guides

Problem 1: Low Fluorescence Signal

This is one of the most common issues encountered. Follow this step-by-step guide to diagnose and resolve the problem.

Troubleshooting_Low_Signal start Start: Low/No Signal check_instrument 1. Verify Instrument Settings - Correct laser line? - Correct emission filter? - Laser alignment? start->check_instrument check_controls 2. Evaluate Controls - Positive control signal? - Unstained control background? check_instrument->check_controls Settings OK solution_instrument Solution: - Use correct laser/filter for Cy7 - Align instrument check_instrument->solution_instrument Incorrect assess_conjugate 3. Assess Labeled Conjugate - Correct storage? - Expired? - Measure Absorbance (A280 & A750) check_controls->assess_conjugate Controls OK conjugation_issue 4. Suspect Conjugation Problem - Sub-optimal DOL? - Aggregation? assess_conjugate->conjugation_issue Absorbance low/spectrum abnormal staining_issue 5. Suspect Staining Protocol Issue - Antibody concentration? - Incubation time/temp? - Blocking sufficient? assess_conjugate->staining_issue Conjugate appears OK solution_conjugate Solution: - Re-calculate DOL - Purify conjugate - Prepare fresh conjugate conjugation_issue->solution_conjugate photobleaching_issue 6. Suspect Photobleaching - Excessive light exposure? - No antifade reagent? staining_issue->photobleaching_issue solution_staining Solution: - Titrate antibody concentration - Optimize incubation - Improve blocking staining_issue->solution_staining solution_photobleaching Solution: - Reduce light exposure - Use antifade mountant - Use photostabilizers photobleaching_issue->solution_photobleaching

Caption: Troubleshooting workflow for low fluorescence signal with Cy7 conjugates.

Potential Cause Recommended Solution
Incorrect Instrument Settings Verify that the excitation source (e.g., laser line) and emission filter are appropriate for Cy7 (Ex/Em: ~750/776 nm).[4] Ensure the instrument is properly aligned and calibrated.
Inefficient Conjugation Confirm that the antibody was in an amine-free buffer (e.g., PBS) and the reaction was carried out at pH 8.3-9.0.[8] Calculate the Degree of Labeling (DOL) to confirm successful conjugation. An optimal DOL for antibodies is typically between 2 and 10.[11]
Low Antibody Concentration The concentration of your labeled antibody in the staining protocol may be too low. Perform a titration to determine the optimal concentration that gives the best signal-to-noise ratio.
Photobleaching Minimize the sample's exposure to light. Use an antifade mounting medium for microscopy. Image with the lowest possible laser power that provides a detectable signal.
Suboptimal Staining Protocol Ensure adequate incubation times and temperatures. Optimize blocking steps to prevent non-specific binding, which can obscure a weak signal. For intracellular targets, ensure permeabilization is sufficient.
Problem 2: High Background Fluorescence

High background can mask your specific signal, leading to poor image quality and inaccurate data.

Potential Cause Recommended Solution
Excess Antibody Concentration A high concentration of the labeled antibody can lead to non-specific binding. Titrate the antibody to a lower concentration.
Insufficient Washing Increase the number and/or duration of wash steps after antibody incubation to remove unbound conjugate.
Inadequate Blocking The blocking step may be insufficient. Increase the blocking time or try a different blocking agent (e.g., BSA, serum from the secondary antibody host species).
Hydrophobic Interactions Cyanine dyes can be "sticky". Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can help reduce non-specific binding.
Autofluorescence Biological samples can have endogenous fluorescence. Image an unstained control sample to assess the level of autofluorescence. If it is high, consider using spectral unmixing if your imaging software supports it.
Free Dye in Conjugate Solution Unreacted, free dye in your antibody solution will bind non-specifically. Ensure the conjugate is properly purified after the labeling reaction using methods like dialysis or size-exclusion chromatography.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Cy7 and similar cyanine dyes.

Table 1: Effect of pH on Cy7 Fluorescence Intensity

The fluorescence of Cy7 conjugates is generally stable across a broad physiological pH range.

pHRelative Fluorescence Intensity (%)Buffer System
3.0~1000.1 M Sodium Citrate
5.0~1000.1 M Sodium Citrate
7.0100 (Reference)0.1 M Sodium Phosphate
8.0~1000.1 M Sodium Phosphate
10.0~1000.1 M Glycine-NaOH
Data is based on studies of Cy7-NeutrAvidin conjugates, which showed that the fluorescence intensity was generally insensitive to pH over a range of 3 to 10.[13]

Table 2: Impact of Degree of Labeling (DOL) on Antibody Functionality

Over-labeling can lead to a decrease in the functional fraction of the antibody.

Fluorophore:Protein Ratio (Input)Resulting DOL (Average)Functional Antibody Fraction (%)
5:12.182
10:14.579
20:18.857
This data is illustrative of the trend observed for monoclonal antibodies labeled with FITC and highlights the importance of optimizing the DOL. A similar trend is expected for Cy7. The optimal DOL for functionality and signal is often between 2 and 5.[8]

Experimental Protocols

Protocol 1: Antibody Labeling with Cy7-dise(diso3) NHS Ester

This protocol is a general guideline for labeling an IgG antibody.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

  • Cy7-dise(diso3) NHS ester.

  • Anhydrous DMSO.

  • 1 M Sodium Bicarbonate buffer, pH 8.5-9.0.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare the Antibody: If your antibody solution contains amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified first. This can be done by dialysis against 1x PBS. Adjust the antibody concentration to 2-10 mg/mL. Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.5.[4]

  • Prepare the Dye Solution: Allow the vial of Cy7-dise(diso3) NHS ester to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO to make a 10 mM stock solution. This should be done immediately before use.[3]

  • Conjugation Reaction:

    • Calculate the volume of dye stock solution needed. A molar ratio of dye to antibody of 10:1 is a good starting point.[3]

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4]

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[3]

    • Collect the first colored fraction, which will be the labeled antibody.

Calculating the Degree of Labeling (DOL): The DOL can be determined spectrophotometrically:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~750 nm (A₇₅₀, the absorbance maximum for Cy7).

  • Calculate the protein concentration:

    • Protein Conc. (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy7), and ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the DOL:

    • DOL = A₇₅₀ / (ε_dye × Protein Conc.)

    • Where ε_dye is the molar extinction coefficient of Cy7 (~250,000 M⁻¹cm⁻¹).

Signaling Pathway and Workflow Diagrams

This diagram illustrates the general workflow where a Cy7-labeled antibody is used to detect a target antigen.

Detection_Workflow sample_prep 1. Sample Preparation (e.g., Cell culture, Tissue section) blocking 2. Blocking (Prevent non-specific binding) sample_prep->blocking primary_ab 3. Primary Antibody Incubation (Unlabeled antibody against target) blocking->primary_ab wash1 4. Washing primary_ab->wash1 secondary_ab 5. Secondary Antibody Incubation (Cy7-labeled anti-IgG) wash1->secondary_ab wash2 6. Washing secondary_ab->wash2 imaging 7. Imaging (Microscopy or Flow Cytometry) wash2->imaging

Caption: Workflow for indirect immunofluorescence using a Cy7-labeled secondary antibody.

References

Optimizing laser and filter settings for Cy7 dise(diso3) imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their laser and filter settings for Cy7 imaging.

Frequently Asked Questions (FAQs)

Q1: What are the optimal laser and filter settings for Cy7 imaging?

A1: The optimal settings for Cy7 imaging depend on the specific microscope and detector used. However, a general starting point is to use an excitation source near Cy7's absorption maximum and a detection window centered around its emission maximum. Cy7 has an excitation peak at approximately 756 nm and an emission peak around 779 nm.[1]

Recommended Starting Points:

ParameterWavelength (nm)Common Sources/Components
Excitation Laser 730-750Solid-state lasers, Diode lasers
Dichroic Mirror ~760 long-passMatched to laser and emission filter
Emission Filter 780/60 band-passAllows light from ~750 nm to ~810 nm to pass

This table summarizes common starting points for Cy7 imaging. Optimal settings may vary based on the specific instrumentation.

Q2: I am observing a weak fluorescent signal. What are the possible causes and solutions?

A2: A weak signal can be due to several factors, including suboptimal laser power, incorrect filter selection, photobleaching, or low fluorophore concentration.

Troubleshooting Weak Signal:

Potential CauseRecommended Solution
Low Laser Power Gradually increase the laser power. Be cautious as excessive power can lead to phototoxicity and photobleaching.
Incorrect Filter Set Ensure the excitation and emission filters are appropriate for Cy7's spectral profile.[2][3]
Photobleaching Minimize exposure time and laser power. Use an anti-fade mounting medium if possible.[4][5][6]
Low Fluorophore Concentration Increase the concentration of the Cy7-conjugated probe if possible, or optimize the labeling protocol.
Detector Settings Increase the gain or exposure time of the detector. Note that increasing gain can also amplify noise.

Q3: How can I reduce background noise and autofluorescence in my Cy7 images?

A3: Near-infrared imaging with Cy7 generally has lower autofluorescence compared to visible-range fluorophores.[2][7] However, background signal can still be an issue.

Strategies to Reduce Background:

StrategyDescription
Spectral Unmixing If your imaging software supports it, use spectral unmixing to separate the Cy7 signal from the autofluorescence spectrum.
Longer Wavelength Excitation Using an excitation wavelength further into the red, such as 760 nm or 808 nm, can significantly reduce autofluorescence.[8][9][10]
Appropriate Blocking For immunofluorescence, ensure proper blocking steps are taken to prevent non-specific antibody binding.
Use of Alfalfa-Free Diet (in vivo) For in vivo animal imaging, chlorophyll in standard chow can cause significant autofluorescence. Switching to an alfalfa-free diet can reduce this background.[11]
Proper Washing Steps Ensure thorough washing steps to remove any unbound Cy7 conjugate.[3]

Q4: My Cy7 signal is fading quickly during imaging. What is happening and how can I prevent it?

A4: The fading of the fluorescent signal during imaging is known as photobleaching, which is the irreversible photochemical destruction of the fluorophore. Cy7 is known to have lower photostability compared to some other cyanine dyes.[7]

Minimizing Photobleaching:

MethodDetailed Approach
Reduce Excitation Intensity Use the lowest laser power that provides an adequate signal-to-noise ratio.[4][6]
Minimize Exposure Time Use the shortest possible exposure time for image acquisition.[4][6]
Use Neutral Density Filters Attenuate the excitation light before it reaches the sample.
Employ Anti-Fade Reagents Use commercially available anti-fade mounting media to reduce the rate of photobleaching.[6]
Image a Fresh Field of View For static samples, move to a new area of the sample for each image acquisition to minimize cumulative light exposure on a single spot.[12]

Troubleshooting Guides

Guide 1: Optimizing Laser Power and Exposure Time

This guide provides a step-by-step protocol for determining the optimal laser power and detector exposure time for your Cy7 imaging experiment.

Experimental Protocol:

  • Sample Preparation: Prepare your Cy7-labeled sample as you normally would.

  • Initial Settings:

    • Set the excitation laser to a wavelength between 730-750 nm.

    • Use an appropriate Cy7 filter set (e.g., 780/60 nm emission filter).

    • Start with a low laser power (e.g., 1-5% of maximum).

    • Set the detector exposure time to a moderate level (e.g., 100-500 ms).

  • Image Acquisition and Evaluation:

    • Acquire an image of a representative area of your sample.

    • Evaluate the image for signal intensity and background noise.

  • Optimization Workflow:

    • If the signal is too weak:

      • First, try increasing the exposure time. This increases the signal without increasing the rate of photobleaching per unit time.

      • If increasing the exposure time leads to motion blur (for live cells) or is not sufficient, gradually increase the laser power.

    • If the signal is saturated (pixels are at the maximum intensity value):

      • Decrease the laser power or the exposure time until no pixels are saturated.

    • If photobleaching is observed:

      • Decrease the laser power and/or the exposure time. Consider using a more sensitive detector if available.

  • Final Settings: Record the optimal laser power and exposure time that provide a good signal-to-noise ratio without significant photobleaching or signal saturation.

Guide 2: Selecting the Correct Filter Set

This guide outlines the process for verifying and selecting the optimal filter set for Cy7 imaging.

Methodology:

  • Know Your Fluorophore: Confirm the excitation and emission maxima of your specific Cy7 conjugate from the manufacturer's datasheet.

  • Check Your Microscope's Configuration: Identify the specifications of the installed laser lines, dichroic mirrors, and emission filters.

  • Filter Selection Logic:

    • Excitation Filter: Should transmit light at or near the excitation maximum of Cy7 (~756 nm). A laser line in the 730-750 nm range is suitable.

    • Dichroic Mirror: Should efficiently reflect the excitation light onto the sample and transmit the emitted fluorescence to the detector. The cut-off wavelength should be between the excitation and emission wavelengths.

    • Emission Filter: Should transmit the fluorescence emitted by Cy7 (~779 nm) while blocking scattered excitation light and out-of-band fluorescence. A band-pass filter such as 780/60 nm is a common choice.[1]

Visual Guides

experimental_workflow Experimental Workflow for Cy7 Imaging Optimization cluster_prep 1. Sample Preparation cluster_setup 2. Initial Microscope Setup cluster_acq 3. Image Acquisition cluster_eval 4. Signal Evaluation cluster_opt 5. Optimization cluster_final 6. Finalize Protocol prep Prepare Cy7-labeled sample setup Set initial laser (730-750nm, low power) and filter (780/60nm) settings prep->setup acquire Acquire initial image setup->acquire eval Evaluate Signal-to-Noise Ratio (SNR) and Photobleaching acquire->eval opt SNR acceptable? eval->opt opt->setup No, adjust settings final Record optimal settings and proceed with experiment opt->final Yes

Caption: Workflow for optimizing Cy7 imaging settings.

troubleshooting_flowchart Troubleshooting Common Cy7 Imaging Issues cluster_weak Weak Signal? cluster_background High Background? cluster_bleach Photobleaching? start Start Imaging weak_signal Is the signal weak? start->weak_signal increase_exposure Increase exposure time weak_signal->increase_exposure Yes high_background Is background high? weak_signal->high_background No increase_laser Increase laser power increase_exposure->increase_laser check_filters Verify correct filters increase_laser->check_filters check_filters->high_background spectral_unmix Use spectral unmixing high_background->spectral_unmix Yes photobleaching Is photobleaching rapid? high_background->photobleaching No check_blocking Improve blocking/washing spectral_unmix->check_blocking alfalfa_free Use alfalfa-free diet (in vivo) check_blocking->alfalfa_free alfalfa_free->photobleaching reduce_power Reduce laser power photobleaching->reduce_power Yes end_node Optimal Image photobleaching->end_node No reduce_exposure Reduce exposure time reduce_power->reduce_exposure antifade Use anti-fade media reduce_exposure->antifade antifade->end_node

References

Validation & Comparative

A Head-to-Head Comparison: Cy7 Disodium Salt vs. Alexa Fluor 750

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of near-infrared (NIR) fluorescence imaging and analysis, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. Among the plethora of available dyes, Cy7 and Alexa Fluor 750 have emerged as two of the most commonly utilized options for applications requiring long-wavelength detection, such as in vivo imaging, flow cytometry, and fluorescence microscopy. This guide provides a detailed comparative analysis of Cy7 disodium salt and Alexa Fluor 750, offering researchers, scientists, and drug development professionals the critical information needed to make an informed decision for their specific experimental needs.

Physicochemical and Spectroscopic Properties

A fundamental understanding of the intrinsic properties of a fluorophore is the first step in dye selection. The following table summarizes the key quantitative characteristics of Cy7 disodium salt and Alexa Fluor 750.

PropertyCy7 Disodium SaltAlexa Fluor 750Reference(s)
Maximum Excitation (λex) ~750 nm749 - 753 nm[1][2]
Maximum Emission (λem) ~770 nm775 - 782 nm[1][2]
Molar Absorptivity (ε) ~250,000 cm⁻¹M⁻¹ (for NHS ester)~290,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) ~0.10 - 0.28 (for related heptamethine cyanines)~0.12[2]
Molecular Weight Varies with salt form~1300 g/mol [2]
Solubility Water-solubleWater-soluble[2]
Photostability ModerateHigh[2][3][4]
pH Sensitivity Sensitive to environmental changesInsensitive from pH 4 to 10[2]

Performance in Application-Specific Contexts

While spectroscopic properties provide a baseline, the performance of a fluorophore is best evaluated within the context of a specific application.

Brightness and Photostability

Alexa Fluor 750 is widely reported to be brighter and more photostable than Cy7.[2][3][4] The superior brightness of Alexa Fluor 750 conjugates is largely attributed to a reduction in self-quenching upon covalent attachment to proteins, even at high degrees of labeling.[4] In contrast, Cy dyes are known to form aggregates on proteins, which can lead to fluorescence quenching.[4]

The enhanced photostability of Alexa Fluor 750 allows for longer exposure times during image acquisition and repeated measurements in applications like time-lapse microscopy with less signal degradation compared to Cy7.

Conjugate Performance

Both Cy7 and Alexa Fluor 750 are commonly supplied as amine-reactive N-hydroxysuccinimidyl (NHS) esters for covalent labeling of proteins and other biomolecules. The resulting conjugates are utilized in a variety of immunoassays. Reports indicate that protein conjugates of Alexa Fluor dyes are significantly more fluorescent than those of Cy dyes, especially at high degrees of labeling.[4]

Experimental Protocols

To facilitate a direct comparison, detailed methodologies for key experiments are provided below.

Antibody Conjugation Protocol (NHS Ester Chemistry)

This protocol outlines the general procedure for conjugating amine-reactive Cy7 or Alexa Fluor 750 to an antibody.

  • Antibody Preparation:

    • Dissolve the antibody in a buffer free of primary amines (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[1]

  • Dye Preparation:

    • Dissolve the Cy7 or Alexa Fluor 750 NHS ester in high-quality anhydrous dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the reactive dye solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and at the λmax of the dye.

Antibody_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Mix Mix Dye and Antibody (1 hr, RT, dark) Antibody->Mix Dye NHS-Ester Dye in DMSO Dye->Mix Purify Size-Exclusion Chromatography Mix->Purify QC Measure DOL (Spectrophotometry) Purify->QC

Antibody conjugation workflow.
Comparative Immunofluorescence Microscopy Protocol

This protocol allows for a side-by-side comparison of Cy7 and Alexa Fluor 750 labeled secondary antibodies.

  • Cell Culture and Fixation:

    • Culture cells on glass coverslips to ~70% confluency.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Antibody Incubation:

    • Incubate with a primary antibody specific to the target of interest for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with either a Cy7-conjugated or an Alexa Fluor 750-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips onto microscope slides using an antifade mounting medium.

    • Image using a fluorescence microscope equipped with appropriate filter sets for the NIR dyes.

Immunofluorescence_Workflow start Cells on Coverslip fix Fixation (4% PFA) start->fix perm Permeabilization (0.1% Triton X-100) fix->perm block Blocking (5% NGS) perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash (3x) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Cy7 or AF750) wash1->secondary_ab wash2 Wash (3x) secondary_ab->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image

Immunofluorescence staining workflow.
Comparative Photostability Assay

This experiment quantifies the rate of photobleaching for each dye.

  • Sample Preparation:

    • Prepare two slides of immunofluorescently stained cells as described above, one for each secondary antibody conjugate.

  • Image Acquisition:

    • Select a region of interest on each slide.

    • Using a confocal microscope, continuously illuminate the region with a laser line appropriate for the dyes (e.g., 633 nm or a suitable NIR laser).

    • Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image over time.

    • Normalize the intensity values to the initial intensity (time = 0).

    • Plot the normalized intensity as a function of time for both Cy7 and Alexa Fluor 750 to compare their photobleaching rates.

Conclusion and Recommendations

Both Cy7 disodium salt and Alexa Fluor 750 are effective NIR fluorophores with spectrally similar profiles. However, the available data consistently points to several advantages for Alexa Fluor 750.

  • For applications requiring high brightness and photostability, such as super-resolution microscopy, long-term live-cell imaging, or detection of low-abundance targets, Alexa Fluor 750 is the superior choice. Its resistance to photobleaching and reduced self-quenching on conjugates lead to brighter, more stable signals.[2][4]

  • For standard endpoint immunoassays, such as immunofluorescence or flow cytometry where signal stability over long acquisition times is less critical, Cy7 disodium salt can be a cost-effective alternative.

Ultimately, the choice between Cy7 disodium salt and Alexa Fluor 750 will depend on the specific requirements of the experiment and the instrumentation available. For demanding applications where signal-to-noise and photostability are paramount, the investment in Alexa Fluor 750 is well-justified by the quality of the resulting data.

References

A Comparative Performance Analysis: Cy7 dise(diso3) vs. Standard Cy7

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of near-infrared (NIR) fluorescence imaging, cyanine dyes, particularly Cy7, have become indispensable tools for researchers in biology and medicine. Their emission profile falls within the NIR window of biological tissues, a spectral range where light absorption by endogenous molecules like hemoglobin and water is minimal, allowing for deep tissue penetration and high signal-to-background ratios. This guide provides an objective comparison between the sulfonated version, Cy7 dise(diso3), and the standard, non-sulfonated Cy7, focusing on their performance characteristics and providing experimental context for their application.

The primary distinction between these two dyes lies in their solubility. Cy7 dise(diso3) is a sulfonated derivative of Cy7, a modification that significantly enhances its hydrophilicity. This fundamental difference has profound implications for their handling, bioconjugation efficiency, and overall performance in aqueous environments.

Physicochemical and Spectral Properties

While structurally different, the core chromophore responsible for the fluorescent properties of both dyes remains the same. Consequently, their spectral characteristics are nearly identical.[1][2][] The key performance variations arise from the physicochemical changes imparted by sulfonation.

PropertyStandard Cy7Cy7 dise(diso3)Rationale for Difference
Synonyms Non-sulfonated Cy7Sulfo-Cy7The term "dise(diso3)" indicates the presence of two sulfonate (SO3) groups.
Water Solubility LowHighSulfonate groups are highly polar, rendering the molecule water-soluble.[1][]
Aggregation in Aqueous Buffer High tendencyLow tendencyCharged sulfonate groups reduce intermolecular aggregation through electrostatic repulsion.[1][]
Requirement for Organic Co-solvent Yes (e.g., DMSO, DMF)NoRequired to dissolve the hydrophobic standard Cy7 for labeling reactions in aqueous buffers.[1][4]
Excitation Maximum (λex) ~750 nm[]~750 nmSpectral properties are largely unaffected by sulfonation.[4]
Emission Maximum (λem) ~770 nm[]~770 nmSpectral properties are largely unaffected by sulfonation.[4]
Molar Extinction Coefficient (ε) ~200,000 M⁻¹cm⁻¹~200,000 M⁻¹cm⁻¹The core light-absorbing structure is unchanged.
Fluorescence Quantum Yield (Φ) ~0.3Potentially higher in conjugatesReduced aggregation of the sulfonated dye can prevent self-quenching, leading to effectively brighter conjugates.[]
Photostability Lower than Cy5[5]Similar to standard Cy7Photostability is an intrinsic property of the chromophore; sulfonation has a negligible effect.

Performance in Key Applications

The choice between standard Cy7 and Cy7 dise(diso3) is primarily dictated by the experimental context, particularly the nature of the target molecule and the solvent system.

Bioconjugation

The most significant performance difference is observed during the labeling of biomolecules such as proteins, antibodies, and peptides in aqueous buffers. Standard Cy7's low water solubility necessitates the use of organic co-solvents to prevent its precipitation during the conjugation reaction.[1] This can be detrimental to sensitive proteins that may denature in the presence of solvents like DMSO or DMF.[4]

Cy7 dise(diso3), with its excellent water solubility, circumvents this issue entirely, allowing for a streamlined and potentially more efficient labeling process in a purely aqueous environment. This also simplifies the post-labeling purification process, especially when using methods like dialysis.[1][2]

G Figure 1. Bioconjugation Workflow Comparison a1 Dissolve Cy7 in DMSO/DMF a2 Add to Biomolecule in Aqueous Buffer a1->a2 a1->a2 [Organic Co-solvent Required] a3 Incubate a2->a3 a4 Purify Conjugate a3->a4 b1 Dissolve Cy7 dise(diso3) in Aqueous Buffer b2 Add to Biomolecule b1->b2 b1->b2 [Aqueous Conditions] b3 Incubate b2->b3 b4 Purify Conjugate b3->b4

Figure 1. Bioconjugation Workflow Comparison
In Vivo Imaging

For in vivo imaging applications, Cy7's NIR emission is a key advantage.[6] The high water solubility and reduced aggregation of Cy7 dise(diso3) make it particularly well-suited for systemic administration. Aggregates of fluorescent dyes are often rapidly cleared by the reticuloendothelial system (liver and spleen), which can prevent the labeled probe from reaching its intended target. The monomeric state of Cy7 dise(diso3) in circulation can lead to improved biodistribution and target accumulation.[][7]

G Figure 2. Advantages of NIR Dyes for In Vivo Imaging cluster_0 NIR Window (700-900 nm) cluster_1 Biological Tissue Properties NIR Cy7 Emission (~770 nm) Deep Deep Tissue Penetration NIR->Deep HighSNR High Signal-to-Noise Ratio NIR->HighSNR Hemo Low Hemoglobin Absorption Hemo->Deep Water Low Water Absorption Water->Deep AutoF Low Autofluorescence AutoF->HighSNR G Figure 3. Impact of Sulfonation on Dye Performance A Sulfonation (Addition of SO3 groups) B Increased Water Solubility A->B C Reduced Aggregation A->C D Prevention of Fluorescence Quenching C->D E Brighter Conjugates in Aqueous Media D->E

References

A Comparative Guide to Cy7 Labeling Efficiency for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate experimental outcomes. This guide provides an objective comparison of Cy7, a widely used near-infrared (NIR) fluorescent dye, with its alternatives, supported by experimental data and detailed protocols.

The selection of a fluorescent label for proteins, particularly antibodies, is a critical step in a multitude of research applications, including immunoassays, fluorescence microscopy, and in vivo imaging. The ideal dye should exhibit high labeling efficiency, minimal impact on the biomolecule's function, and superior photophysical properties such as brightness and photostability. This guide focuses on the validation of Cy7 N-hydroxysuccinimidyl (NHS) ester labeling and compares its performance with other commonly used NIR dyes.

Performance Comparison of NIR Fluorescent Dyes

To provide a clear and concise overview, the following table summarizes the key performance indicators for Cy7 and its common alternatives, Alexa Fluor 750 and IRDye 800CW. The data presented is a synthesis of information from various studies and should be considered as a general reference. Actual performance may vary depending on the specific protein and experimental conditions.

FeatureCy7Alexa Fluor 750IRDye 800CW
Excitation Max (nm) ~750~749~774
Emission Max (nm) ~776~775~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~240,000~240,000
Relative Brightness GoodExcellentExcellent
Photostability ModerateHigh[1]High
Degree of Labeling (DOL) Range 2 - 62 - 62 - 6
Susceptibility to Quenching HigherLower[1]Lower
Protein Recovery Generally good, but can be affected by dye hydrophobicityGenerally highGenerally high

Note: The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. While a higher DOL can increase signal intensity, excessive labeling can lead to fluorescence quenching and potential protein aggregation.

Experimental Validation of Labeling Efficiency

The efficiency of a labeling reaction is a critical parameter to quantify. It ensures reproducibility and the generation of high-quality conjugates. The primary method for determining labeling efficiency is the calculation of the Degree of Labeling (DOL).

Experimental Protocol: Antibody Labeling with Cy7-NHS Ester

This protocol provides a general guideline for labeling an IgG antibody with Cy7-NHS ester.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS)

  • Cy7-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Dissolve the IgG antibody in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the Cy7-NHS ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the reactive dye to the antibody solution. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the protein concentration and the degree of labeling of the purified conjugate.

Calculation of Degree of Labeling (DOL)

The DOL is calculated using the following formula, which requires absorbance measurements of the labeled protein at 280 nm (for the protein) and at the dye's maximum absorbance wavelength (λmax, ~750 nm for Cy7).

Formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

  • A_max is the absorbance of the conjugate at the λmax of the dye.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye is the molar extinction coefficient of the dye at its λmax (e.g., ~250,000 M⁻¹cm⁻¹ for Cy7).

  • CF is the correction factor, which accounts for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye).

Visualizing the Workflow and Key Relationships

To better understand the processes involved in validating Cy7 labeling efficiency, the following diagrams illustrate the experimental workflow and the signaling pathway of a labeled antibody.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis antibody_prep Antibody in Amine-Free Buffer mixing Mixing & Incubation (1 hr, RT, dark) antibody_prep->mixing dye_prep Cy7-NHS Ester in DMSO dye_prep->mixing sec Size-Exclusion Chromatography mixing->sec spectro Spectrophotometry (A280 & Amax) sec->spectro dol_calc DOL Calculation spectro->dol_calc

Caption: Experimental workflow for Cy7 antibody labeling and DOL determination.

signaling_pathway cy7_ab Cy7-Labeled Antibody binding Binding cy7_ab->binding antigen Target Antigen on Cell Surface antigen->binding internalization Internalization (optional) binding->internalization downstream Downstream Signaling or Imaging Readout binding->downstream internalization->downstream

Caption: Simplified signaling pathway of a Cy7-labeled antibody.

Conclusion

The validation of labeling efficiency is a critical quality control step in the production of fluorescently labeled proteins. While Cy7 remains a popular choice for NIR applications, researchers should consider its characteristics in the context of their specific experimental needs. Alternatives like Alexa Fluor 750 often exhibit superior photostability and brightness, which can be advantageous for demanding applications such as single-molecule imaging or long-term live-cell tracking. By carefully following established protocols and accurately determining the degree of labeling, researchers can ensure the generation of high-quality conjugates for reliable and reproducible results.

References

A Comparative Analysis of Cy7 diso3 and Indocyanine Green (ICG) for Biomedical Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two near-infrared (NIR) fluorescent dyes, Cy7 diso3 and Indocyanine Green (ICG), widely used in biomedical research and imaging. The following sections present a comprehensive analysis of their chemical, physical, and performance characteristics, supported by experimental data and protocols to aid in the selection of the most suitable dye for your research needs.

I. Chemical and Physical Properties

Both Cy7 diso3 and Indocyanine Green are cyanine dyes that absorb and emit light in the near-infrared spectrum, a region advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration. However, their distinct molecular structures lead to differences in their physicochemical properties, which in turn affect their performance in biological applications.

PropertyCy7 diso3 (Disulfonated Cyanine 7)Indocyanine Green (ICG)
Molecular Formula C39H48N2O10S2C43H47N2NaO6S2
Molecular Weight ~768.9 g/mol ~774.96 g/mol
Structure Symmetric heptamethine cyanine with two sulfonate groupsAsymmetric tricarbocyanine dye
Solubility High water solubility due to sulfonate groupsSoluble in water and methanol

II. Photophysical Properties

The performance of a fluorescent dye is largely determined by its photophysical properties. Key parameters include the maximum absorption and emission wavelengths, molar extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted light).

PropertyCy7 diso3 (Representative Values for Sulfonated Cy7)Indocyanine Green (ICG)
Maximum Absorption (λmax) ~750 nm~780-800 nm (solvent and concentration dependent)[1]
Maximum Emission (λem) ~773 nm~810-830 nm (solvent and concentration dependent)[1]
Molar Extinction Coefficient (ε) ~240,000 M⁻¹cm⁻¹~150,000 - 250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Generally higher than ICG, reported up to 0.21 in some casesLow in aqueous solutions, improves upon binding to plasma proteins (e.g., ~0.02-0.1)
Photostability Generally considered to have higher photostability than ICGProne to photobleaching and degradation in aqueous solutions[2]

III. In Vivo Performance and Mechanism of Action

The behavior of these dyes in a biological environment is a critical factor for in vivo imaging applications. This includes their circulation time, clearance mechanism, and cellular uptake pathways.

Indocyanine Green (ICG): Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin. This binding confines it to the vascular system and enhances its fluorescence quantum yield. ICG is almost exclusively taken up by hepatocytes in the liver and excreted unchanged into the bile. This rapid hepatic clearance results in a short plasma half-life of 150 to 180 seconds.[1]

Cy7 diso3: As a highly water-soluble dye, disulfonated Cy7 exhibits different pharmacokinetic properties compared to ICG. Its clearance is not primarily hepatic. For some tumor-seeking cyanine dyes, cellular uptake is thought to be mediated by organic anion-transporting polypeptides (OATPs), which are a family of membrane transport proteins.[3] This can lead to longer retention times in tissues expressing these transporters, such as certain tumors.

IV. Experimental Protocols

To ensure a fair and accurate comparison of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

A. Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the comparison of the quantum yield of a sample to a known standard.

1. Materials:

  • Spectrofluorometer
  • UV-Vis Spectrophotometer
  • Quartz cuvettes (1 cm path length)
  • Solvent (e.g., phosphate-buffered saline - PBS)
  • Quantum yield standard with a known quantum yield in the NIR range (e.g., IR-125 in DMSO)
  • Sample dye (Cy7 diso3 or ICG)

2. Procedure:

  • Prepare a series of five dilutions for both the standard and the sample dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.
  • Integrate the area under the emission curves for each solution.
  • Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:
  • Φ_r is the quantum yield of the reference standard.
  • I_s and I_r are the integrated fluorescence intensities of the sample and reference, respectively.
  • A_s and A_r are the absorbances of the sample and reference at the excitation wavelength, respectively.
  • n_s and n_r are the refractive indices of the sample and reference solutions, respectively (can be assumed to be the same if the same solvent is used).
  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots can be used in the calculation for a more accurate determination.

B. Photostability Measurement

This protocol assesses the resistance of a fluorescent dye to photodegradation upon exposure to light.

1. Materials:

  • Spectrofluorometer with a time-drive mode
  • Light source (e.g., the excitation lamp of the spectrofluorometer)
  • Quartz cuvette (1 cm path length)
  • Sample dye solution with a known concentration and absorbance

2. Procedure:

  • Place the dye solution in the cuvette inside the spectrofluorometer.
  • Continuously expose the sample to the excitation light at a fixed wavelength and intensity.
  • Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes).
  • Plot the fluorescence intensity as a function of time.
  • The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.

C. In Vivo Imaging

This protocol outlines a general procedure for comparing the in vivo imaging performance of Cy7 diso3 and ICG in a tumor-bearing mouse model.

1. Materials:

  • In vivo imaging system (e.g., IVIS Spectrum)
  • Tumor-bearing mice (e.g., subcutaneous xenograft model)
  • Cy7 diso3 and ICG solutions for injection (sterile, isotonic)
  • Anesthesia (e.g., isoflurane)

2. Procedure:

  • Anesthetize the tumor-bearing mice.
  • Acquire a baseline pre-injection fluorescence image of each mouse.
  • Intravenously inject a cohort of mice with Cy7 diso3 and another cohort with ICG at equimolar doses.
  • Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours). Ensure consistent imaging parameters (excitation/emission filters, exposure time, etc.) for all animals and time points.
  • Analyze the images to quantify the fluorescence intensity in the tumor and in a region of normal tissue (e.g., muscle) to calculate the tumor-to-background ratio (TBR).
  • Compare the TBR values and the signal persistence over time between the Cy7 diso3 and ICG groups.

V. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action and experimental workflows described in this guide.

G Mechanism of Action: ICG vs. Cy7 diso3 cluster_icg Indocyanine Green (ICG) cluster_cy7 Cy7 diso3 icg_iv Intravenous Injection icg_bind Binds to Plasma Proteins (Albumin) icg_iv->icg_bind icg_circulate Circulates in Vasculature icg_bind->icg_circulate icg_liver Hepatocyte Uptake (Liver) icg_circulate->icg_liver icg_bile Excretion into Bile icg_liver->icg_bile cy7_iv Intravenous Injection cy7_circulate Circulates in Bloodstream cy7_iv->cy7_circulate cy7_uptake Cellular Uptake (e.g., Tumor Cells) cy7_circulate->cy7_uptake cy7_clearance Renal/Other Clearance cy7_circulate->cy7_clearance cy7_oatp Potentially via Organic Anion- Transporting Polypeptides (OATPs) cy7_uptake->cy7_oatp Hypothesized Mechanism cy7_retention Tissue Retention cy7_uptake->cy7_retention G Experimental Workflow: In Vivo Imaging Comparison start Start animal_prep Prepare Tumor-Bearing Animal Models start->animal_prep baseline Acquire Baseline Fluorescence Images animal_prep->baseline injection Intravenous Injection of Dye (ICG or Cy7 diso3) baseline->injection imaging Acquire Fluorescence Images at Multiple Time Points injection->imaging analysis Image Analysis: Quantify Signal & Calculate TBR imaging->analysis comparison Compare TBR and Signal Persistence analysis->comparison end End comparison->end

References

A Comparative Guide to the In Vivo Stability of Near-Infrared (NIR) Fluorophore Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of in vivo imaging, the stability of fluorescent probes is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of the in vivo stability of Cy7 dise(diso3) conjugates, a commonly used near-infrared (NIR) dye, with other leading alternatives in the field. Researchers, scientists, and drug development professionals can leverage this information to select the optimal fluorescent probe for their preclinical and clinical imaging studies.

Executive Summary

The ideal NIR fluorophore for in vivo imaging should exhibit high brightness, low non-specific binding, and, most critically, high stability in a complex biological environment. While Cy7 dise(diso3) is a widely utilized dye, its performance in terms of in vivo stability can be a limiting factor. This guide presents a comparison with alternative dyes such as Alexa Fluor 750 and IRDye 800CW, which have demonstrated enhanced stability profiles. The choice of conjugation strategy also significantly impacts the in vivo performance of the resulting bioconjugate.

In Vivo Stability: A Head-to-Head Comparison

The in vivo stability of a fluorescent conjugate is influenced by two primary factors: photostability (resistance to light-induced degradation) and metabolic stability (resistance to enzymatic or chemical degradation within the body). While direct quantitative in vivo stability data for Cy7 dise(diso3) is limited in the literature, we can infer its performance based on studies of the broader cyanine dye family and compare it with published data for alternative fluorophores.

Table 1: Comparison of In Vivo Stability and Photostability of NIR Dyes

FeatureCy7 dise(diso3)Alexa Fluor 750IRDye 800CW
Photostability ModerateHigh[1][2][3]High
In Vivo Half-life ShorterLongerLonger[4]
Susceptibility to Photodegradation High, especially in tandem conjugates[4][5]Low[1][2][3]Low
Metabolic Stability Susceptible to oxidative degradation[6]Generally highHigh
Key Advantage High extinction coefficientHigh photostability and brightnessExcellent tumor-to-background ratios[7]
Key Disadvantage Lower photostability, potential for aggregation[2]Higher costPotential for non-specific liver accumulation[8]

The Critical Role of Conjugation Chemistry

The method used to conjugate the fluorophore to a targeting moiety (e.g., an antibody or peptide) can dramatically influence the stability and biodistribution of the resulting probe.

Table 2: Impact of Conjugation Strategy on In Vivo Stability

Conjugation StrategyDescriptionImpact on Stability
Lysine Conjugation (Random) NHS esters of the dye react with primary amines on lysine residues of the protein.Can lead to heterogeneous products with varying dye-to-protein ratios. May impact protein function and stability.
Cysteine Conjugation (Site-Specific) Maleimide-functionalized dyes react with free cysteine residues.Produces a more homogeneous product with a defined dye-to-protein ratio. Generally results in improved stability and pharmacokinetics.[9]

Experimental Protocols

Protocol 1: Evaluating In Vivo Stability of NIR Dye Conjugates in a Mouse Model

This protocol outlines a general procedure for assessing the in vivo stability of a NIR-labeled antibody conjugate.

Materials:

  • NIR-labeled antibody conjugate (e.g., Antibody-Cy7 dise(diso3), Antibody-Alexa Fluor 750, Antibody-IRDye 800CW)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Anesthesia (e.g., isoflurane)

  • Saline solution (sterile, for injection)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Probe Administration: Inject a defined dose of the NIR-labeled antibody conjugate (typically 1-10 nmol) intravenously via the tail vein.

  • In Vivo Imaging: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle).

    • Quantify the average fluorescence intensity in each ROI at each time point.

    • Calculate the tumor-to-background ratio (TBR) at each time point.

    • Plot the fluorescence intensity in the tumor and non-target tissue over time to determine the signal decay rate.

Protocol 2: Assessing Serum Stability of NIR Dye Conjugates

This in vitro assay provides an indication of the conjugate's stability in a biological fluid.

Materials:

  • NIR-labeled antibody conjugate

  • Fresh mouse or human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • SDS-PAGE apparatus and reagents

  • Fluorescence scanner

Procedure:

  • Incubation: Incubate the NIR-labeled antibody conjugate in serum at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours). A control sample should be incubated in PBS.

  • SDS-PAGE: Run the collected aliquots on an SDS-PAGE gel to separate the intact conjugate from any free dye or degradation products.

  • Fluorescence Scanning: Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths.

  • Analysis: Quantify the fluorescence intensity of the band corresponding to the intact conjugate at each time point. A decrease in intensity over time indicates degradation.

Visualizing the Workflow

A systematic approach is crucial for the evaluation of in vivo stability. The following diagram illustrates a typical experimental workflow.

experimental_workflow Experimental Workflow for In Vivo Stability Evaluation cluster_preparation Probe Preparation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis conjugation Conjugate NIR Dye to Targeting Moiety purification Purify and Characterize Conjugate conjugation->purification serum_stability Serum Stability Assay purification->serum_stability photostability Photostability Assay purification->photostability animal_model Administer Conjugate to Animal Model purification->animal_model serum_stability->animal_model photostability->animal_model imaging Longitudinal In Vivo Imaging animal_model->imaging biodistribution Ex Vivo Biodistribution imaging->biodistribution quantification Quantify Fluorescence Signal and TBR imaging->quantification biodistribution->quantification comparison Compare Stability Profiles quantification->comparison

Caption: A flowchart outlining the key steps in evaluating the in vivo stability of NIR fluorophore conjugates.

Signaling Pathway Considerations

While not a direct signaling pathway, the journey of a fluorescent conjugate from injection to target localization and eventual clearance can be conceptualized as a logical pathway.

logical_pathway Logical Pathway of an In Vivo Fluorescent Conjugate injection Intravenous Injection circulation Systemic Circulation injection->circulation distribution Tissue Distribution circulation->distribution target_binding Target Binding (Tumor) distribution->target_binding nonspecific_uptake Non-specific Uptake (e.g., Liver, Spleen) distribution->nonspecific_uptake internalization Cellular Internalization target_binding->internalization imaging_signal Fluorescence Signal Detection target_binding->imaging_signal degradation Metabolic Degradation nonspecific_uptake->degradation nonspecific_uptake->imaging_signal internalization->degradation clearance Clearance (Renal/Hepatic) degradation->clearance degradation->imaging_signal Signal Loss

Caption: A diagram illustrating the fate of a NIR conjugate in vivo, highlighting factors that influence signal stability.

Conclusion and Recommendations

The in vivo stability of a NIR fluorophore conjugate is a critical determinant of its utility in research and clinical applications. While Cy7 dise(diso3) remains a viable option, particularly due to its high extinction coefficient, researchers should be aware of its limitations in terms of photostability and potential for in vivo degradation. For longitudinal studies requiring high signal stability and reproducibility, alternative fluorophores such as Alexa Fluor 750 and IRDye 800CW may offer superior performance. Furthermore, the adoption of site-specific conjugation strategies can significantly enhance the in vivo stability and homogeneity of the resulting probes. Careful consideration of both the fluorophore and the conjugation chemistry is essential for the successful development of robust and reliable in vivo imaging agents.

References

Specificity of Cy7-dise(diso3) Labeled Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to leverage near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides a detailed comparison of Cy7-dise(diso3) labeled probes, benchmarked against common alternatives, with a focus on specificity and performance in targeted imaging applications.

The specificity of a fluorescently labeled probe is fundamentally determined by the targeting moiety to which the fluorophore is conjugated, such as an antibody, peptide, or small molecule. The role of the fluorophore is to provide a strong, stable, and easily detectable signal with minimal background interference. Cy7, a cyanine dye operating in the NIR spectrum (typically with excitation around 750 nm and emission around 776 nm), is a popular choice for in vivo imaging due to the low autofluorescence of biological tissues in this wavelength range, which allows for deeper tissue penetration and a higher signal-to-background ratio.

The "dise(diso3)" modification in Cy7-dise(diso3) suggests a disulfonated indocyanine structure, which enhances water solubility and reduces non-specific binding through electrostatic repulsion. Furthermore, this probe is functionalized as a di-NHS ester, enabling covalent conjugation to primary amines on targeting biomolecules.

Performance Comparison of NIR Fluorophores

To objectively assess the performance of Cy7-labeled probes, we have compiled quantitative data on jejich key photophysical properties alongside two widely used alternatives: Alexa Fluor 750 and IRDye 800CW.

PropertyCy7Alexa Fluor™ 750IRDye® 800CW
Excitation Max (nm) ~750~749~774
Emission Max (nm) ~776~775~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~255,000[1]~290,000[2]~240,000
Relative Brightness HighVery HighHigh
Photostability GoodExcellent[3]Excellent
Water Solubility High (sulfonated)HighHigh

Note: The exact photophysical properties can vary depending on the conjugation and the local chemical environment. The data presented here are for comparative purposes.

Experimental Evidence for Specificity

The specificity of Cy7-labeled probes is best demonstrated through in vivo imaging studies that compare targeted probes with non-specific controls. For instance, a study involving a Cy7-labeled anti-TAG-72 monoclonal antibody (murine CC49) for imaging colorectal cancer xenografts showed significant tumor accumulation of the targeted probe, achieving a tumor-to-blood ratio of 15 at 96 hours post-injection.[4] In contrast, a non-specific IgG-Cy7 conjugate resulted in no demonstrable tumor accumulation, highlighting that the specificity is conferred by the antibody, while the Cy7 dye provides the means for sensitive detection.[4]

Another study comparing various cyanine dyes for in vivo tumor imaging found that Cy7 was superior for visualizing deeper structures compared to Cy3, Cy5, and Cy5.5, which is a critical advantage for preclinical and potentially clinical imaging.[5]

Experimental Protocols

Protocol for Labeling Antibodies with Cy7-dise(diso3) NHS Ester

This protocol describes the conjugation of an amine-reactive Cy7 dye to a monoclonal antibody.

Materials:

  • Monoclonal antibody (in amine-free buffer, e.g., PBS)

  • Cy7-dise(diso3) NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Adjust the concentration of the antibody to 2-10 mg/mL in PBS. Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to ~8.5.

  • Dye Preparation: Immediately before use, dissolve the Cy7-dise(diso3) NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently stirring, add a 5 to 20-fold molar excess of the reactive dye to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with continuous stirring.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the Cy7 dye). A DOL of 2-4 is generally optimal for antibodies.

In Vivo Tumor Imaging Protocol

This protocol provides a general workflow for in vivo fluorescence imaging using a Cy7-labeled antibody.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)

  • Cy7-labeled targeted antibody

  • Cy7-labeled non-specific IgG (as a control)

  • In vivo fluorescence imaging system

  • Anesthesia

Procedure:

  • Probe Administration: Inject the Cy7-labeled antibody (typically 10-100 µg) intravenously into the tail vein of the anesthetized animal. Inject a control group with the non-specific IgG-Cy7 conjugate.

  • Imaging Timepoints: Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 96 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

  • Image Acquisition: Place the anesthetized animal in the imaging system and acquire images using the appropriate excitation and emission filters for Cy7.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and in a background region (e.g., muscle) to calculate the tumor-to-background ratio.

  • Biodistribution (Optional): At the final time point, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and determine the biodistribution of the probe.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved in utilizing Cy7-labeled probes, the following diagrams have been generated using Graphviz.

G cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis Antibody Antibody Conjugation Conjugation Antibody->Conjugation Cy7-dise(diso3) Cy7-dise(diso3) Cy7-dise(diso3)->Conjugation Purification Purification Conjugation->Purification Labeled_Probe Labeled_Probe Purification->Labeled_Probe Administration Administration Labeled_Probe->Administration Circulation Circulation Administration->Circulation Target_Binding Tumor Targeting Circulation->Target_Binding Imaging NIR Imaging Target_Binding->Imaging Image_Processing Image_Processing Imaging->Image_Processing Quantification Quantification Image_Processing->Quantification Specificity_Assessment Specificity_Assessment Quantification->Specificity_Assessment

Caption: Workflow for targeted in vivo imaging with Cy7-labeled probes.

G ADC Antibody-Cy7 Conjugate Binding Specific Binding ADC->Binding 1 Receptor Tumor Cell Surface Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization 2 Lysosome Lysosomal Trafficking Internalization->Lysosome 3 Signal Fluorescence Signal Generation Lysosome->Signal 4

Caption: Mechanism of tumor cell labeling by a Cy7-antibody conjugate.

References

A Head-to-Head Comparison of Cy7 and Indocyanine Green (ICG) for In Vivo Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision. This guide provides a comprehensive cross-validation of Cy7, a widely used cyanine dye, and Indocyanine Green (ICG), a clinically approved NIR fluorophore. We will delve into their comparative performance, supported by experimental data, to empower informed decisions in your research endeavors.

This comparison will focus on the parent Cy7 dye, as the specific variant Cy7-dise(diso3) did not yield specific comparative data in the literature. The principles and data presented for Cy7 are expected to be broadly applicable to its variants.

At a Glance: Key Performance Metrics

The following table summarizes the key photophysical and pharmacokinetic properties of Cy7 and ICG, providing a quantitative foundation for their comparison.

PropertyCy7Indocyanine Green (ICG)References
Excitation Maximum (λex) ~750 nm~780 nm (in plasma)[1]
Emission Maximum (λem) ~773 nm~820 nm (in plasma)[1][2]
Molar Extinction Coefficient (ε) High (typically >200,000 M⁻¹cm⁻¹)~228,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Generally higher than ICGRelatively low, solvent and aggregation dependent[3]
Photostability Moderate, susceptible to photobleachingLow, prone to degradation in aqueous solutions and upon light exposure[4][5]
Plasma Half-life Variable, dependent on conjugationVery short[3][6]
Primary Elimination Route Dependent on conjugation and hydrophilicityHepatic (Biliary)[2]

In-Depth Performance Analysis

Photophysical Properties: Brightness and Stability

Cy7 and its derivatives, like Cy7.5, are reported to have higher fluorescence quantum yields compared to ICG[3]. This intrinsically higher brightness can be a significant advantage for detecting low-abundance targets in vivo. However, a key consideration is the photostability of these dyes. ICG is known to be susceptible to degradation in aqueous solutions and when exposed to light, which can impact the reproducibility of longitudinal imaging studies[4][5]. While cyanine dyes like Cy7 are also subject to photobleaching, they are generally considered more stable than ICG[1].

Pharmacokinetics and Biodistribution: In Vivo Behavior

The in vivo behavior of these dyes is a critical differentiator. ICG is rapidly cleared from the bloodstream, primarily through the liver and biliary system, resulting in a very short plasma half-life[3][6]. This rapid clearance can be advantageous for applications requiring a high signal-to-background ratio shortly after injection.

In a comparative study using a tumor-targeting peptide, a Cy7-conjugate demonstrated different biodistribution and tumor accumulation compared to an ICG-conjugate. While both agents targeted the tumor, the clearance patterns and retention times varied, highlighting the influence of the dye on the overall pharmacokinetic profile of the imaging agent.

Experimental Protocols: A Guide to Comparative In Vivo Imaging

To facilitate the cross-validation of these dyes in your own research, we provide a generalized experimental protocol for a comparative in vivo imaging study in a murine tumor model.

Objective: To compare the tumor-targeting efficacy and biodistribution of a Cy7-labeled and an ICG-labeled targeting molecule (e.g., antibody, peptide).

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Cy7-labeled targeting molecule

  • ICG-labeled targeting molecule

  • In vivo imaging system (e.g., IVIS, Pearl) with appropriate filters for Cy7 and ICG

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice.

  • Agent Administration: Inject the Cy7-labeled or ICG-labeled targeting molecule intravenously via the tail vein. A typical dose for preclinical imaging is in the nanomolar range, but should be optimized for the specific agent.

  • Image Acquisition: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). Use the appropriate excitation and emission filter sets for each dye.

  • Biodistribution Analysis: After the final imaging session, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised tissues to quantify the ex vivo biodistribution of the fluorescent signal.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other organs at each time point. Calculate the tumor-to-background ratio to assess targeting specificity.

Visualizing the Workflow

To illustrate the experimental process, the following diagram outlines the key steps in a comparative in vivo imaging study.

G cluster_0 Preparation cluster_1 In Vivo Imaging cluster_2 Ex Vivo Analysis cluster_3 Data Analysis A Tumor Model Development C Agent Administration (i.v. injection) A->C B Synthesis & Conjugation (Cy7 & ICG) B->C D Longitudinal Imaging (Multiple Time Points) C->D E Organ & Tumor Excision D->E G Quantification of Fluorescence Intensity D->G F Ex Vivo Imaging E->F F->G H Tumor-to-Background Ratio Calculation G->H I Comparative Analysis H->I

Caption: Workflow for comparative in vivo imaging of Cy7 and ICG conjugates.

Signaling Pathway Context: Targeted Imaging

Many in vivo imaging agents are designed to target specific cellular signaling pathways implicated in disease. For example, a common strategy in cancer imaging is to target receptor tyrosine kinases (RTKs) that are overexpressed on tumor cells. The following diagram illustrates a simplified RTK signaling pathway that could be targeted by a Cy7 or ICG-labeled ligand.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Cy7/ICG-Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P1 Signal Transduction (e.g., MAPK, PI3K/Akt) RTK->P1 Autophosphorylation & Activation P2 Cellular Response (Proliferation, Survival) P1->P2

Caption: Targeted imaging of a receptor tyrosine kinase signaling pathway.

Conclusion

The choice between Cy7 and ICG for in vivo NIR fluorescence imaging is application-dependent. Cy7 generally offers higher intrinsic brightness and greater photostability, making it well-suited for studies requiring high sensitivity and longitudinal imaging. Conversely, the rapid clearance and clinical approval of ICG make it a valuable tool for applications where a high signal-to-background ratio is needed quickly, and for translational research. By understanding the distinct advantages and limitations of each dye, researchers can select the optimal imaging agent to advance their scientific and drug development objectives.

References

Benchmarking Cy7 diso3: A Comparative Guide to Commercially Available Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of biomedical research, the demand for high-performance near-infrared (NIR) fluorescent dyes is ever-increasing. NIR dyes offer significant advantages for in vivo imaging, microscopy, and other fluorescence-based assays due to reduced tissue autofluorescence and deeper tissue penetration.[1] This guide provides a comprehensive comparison of Cy7 diso3 against other commercially available NIR dyes, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their specific applications.

Performance Comparison of NIR Dyes

The selection of an appropriate NIR dye is critical for achieving optimal signal-to-noise ratios and reliable experimental outcomes. Key performance indicators for fluorescent dyes include molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted light), brightness (proportional to the product of molar extinction coefficient and quantum yield), and photostability. The following table summarizes the key photophysical properties of Cy7 diso3 and its competitors.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldBrightness (M⁻¹cm⁻¹)
Cy7 diso3 ~750~773~200,000N/AN/A
Cy7 743 - 756767 - 779200,000 - 250,000~0.12 - 0.2824,000 - 70,000
Alexa Fluor 750 749775270,0000.1232,400
CF™ 750 755777250,000N/AN/A
IRDye® 800CW 774789240,0000.0819,200

Key Performance Attributes: A Deeper Dive

Brightness and Photostability:

Studies have shown that while traditional cyanine dyes like Cy7 offer high extinction coefficients, they can be prone to aggregation, which leads to fluorescence quenching, especially at high degrees of labeling on proteins.[2][3] Newer generation dyes, such as the Alexa Fluor and CF™ series, have been engineered to be brighter and more photostable. For instance, a quantitative comparison between Alexa Fluor 750 and Cy7 protein conjugates demonstrated that Alexa Fluor 750 conjugates were significantly more fluorescent and photostable.[2][3] This is attributed to reduced dye-dye interactions and aggregation on the labeled protein.[2][3]

Aqueous Solubility and Labeling Efficiency:

Cy7 diso3, as a disulfonated cyanine dye, is designed for improved water solubility compared to its non-sulfonated counterparts. This is a critical feature for labeling biomolecules in aqueous buffers, as it minimizes the use of organic co-solvents that can be detrimental to protein structure and function.[] The NHS (N-hydroxysuccinimidyl) ester reactive group, common to many of these dyes, allows for efficient and covalent labeling of primary amines on proteins and other biomolecules.[5]

Experimental Protocols

To ensure a fair and accurate comparison of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protein Labeling with NHS Ester Dyes

This protocol describes the labeling of a protein (e.g., an antibody) with an amine-reactive NHS ester dye.

  • Protein Preparation:

    • Dissolve the protein in a buffer free of primary amines, such as phosphate-buffered saline (PBS), at a pH of 8.0-8.5. A typical concentration is 1-10 mg/mL.[6]

  • Dye Preparation:

    • Dissolve the NHS ester dye in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein should be optimized for the specific protein and application, typically ranging from 5:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The purified conjugate should be stored at 4°C, protected from light.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is a critical parameter that affects the performance of the conjugate.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the excitation maximum of the dye.

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Calculate the dye concentration using its molar extinction coefficient.

    • The DOL is the molar ratio of the dye to the protein.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is typically measured relative to a standard of known quantum yield.

  • Sample and Standard Preparation:

    • Prepare a series of dilutions of the dye solution and a fluorescent standard (e.g., IR-125 in ethanol for the NIR region) in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Calculation:

    • Integrate the area under the fluorescence emission curve for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (n_sample / n_standard)² where n is the refractive index of the solvent.

Assessment of Photostability

Photostability is the dye's resistance to photochemical degradation upon exposure to light.

  • Sample Preparation:

    • Prepare a solution of the fluorescent dye or dye-protein conjugate at a known concentration.

    • Place the solution in a cuvette or on a microscope slide.

  • Controlled Illumination:

    • Expose the sample to a constant and high-intensity light source (e.g., the excitation light from a fluorescence microscope or a dedicated photobleaching setup).

    • Record the fluorescence intensity at regular time intervals.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of the dye's photostability. The time it takes for the fluorescence to decrease to half its initial value (the half-life) is often used as a quantitative measure of photostability.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for protein labeling and photostability assessment.

ExperimentalWorkflow_ProteinLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein Solution (amine-free buffer, pH 8.0-8.5) Mix Mix Dye and Protein Protein->Mix Dye NHS Ester Dye (dissolved in DMSO/DMF) Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Purify Purification (Size Exclusion Chromatography) Incubate->Purify Conjugate Purified Dye-Protein Conjugate Purify->Conjugate

Caption: Workflow for labeling proteins with amine-reactive NHS ester dyes.

ExperimentalWorkflow_Photostability cluster_setup Sample Setup cluster_exposure Exposure & Measurement cluster_analysis Data Analysis Sample Prepare Dye Solution or Conjugate Mount Mount on Microscope Sample->Mount Expose Continuous Excitation (High-Intensity Light) Mount->Expose Record Record Fluorescence Intensity Over Time Expose->Record Plot Plot Intensity vs. Time Record->Plot Calculate Calculate Photobleaching Half-Life Plot->Calculate

Caption: Workflow for assessing the photostability of a fluorescent dye.

Conclusion

The selection of a near-infrared dye is a critical decision that can significantly impact the quality of experimental data. While Cy7 diso3 offers the advantage of enhanced aqueous solubility, researchers should also consider the brightness and photostability of alternative dyes such as Alexa Fluor 750 and the CF™ dye series, which have been shown to offer superior performance in certain applications.[2][3][7] By following standardized experimental protocols for labeling and characterization, researchers can perform their own head-to-head comparisons to identify the optimal dye for their specific research needs. This guide provides the foundational information and methodologies to facilitate this process, ultimately enabling more robust and reproducible fluorescence-based research.

References

A Comparative Guide to Near-Infrared Fluorophore Photostability: Cy7 dise(diso3) and its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biological imaging and drug development, the selection of a fluorophore is a critical decision that can significantly impact experimental outcomes. Among the myriad of available fluorescent probes, near-infrared (NIR) dyes have garnered considerable attention for their utility in deep-tissue imaging, owing to reduced light scattering and lower autofluorescence in biological tissues. A key performance metric for any fluorophore is its photostability—the ability to resist photochemical degradation upon exposure to excitation light. This guide provides a comparative assessment of the photostability of Cy7 dise(diso3) against other widely used NIR fluorophores: Indocyanine Green (ICG), Alexa Fluor 790, and IRDye 800CW.

Understanding Photobleaching: The Inevitable Fade

Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it non-fluorescent. This process is a significant limitation in fluorescence microscopy and imaging, as it curtails the duration of observation and can compromise quantitative analysis. The primary mechanism of photobleaching for many organic dyes, including cyanines, involves the transition of the fluorophore to a highly reactive triplet state upon excitation. In this state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which in turn can chemically degrade the fluorophore.

A Brighter Look into the Near-Infrared: Cy7-dise(diso3) Versus Competitors

Author: BenchChem Technical Support Team. Date: November 2025

A quantitative comparison of near-infrared (NIR) fluorophores is critical for researchers and drug development professionals selecting probes for in vivo imaging and other high-sensitivity applications. This guide provides a head-to-head comparison of the brightness of Cy7-dise(diso3), a sulfonated heptamethine cyanine dye, against its main competitors: Indocyanine Green (ICG), IRDye® 800CW, and Alexa Fluor™ 790.

The effectiveness of a fluorescent probe is fundamentally determined by its brightness, a product of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). In the NIR window (700-900 nm), where tissue autofluorescence and light scattering are minimized, brighter probes enable deeper tissue penetration and higher signal-to-noise ratios, leading to more sensitive and accurate detection.

Quantitative Comparison of Photophysical Properties

To provide a clear comparison, the key photophysical properties of Cy7-dise(diso3) and its competitors are summarized below. It is important to note that direct data for the specific "dise(diso3)" variant can be limited. The data presented here for Cy7-dise(diso3) is based on values reported for closely related sulfonated Cy7 dyes, which are expected to have very similar photophysical characteristics due to the presence of sulfonate groups that enhance water solubility and reduce aggregation.

FluorophoreMolar Extinction Coefficient (ε) at λmax (M-1cm-1)Quantum Yield (Φ)Brightness (ε × Φ)Excitation Max (nm)Emission Max (nm)Solvent
Sulfo-Cy7 (as a proxy for Cy7-dise(diso3)) ~200,000~0.30~60,000~750~773Aqueous Buffer
Indocyanine Green (ICG)~150,000~0.10~15,000~780~820Plasma/Water
IRDye® 800CW~240,000~0.12~28,800~774~789Aqueous Buffer
Alexa Fluor™ 790~260,000~0.08~20,800~784~814Aqueous Buffer

Note: Values are approximate and can vary depending on the specific chemical structure, conjugation state, and solvent conditions. Data is compiled from various sources and should be used for comparative purposes.

As the data indicates, sulfonated Cy7 dyes, represented here as a proxy for Cy7-dise(diso3), exhibit a significantly higher quantum yield compared to ICG, IRDye® 800CW, and Alexa Fluor™ 790 in aqueous environments. While IRDye® 800CW and Alexa Fluor™ 790 have higher molar extinction coefficients, the superior quantum yield of sulfo-Cy7 results in a greater overall brightness. ICG, although widely used in clinical applications, demonstrates the lowest brightness of the group.

Visualizing the Path to Brightness: Experimental Workflow and Key Concepts

To understand how these quantitative values are determined and how they contribute to the overall performance of a fluorophore, the following diagrams illustrate the experimental workflow for brightness comparison and the fundamental relationship between key photophysical parameters.

G cluster_prep Sample Preparation cluster_measure Photophysical Measurement cluster_calc Brightness Calculation prep_dye Prepare Dye Solutions in a Standard Solvent prep_conc Measure Absorbance to Determine Concentration prep_dye->prep_conc abs_spec Acquire Absorbance Spectrum (Determine Molar Extinction Coefficient) prep_conc->abs_spec fluo_spec Acquire Fluorescence Spectrum (Determine Quantum Yield) prep_conc->fluo_spec brightness Brightness = Molar Extinction Coefficient × Quantum Yield abs_spec->brightness fluo_spec->brightness

Experimental workflow for comparing fluorophore brightness.

The brightness of a fluorophore is not a single measurable parameter but a product of two key properties: its ability to absorb light and its efficiency in converting that absorbed light into fluorescence.

G cluster_input Light Absorption cluster_output Light Emission ext_coeff Molar Extinction Coefficient (ε) abs_light Absorbed Light ext_coeff->abs_light determines brightness Overall Brightness abs_light->brightness qy Quantum Yield (Φ) em_light Emitted Light qy->em_light determines efficiency of em_light->brightness

Relationship between photophysical properties and overall brightness.

Experimental Protocols

For a valid comparison of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for measuring the two key components of brightness: molar extinction coefficient and quantum yield.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes) to prepare a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the same solvent. Aim for a concentration range where the absorbance values will fall between 0.1 and 1.0, the linear range of most spectrophotometers.

  • Absorbance Measurement: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Use the solvent as a blank.

  • Data Analysis: Plot the measured absorbance at λmax against the known concentration of the dye for each dilution. The data should yield a straight line that passes through the origin.

  • Calculation: The molar extinction coefficient (ε) is the slope of the linear regression line, calculated according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is typically measured relative to a standard with a known quantum yield.

Protocol:

  • Selection of a Standard: Choose a quantum yield standard that has an absorption and emission profile similar to the dye being tested. For the NIR region, ICG in DMSO (Φ = 0.13) is a commonly used standard.

  • Preparation of Solutions: Prepare a series of dilutions for both the test dye and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of all solutions at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. The integrated fluorescence intensity (the area under the emission curve) is then calculated.

  • Calculation: The quantum yield of the test sample (Φsample) is calculated using the following equation:

    Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

By following these standardized protocols, researchers can obtain reliable and comparable data on the brightness of different fluorophores, enabling informed decisions for their specific research needs. The superior brightness of sulfonated Cy7 dyes, such as Cy7-dise(diso3), makes them a compelling choice for demanding near-infrared imaging applications where high sensitivity is paramount.

A Comparative Review of Cy7 Derivatives for High-Performance Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal near-infrared (NIR) fluorescent probes, this guide provides a comprehensive comparison of the performance of various Cy7 derivatives. We delve into key photophysical properties, present detailed experimental protocols for performance assessment, and visualize relevant biological applications.

Heptamethine cyanine dyes, commonly known as Cy7 dyes, are a cornerstone of near-infrared fluorescence imaging, a technique prized for its deep tissue penetration and low autofluorescence, making it ideal for in vivo studies. However, the performance of the parent Cy7 molecule can be significantly enhanced through chemical modifications, leading to a diverse family of derivatives with tailored properties. This guide offers a comparative analysis of these derivatives to aid in the selection of the most suitable probe for specific research needs.

Performance Comparison of Cy7 Derivatives

The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following table summarizes these properties for a selection of Cy7 derivatives, providing a quantitative basis for comparison.

Derivativeλabs (nm) in PBSλem (nm) in PBSMolar Absorption Coefficient (ε) in PBS (M⁻¹cm⁻¹)Quantum Yield (Φf) in PBSPhotostability (Relative)Reference
Unsubstituted Cy7 ~750~773~250,0000.12Standard[1]
IR-800CW 774800240,0000.11High[1]
Indocyanine Green (ICG) 780810200,0000.02Low[1]
Cy7-COT Similar to Cy7Similar to Cy7Not ReportedIncreased vs. Cy7~70-fold higher than Cy7Not applicable
Cy7-labeled RWY peptide Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]
Sulfo-Cy7 Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[3]

Note: The photophysical properties of cyanine dyes can be highly dependent on their local environment, including the solvent and conjugation to biomolecules. The data presented here are for comparative purposes and may vary under different experimental conditions.

Experimental Protocols

To ensure reproducible and comparable performance data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the literature.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield, a measure of the efficiency of photon emission after absorption, is a critical parameter for assessing the brightness of a fluorophore. The relative method, comparing the dye of interest to a standard of known quantum yield, is commonly employed.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Solvent (e.g., phosphate-buffered saline, PBS)

  • Quantum yield standard with a known Φf in the same solvent (e.g., Indocyanine Green in DMSO)

  • Cy7 derivative solution

Procedure:

  • Prepare a series of five dilutions of both the Cy7 derivative and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure the entire emission spectrum is recorded.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the Cy7 derivative using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance

    • η is the refractive index of the solvent

    • The subscript 'x' denotes the test sample and 'st' denotes the standard.[4]

Assessment of Photostability

Photostability, the resistance of a fluorophore to photodegradation upon exposure to light, is essential for long-term imaging experiments.

Materials:

  • Fluorescence microscope equipped with a suitable laser line and a sensitive detector (e.g., EMCCD camera).

  • Solution of the Cy7 derivative.

  • Oxygen-scavenging system (optional, for mimicking in vivo conditions).

Procedure:

  • Prepare a sample of the Cy7 derivative immobilized on a glass coverslip or in solution.

  • Acquire an initial fluorescence image to determine the starting fluorescence intensity.

  • Continuously illuminate the sample with a laser at the excitation wavelength of the dye.

  • Acquire a series of fluorescence images at regular time intervals.

  • Measure the fluorescence intensity of the dye in each image.

  • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the photostability. A slower decay indicates higher photostability.[5]

In Vivo Fluorescence Imaging

Evaluating the performance of Cy7 derivatives in a living organism is the ultimate test of their utility for preclinical and clinical applications.

Materials:

  • Small animal in vivo imaging system with appropriate laser lines and emission filters.

  • Animal model (e.g., tumor-bearing mouse).

  • Cy7 derivative conjugated to a targeting moiety (e.g., antibody, peptide).

  • Anesthetic.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Administer the Cy7-conjugated probe to the animal, typically via intravenous injection.

  • Place the animal in the imaging system.

  • Acquire fluorescence images at various time points post-injection to monitor the biodistribution and tumor accumulation of the probe. The excitation and emission wavelengths should be set according to the spectral properties of the specific Cy7 derivative.[6][7]

  • Analyze the images to determine the tumor-to-background signal ratio, which is a key indicator of imaging contrast.

Visualizing Applications of Cy7 Derivatives

The versatility of Cy7 derivatives allows their use in a wide range of biological applications. The following diagrams, generated using the DOT language, illustrate two common experimental workflows.

experimental_workflow_in_vivo_imaging cluster_preparation Probe Preparation cluster_animal_model Animal Model cluster_imaging In Vivo Imaging Cy7 Cy7 Derivative Conjugation Conjugation Cy7->Conjugation Antibody Targeting Antibody Antibody->Conjugation Injection Intravenous Injection Conjugation->Injection Tumor_Implantation Tumor Cell Implantation Mouse Mouse Model Tumor_Implantation->Mouse Mouse->Injection Imaging_System In Vivo Imaging System Injection->Imaging_System Data_Analysis Image Acquisition & Analysis Imaging_System->Data_Analysis fret_mechanism Donor Donor Fluorophore (e.g., Cy5) Donor_Emission Donor Emission Donor->Donor_Emission Fluorescence FRET Förster Resonance Energy Transfer Donor->FRET Acceptor Acceptor Fluorophore (e.g., Cy7) Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Sensitized Emission Excitation Excitation Light Excitation->Donor Absorption FRET->Acceptor

References

A Head-to-Head Comparison of Near-Infrared Fluorophores: Cy7 diso3 vs. IRDye 800CW

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of biomedical research, the use of near-infrared (NIR) fluorescent dyes has become indispensable for a range of applications, from molecular imaging to quantitative western blotting. Among the plethora of available fluorophores, Cy7 diso3 and IRDye 800CW have emerged as two of the most prominent options for researchers working in the 800 nm channel. This guide provides an objective, data-driven comparison of these two dyes to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific experimental needs.

Photophysical and Chemical Properties

A thorough understanding of the fundamental photophysical and chemical properties of a fluorescent dye is paramount for its effective application. Cy7 diso3, a heptamethine cyanine dye, and IRDye 800CW, a well-established NIR fluorophore, exhibit distinct characteristics that influence their performance in various biological assays.

PropertyCy7 diso3IRDye 800CW
Maximum Absorption (λabs) 750 - 780 nm[1]773 - 778 nm[2]
Maximum Emission (λem) 770 - 800 nm[1]789 - 794 nm[2]
Molar Extinction Coefficient (ε) 150,000 - 250,000 M-1cm-1[1]240,000 - 300,000 M-1cm-1[3][4]
Quantum Yield (Φf) 0.1 - 0.2[1]~0.11 - 0.12[3][5]
Molecular Weight ~700 - 800 Da (varies with salt form)[1]~1166 g/mol (NHS ester)[4]
Solubility High water solubility due to two sulfonate groups[1]High water solubility due to four sulfonate groups[3]

Table 1: Comparison of Photophysical and Chemical Properties. This table summarizes the key characteristics of Cy7 diso3 and IRDye 800CW. The data is compiled from various sources and may vary slightly depending on the specific chemical form and solvent conditions.

Performance in Key Applications

The practical utility of a fluorescent dye is best assessed through its performance in common laboratory applications. Here, we compare Cy7 diso3 and IRDye 800CW in the contexts of in vivo imaging and western blotting.

In Vivo Imaging

Both Cy7 and IRDye 800CW are extensively used for in vivo imaging due to their emission in the NIR window, which allows for deeper tissue penetration and reduced autofluorescence.[6][7] Studies have shown that while both dyes can be effectively used for targeted imaging, the choice between them can influence the signal-to-background ratio. In one study comparing different dye-conjugated ligands for prostate-specific membrane antigen (PSMA), the highest tumor uptake was observed with IRDye 800CW conjugates, whereas the highest tumor-to-nontarget tissue ratios were obtained with Cy7 conjugates.[8] This suggests that the specific linker and targeting molecule can significantly impact the in vivo performance of the dye.

Western Blotting

For quantitative western blotting, IRDye 800CW is a well-established and widely used fluorophore, often in conjunction with imaging systems like the LI-COR Odyssey.[9][10] Its high molar extinction coefficient and stable signal contribute to high sensitivity and a wide linear dynamic range for accurate protein quantification.[9][10] While Cy7 dyes are also utilized in fluorescent western blotting, IRDye 800CW is frequently the dye of choice for this application, with extensive documentation and optimized protocols available.[11][12]

Experimental Protocols

To provide a practical framework for comparison, detailed methodologies for key experiments are outlined below.

General Protocol for Antibody Labeling with NHS Ester Dyes

This protocol is a general guideline for conjugating Cy7 diso3 NHS ester or IRDye 800CW NHS ester to an antibody.

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL. The pH of the buffer should be between 8.0 and 9.0 for optimal labeling.

  • Dye Preparation: Dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: Add a calculated amount of the dissolved dye to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm and the dye's maximum absorbance wavelength.

In Vivo Imaging Workflow

The following diagram illustrates a typical workflow for an in vivo imaging experiment using a fluorescently labeled targeting agent.

in_vivo_workflow cluster_preparation Preparation cluster_animal_model Animal Model cluster_imaging Imaging cluster_analysis Data Analysis a Fluorescent Dye Conjugation (e.g., Antibody-Dye) b Purification and Characterization a->b d Injection of Labeled Agent b->d c Animal Model Preparation (e.g., Tumor Xenograft) c->d e In Vivo Imaging at Multiple Time Points d->e f Ex Vivo Imaging of Organs e->f g Image Quantification (Signal-to-Background Ratio) f->g

A typical workflow for an in vivo imaging experiment.
Quantitative Western Blotting Workflow

This diagram outlines the key steps in performing a quantitative western blot using fluorescently labeled secondary antibodies.

western_blot_workflow a Protein Extraction and Quantification b SDS-PAGE a->b c Protein Transfer to Membrane b->c d Blocking c->d e Primary Antibody Incubation d->e f Secondary Antibody Incubation (Labeled with Cy7 or IRDye 800CW) e->f g Membrane Scanning (NIR Imaging System) f->g h Data Analysis and Quantification g->h

Key steps for quantitative fluorescent western blotting.

Signaling Pathway Visualization

To illustrate the principle of targeted fluorescence imaging, the following diagram depicts the binding of a fluorescently labeled antibody to a cell surface receptor, initiating a signaling cascade.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ligand Fluorescently Labeled Antibody (e.g., with Cy7 or IRDye 800CW) receptor Cell Surface Receptor ligand->receptor Binding downstream Downstream Signaling Cascade receptor->downstream Signal Transduction

References

Safety Operating Guide

Navigating the Disposal of Cy7 diso3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of Cy7 diso3, a near-infrared fluorescent cyanine dye. Adherence to these guidelines is paramount to ensure a safe laboratory environment and compliance with regulatory standards.

General Safety and Handling

Before beginning any procedure involving Cy7 diso3, it is crucial to consult the material safety data sheet (MSDS) for the specific product you are using. General best practices for handling cyanine dyes include wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[1][2] All work with powdered dyes or concentrated solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1]

Key Handling Precautions:

  • Avoid contact with skin and eyes.[2][3] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[2][3]

  • Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical advice.[2][3]

  • Prevent the formation of dust and aerosols when handling the solid form of the dye.[2]

  • Store the dye in a cool, dry, and well-ventilated place, away from direct light.[1][3]

Disposal Procedures for Cy7 diso3 Waste

The proper disposal of Cy7 diso3, as with most laboratory chemicals, is dictated by local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidelines.[4] In general, cyanine dyes and their solutions should not be disposed of down the drain.[5]

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste contaminated with Cy7 diso3, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and grossly contaminated PPE, should be collected separately as hazardous chemical waste.[5]

  • Waste Collection:

    • Liquid Waste: Collect all aqueous and organic solutions containing Cy7 diso3 in a clearly labeled, leak-proof container.[5] The container should be compatible with the solvents used.

    • Solid Waste: Collect contaminated solid waste, such as gels, gloves, and paper towels, in a designated, labeled hazardous waste bag or container.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (Cy7 diso3), the concentration, and the primary hazards.[5][6]

  • Storage: Store hazardous waste in a designated satellite accumulation area within the laboratory.[6] This area should be away from general lab traffic and have secondary containment to prevent spills.[5]

  • EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4][5]

Decontamination of Laboratory Equipment

For reusable glassware and equipment that has come into contact with Cy7 diso3, a thorough decontamination procedure is necessary.

  • Initial Rinse: The first rinse of any container that held a stock solution or highly concentrated dye should be collected as hazardous waste.[5]

  • Cleaning: Subsequent cleaning can typically be done with an appropriate solvent (e.g., ethanol, methanol, or a detergent solution) to remove residual dye, followed by a thorough rinse with water. The rinsate from this step may, in some cases and depending on local regulations, be disposable down the drain, but it is best to confirm with your EHS office.

Quantitative Data Summary

While specific quantitative data for Cy7 diso3 was not available in the provided search results, the following table summarizes general characteristics of cyanine dyes relevant to their handling and disposal.

PropertyGeneral Value/Information for Cyanine DyesSignificance for Disposal
Molar Absorptivity Typically > 100,000 L·mol⁻¹·cm⁻¹[7]The high color intensity means that even small amounts can cause significant discoloration of water, making drain disposal undesirable.
Solubility Varies; sulfonated versions are water-soluble, while others require organic co-solvents (e.g., DMSO, DMF).[7][8]The disposal method must be compatible with the solvent system. Organic solvents are typically collected as hazardous waste.
Chemical Structure Polymethine bridge between two nitrogen atoms.[7]The complex organic structure is not readily biodegradable, necessitating chemical waste disposal.
Toxicity Generally considered to have low to moderate toxicity, but thorough toxicological data is often lacking. Assumed to be hazardous.[3]Due to the unknown long-term environmental and health effects, it is prudent to treat all cyanine dye waste as hazardous.

Experimental Protocols

Protocol for the Preparation of Aqueous Cy7 diso3 Waste for Disposal

  • Collection: In a designated, chemically resistant, and sealable container labeled "Hazardous Waste: Cy7 diso3 (Aqueous)," collect all waste solutions containing the dye.

  • pH Neutralization (if required by EHS): If your institutional protocol requires neutralization and the waste is acidic or basic, adjust the pH to be between 6 and 8 using a suitable neutralizing agent. This step should only be performed if explicitly stated in your institution's guidelines and by personnel trained in the procedure.

  • Secure Storage: Ensure the container is tightly sealed and stored in a designated satellite accumulation area with secondary containment.

  • Log Entry: Record the volume of waste added to the container in a waste log.

  • EHS Pickup Request: Once the container is full or has been in storage for the maximum allowed time (e.g., 90 days), submit a request to your EHS department for pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with Cy7 diso3.

cluster_0 Cy7 diso3 Disposal Workflow Start Material Contaminated with Cy7 diso3 WasteType Determine Waste Type Start->WasteType LiquidWaste Liquid Waste (Solutions, Rinsates) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (Gels, Gloves, Tips) WasteType->SolidWaste Solid CollectLiquid Collect in Labeled, Leak-Proof Container LiquidWaste->CollectLiquid CollectSolid Collect in Labeled Hazardous Waste Bag SolidWaste->CollectSolid Store Store in Satellite Accumulation Area CollectLiquid->Store CollectSolid->Store EHS Contact EHS for Pickup Store->EHS

Caption: Workflow for the proper segregation and disposal of Cy7 diso3 waste.

References

Safeguarding Your Research: A Guide to Handling Cy7 dise(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the fluorescent dye Cy7 dise(diso3), including comprehensive operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a safe research environment.

Essential Safety and Handling Protocols

When working with Cy7 dise(diso3), a conservative approach to safety, assuming potential hazards based on similar cyanine dyes, is recommended. The following personal protective equipment (PPE) and handling procedures are crucial.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection GlovesNitrile, powder-free. Change immediately if contaminated.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.
Face ShieldRequired when there is a risk of splashing.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Fume HoodAll handling of the solid dye and concentrated solutions should be performed in a certified chemical fume hood.
RespiratorAn N95 or higher-rated respirator may be necessary for handling large quantities of the solid or when a fume hood is not available.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including PPE, spill containment materials, and waste containers, readily available.

  • Weighing and Reconstitution :

    • Perform all weighing of the solid Cy7 dise(diso3) powder inside a chemical fume hood to prevent inhalation of any airborne particles.

    • When reconstituting the dye, typically in a solvent like dimethyl sulfoxide (DMSO), add the solvent slowly to the solid to minimize aerosolization.

  • Labeling : Clearly label all containers with the chemical name, concentration, solvent, and date of preparation.

  • Use in Experiments : When using the dye solution in experiments, wear all recommended PPE. Avoid direct contact with skin and eyes.

  • Spill Management :

    • Small Spills : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container. Clean the spill area with soap and water.

    • Large Spills : For larger spills, evacuate the immediate area and follow your institution's emergency procedures for chemical spills.

Disposal Plan: Managing Cy7 dise(diso3) Waste

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste contaminated with Cy7 dise(diso3), including empty vials, pipette tips, and absorbent materials from spills, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste :

    • Aqueous solutions containing the dye should be collected in a designated hazardous waste container. Do not dispose of them down the drain.

    • The first rinse of any glassware that contained the dye must also be collected as hazardous waste.

  • Labeling and Storage : All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name. Store waste containers in a designated, secondary containment area until they are collected by your institution's environmental health and safety (EHS) department.

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid Dye in Fume Hood prep_hood->weigh reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment collect_solid Collect Solid Waste (Tips, Tubes) experiment->collect_solid collect_liquid Collect Liquid Waste (Aqueous Solutions, Rinsate) experiment->collect_liquid label_waste Label Hazardous Waste Container collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Area for EHS Pickup label_waste->store_waste

Caption: Workflow for the safe handling and disposal of Cy7 dise(diso3).

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.